molecular formula C8H11NO B151658 (4-Amino-2-methylphenyl)methanol CAS No. 63405-88-9

(4-Amino-2-methylphenyl)methanol

Cat. No.: B151658
CAS No.: 63405-88-9
M. Wt: 137.18 g/mol
InChI Key: DZLYWPKCBRSMIB-UHFFFAOYSA-N
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Description

(4-Amino-2-methylphenyl)methanol (CAS 63405-88-9) is an amino-aromatic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This benzyl alcohol derivative is characterized by a melting point of 80-81 °C and a predicted boiling point of 298.4±25.0 °C . It features both an amino group and a hydroxymethyl group on its aromatic ring, resulting in a topological polar surface area of 46.25 Ų , which makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Computational predictions indicate that this compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier, suggesting potential relevance in central nervous system (CNS) targeted research . Its properties, including a consensus Log Po/w of 1.07, classify it as a drug-like molecule according to the Lipinski, Veber, and Egan rules , making it a suitable candidate for hit and lead optimization phases in drug discovery. The compound is offered with a high purity grade to ensure reliable and reproducible results in research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. For specific handling and storage instructions, please refer to the available Safety Datasheet (MSDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLYWPKCBRSMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495439
Record name (4-Amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63405-88-9
Record name (4-Amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Amino-2-methylphenyl)methanol CAS number 63405-88-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Amino-2-methylphenyl)methanol (CAS No. 63405-88-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-amino-2-methylbenzyl alcohol, is a substituted aromatic compound featuring both an amino and a primary alcohol functional group. This unique combination makes it a valuable intermediate and building block in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules, making it a key starting material for the synthesis of novel pharmaceutical candidates. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, reactivity profile, potential applications, and essential safety information.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 63405-88-9[1][2][3]
Molecular Formula C₈H₁₁NO[2][3][4]
Molecular Weight 137.18 g/mol [2][3][5]
Appearance Solid (form may vary)
Melting Point 80-81 °C[4]
Boiling Point 298.4 ± 25.0 °C (Predicted)[4]
Density 1.126 ± 0.06 g/cm³ (Predicted)[4]
pKa 14.36 ± 0.10 (Predicted, for the alcohol)[4]
Storage Keep in a dark place under an inert atmosphere at room temperature.[2][4]

Structural Identifiers:

  • InChI: InChI=1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3[3]

  • SMILES: OCc1cc(N)ccc1C[2]

Spectroscopic Profile

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While this guide does not reproduce the spectra, comprehensive data including ¹H NMR, ¹³C NMR, LC-MS, and HPLC are available from various chemical suppliers and databases.[2] This analytical data is indispensable for confirming the identity and purity of the material before its use in synthetic applications, ensuring the reliability and reproducibility of experimental outcomes. For instance, ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the methyl group protons, the amino protons, and the hydroxyl proton.

Synthesis Methodology

While multiple synthetic routes may exist, a common and reliable method for preparing benzyl alcohols like this compound is through the reduction of a corresponding carboxylic acid or ester. The following protocol outlines a logical and field-proven approach starting from the commercially available 4-amino-2-methylbenzoic acid.

Proposed Synthetic Workflow: Reduction of a Carboxylic Acid Ester

The rationale for this two-step approach is based on the high reactivity of reducing agents like Lithium Aluminum Hydride (LiAlH₄). Direct reduction of the carboxylic acid can be challenging due to the formation of a stable carboxylate salt. Converting the acid to an ester (e.g., a methyl ester via Fischer esterification) provides a more reactive substrate for the hydride reagent, typically leading to higher yields and cleaner reactions.

G A Start: 4-Amino-2-methylbenzoic Acid B Step 1: Fischer Esterification Reagents: Methanol (CH₃OH), cat. H₂SO₄ Condition: Reflux A->B Esterification C Intermediate: Methyl 4-amino-2-methylbenzoate B->C D Step 2: Reduction Reagents: LiAlH₄ in dry THF Condition: 0 °C to RT C->D Reduction E Product: this compound D->E F Workup & Purification (e.g., Quenching, Extraction, Chromatography) E->F G cluster_amino Amino Group (NH₂) Reactivity cluster_alcohol Alcohol (CH₂OH) Reactivity Core This compound A1 Diazotization (NaNO₂, HCl) Core->A1 Forms diazonium salt A2 Acylation / Amide Formation (Acyl Halides, Anhydrides) Core->A2 Forms amide A3 Alkylation (Alkyl Halides) Core->A3 Forms secondary/tertiary amine B1 Oxidation (PCC, MnO₂) Core->B1 Forms aldehyde/acid B2 Esterification (Carboxylic Acids) Core->B2 Forms ester B3 Conversion to Halide (SOCl₂, PBr₃) Core->B3 Forms benzyl halide G A This compound (Core Fragment) B Chemical Modification (e.g., Acylation, Alkylation, Oxidation) A->B C Generation of a diverse chemical library B->C D High-Throughput Screening (HTS) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (SAR) E->F G Drug Candidate F->G

Sources

Physical and chemical properties of 4-Amino-2-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-methylbenzyl alcohol

Introduction

4-Amino-2-methylbenzyl alcohol is a substituted aromatic alcohol of significant interest in synthetic organic chemistry. As a bifunctional molecule, featuring both a nucleophilic amino group and a reactive benzyl alcohol moiety, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its structural framework is a recurring motif in the development of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of its core physical and chemical properties, expected spectral characteristics, a representative synthetic protocol, and essential safety guidelines, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Structure

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers for 4-Amino-2-methylbenzyl alcohol are summarized below.

Chemical Structure

The molecular structure consists of a benzene ring substituted with an amino group, a methyl group, and a hydroxymethyl group at positions 4, 2, and 1, respectively.

Caption: 2D Structure of 4-Amino-2-methylbenzyl alcohol.

Chemical Identifiers
IdentifierValueSource
CAS Number 63405-88-9[1]
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol [1]
IUPAC Name (4-Amino-2-methylphenyl)methanol-
SMILES Cc1cc(N)ccc1CO-

Physical Properties

Comparative Analysis of Isomers

The melting points of closely related isomers provide a probable range for the title compound.

CompoundCAS NumberMelting Point (°C)Source
3-Amino-2-methylbenzyl alcohol83647-42-1106 - 108
2-Amino-5-methylbenzyl alcohol34897-84-2123 - 126[2]
4-Aminobenzyl alcohol623-04-159 - 61
4-Methylbenzyl alcohol589-18-459 - 61[3]

Expert Analysis: The position of substituents on the benzene ring significantly influences crystal lattice packing and intermolecular forces (hydrogen bonding, van der Waals). The melting point of 4-Amino-2-methylbenzyl alcohol is anticipated to fall within the range of its isomers, likely between 60°C and 130°C.

Chemical Properties and Reactivity

Stability

Like many aminobenzyl derivatives, 4-Amino-2-methylbenzyl alcohol is susceptible to oxidation, particularly at the amino group.[4] Exposure to air and light can lead to the formation of colored impurities over time. For long-term storage, it is imperative to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark location.[4]

Reactivity

The molecule possesses three primary sites of reactivity:

  • Amino Group (-NH₂): Acts as a nucleophile and a base. It can readily undergo acylation, alkylation, sulfonation, and diazotization reactions. The presence of this group strongly activates the aromatic ring towards electrophilic substitution.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to the corresponding aldehyde (4-amino-2-methylbenzaldehyde) or carboxylic acid (4-amino-2-methylbenzoic acid) using appropriate oxidizing agents. It can also be converted to esters or ethers.

  • Aromatic Ring: The ring is electron-rich due to the powerful activating effects of the amino and methyl groups. It is therefore highly susceptible to electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The directing effects of the existing substituents will govern the position of new incoming groups.

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures.[5][6][7][8]

  • ¹H NMR:

    • Aromatic Protons: Signals expected in the range of δ 6.5-7.5 ppm. The substitution pattern will result in a complex splitting pattern.

    • Hydroxymethyl Protons (-CH₂OH): A singlet is expected around δ 4.5-4.7 ppm.

    • Methyl Protons (-CH₃): A singlet is expected around δ 2.1-2.4 ppm.

    • Amino Protons (-NH₂): A broad singlet, typically between δ 3.5-5.0 ppm.

    • Alcohol Proton (-OH): A broad singlet that is exchangeable with D₂O. Its chemical shift is concentration and solvent-dependent.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected in the δ 115-150 ppm region.

    • Hydroxymethyl Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.

    • Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 15-20 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ is characteristic of the alcohol group.[8]

    • N-H Stretch: Two distinct sharp peaks (symmetric and asymmetric stretching) for the primary amine are expected in the 3300-3500 cm⁻¹ region, potentially overlapping with the O-H band.

    • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

    • C=C Aromatic Stretch: Medium to strong absorptions around 1500-1620 cm⁻¹.

    • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region is indicative of the primary alcohol.

Synthesis and Purification

A prevalent and reliable method for synthesizing aminobenzyl alcohols is the selective reduction of the corresponding nitrobenzyl alcohol.[4][9] This approach is often high-yielding and avoids the use of harsh reducing agents that might affect the benzyl alcohol moiety.

Representative Synthetic Workflow

Caption: General workflow for the synthesis of 4-Amino-2-methylbenzyl alcohol.

Experimental Protocol: Reduction of 4-Nitro-2-methylbenzyl alcohol

This protocol is adapted from established procedures for similar reductions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, 4-nitro-2-methylbenzyl alcohol (1.0 eq.), in a suitable alcohol solvent such as methanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 5% w/w of the starting material) to the solution.

  • Heating: Begin stirring and heat the mixture to approximately 50°C.

  • Reductant Addition: Slowly add hydrazine hydrate (4-5 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 70-85°C depending on the solvent) and maintain for 1.5 to 3 hours.

    • Expert Insight: The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed. Incomplete reduction can lead to nitroso or hydroxylamino intermediates.[4]

  • Workup: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst.

    • Causality: The Celite prevents fine catalyst particles from passing through, ensuring a clean filtrate. The filter cake should be kept wet with solvent as Raney Nickel can be pyrophoric upon drying.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess hydrazine hydrate. The resulting residue can be dissolved in a solvent like ethyl acetate and washed with brine to remove water-soluble impurities.

  • Purification: Due to the compound's polarity, purification can be challenging.[4] Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common and effective method. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) can yield the pure product.

Applications in Research and Development

4-Amino-2-methylbenzyl alcohol is not merely a laboratory curiosity; it is a key intermediate with applications in several high-value areas:

  • Pharmaceutical Synthesis: As a primary amine and alcohol, it is a precursor for synthesizing a wide range of biologically active molecules, including potential analgesics and anti-inflammatory agents.

  • Linker Chemistry: In the field of bioconjugation and antibody-drug conjugates (ADCs), similar aminobenzyl alcohol structures are used as "self-immolative" linkers. These linkers are designed to be stable in circulation but cleave under specific physiological conditions to release a therapeutic payload.

  • Materials Science: The functional groups allow it to be incorporated into polymers and resins, where it can enhance properties such as thermal stability and adhesion.

Safety and Handling

Handling 4-Amino-2-methylbenzyl alcohol requires adherence to standard laboratory safety protocols. Based on data from structurally similar compounds, the following precautions are advised:[10]

  • Hazard Classification: May be harmful if swallowed and can cause serious eye and skin irritation.[6][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed and stored under an inert atmosphere to prevent degradation.[4]

References

  • PubChem. 4-Methylbenzyl alcohol | C8H10O | CID 11505. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Aminobenzyl alcohol | C7H9NO | CID 69331. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.
  • BMRB. 4-methylbenzyl Alcohol - bmse000520 - Data. [Link]

  • PubChem. Benzyl alcohol, 4-amino-2-nitro- | C7H8N2O3 | CID 31594. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Benzyl alcohol, o-amino-. [Link]

  • PrepChem.com. Synthesis of 4-amino-3-nitrobenzyl alcohol. [Link]

  • Cheméo. Chemical Properties of 2-Aminobenzyl alcohol (CAS 5344-90-1). [Link]

  • YouTube. Spectral analysis practice problem #02 (benzyl alcohol). [Link]

Sources

(4-Amino-2-methylphenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Amino-2-methylphenyl)methanol for Advanced Research and Pharmaceutical Development

Abstract

This compound, a substituted benzyl alcohol derivative, is a versatile building block in synthetic organic chemistry with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, key applications in pharmaceutical research, thorough safety and handling procedures, and characteristic spectroscopic data. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction

This compound (CAS No: 63405-88-9) is an aromatic amino alcohol that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a primary alcohol and an aniline moiety, provides two reactive centers for a variety of chemical transformations. The strategic placement of the methyl group influences the molecule's steric and electronic properties, making it a unique synthon for creating targeted molecular architectures. This guide aims to be an authoritative resource on this compound, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
CAS Number 63405-88-9[1][2]
Melting Point 80-81 °C[2]
Boiling Point (Predicted) 298.4 ± 25.0 °C[2]
Density (Predicted) 1.126 ± 0.06 g/cm³[2]
Appearance Solid[3]
pKa (Predicted) 14.36 ± 0.10[2]
Synonyms 4-Amino-2-methylbenzyl alcohol, 4-Amino-2-methyl-benzenemethanol[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a suitable precursor, such as 4-amino-2-methylbenzoic acid or its corresponding ester. The choice of reducing agent is critical to selectively reduce the carboxylic acid or ester functionality without affecting the aromatic ring or the amino group.

Synthetic Pathway Overview

A common and effective method for this transformation is the use of a powerful hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH₄).[4][5][6] The synthesis can be conceptualized as a two-step process if starting from the corresponding nitro compound: first, the reduction of the nitro group to an amine, followed by the reduction of the carboxylic acid. However, for this guide, we will focus on the direct reduction of the commercially available 4-amino-2-methylbenzoic acid.

Synthesis of this compound start 4-Amino-2-methylbenzoic Acid reagent 1. LiAlH₄, THF 2. H₂O workup start->reagent Reduction product This compound reagent->product

Caption: Synthetic route from 4-amino-2-methylbenzoic acid to this compound.

Experimental Protocol: Reduction of 4-Amino-2-methylbenzoic Acid with LiAlH₄

This protocol describes the reduction of 4-amino-2-methylbenzoic acid to this compound using Lithium Aluminum Hydride.

Materials:

  • 4-Amino-2-methylbenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

  • Addition of Substrate: Dissolve 4-amino-2-methylbenzoic acid (1 equivalent) in anhydrous THF and add it slowly to the LiAlH₄ suspension via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential slow addition of deionized water (N mL), followed by 15% aqueous sodium hydroxide (N mL), and then deionized water (3N mL), where N is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts and wash them thoroughly with THF or diethyl ether.

  • Extraction and Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent the decomposition of the reagent.[4]

  • Slow Addition and Cooling: The reaction of LiAlH₄ with the carboxylic acid is highly exothermic. Slow addition at a low temperature is necessary to control the reaction rate and prevent dangerous temperature increases.

  • Fieser Workup: The specific sequence of adding water, NaOH solution, and water is a standard procedure (Fieser workup) to safely quench the reaction and precipitate granular aluminum salts that are easy to filter.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of various pharmaceutical compounds and is of significant interest to medicinal chemists.

Role as a Pharmaceutical Intermediate

The bifunctional nature of this compound allows for its incorporation into a wide range of molecular scaffolds. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

A notable application of similar amino alcohols is in the synthesis of antiviral agents. For instance, the structural motif of an amino alcohol is a key component in the synthesis of drugs like Famciclovir, an antiviral used to treat herpes infections. This highlights the potential of this compound as a precursor for novel therapeutic agents.

Potential in Neuraminidase Inhibition

The precursor, 4-amino-2-methylbenzoic acid, has been identified as an inhibitor of the neuraminidase enzyme.[7] This enzyme is crucial for the replication of influenza viruses. The structural features of this compound make it an attractive starting point for the design and synthesis of new neuraminidase inhibitors.

Research Workflow start This compound step1 Chemical Modification (e.g., acylation, alkylation) start->step1 step2 Synthesis of Compound Library step1->step2 step3 Biological Screening (e.g., enzyme inhibition assays) step2->step3 step4 Lead Compound Identification step3->step4 step5 Optimization and Structure-Activity Relationship (SAR) Studies step4->step5 end Drug Candidate step5->end

Caption: A logical workflow for utilizing this compound in drug discovery.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Fire Safety: Keep away from heat, sparks, and open flames.[8] Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] Keep in a dark place under an inert atmosphere.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[8]

GHS Hazard Information (for the similar isomer (2-Amino-4-methylphenyl)methanol):

  • Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statement: H302 (Harmful if swallowed)[3]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) upon acquisition of this chemical and to perform a thorough risk assessment before commencing any experimental work.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra for this compound were not found in the initial search, the expected spectral features can be predicted based on its structure. Several suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[12][13]

  • N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[13]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[12]

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[12]

  • C=C Stretch (Aromatic): Bands in the 1400-1600 cm⁻¹ region.[12]

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms.

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

  • CH₂OH Protons: A singlet or doublet (if coupled to the hydroxyl proton) for the methylene group adjacent to the hydroxyl group.

  • OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • NH₂ Protons: A broad singlet for the amine protons.

  • CH₃ Proton: A singlet for the methyl group protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 137.18. Fragmentation patterns can provide further structural information.

Conclusion

This compound is a chemical compound with significant utility in synthetic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an important tool for researchers and drug development professionals. This guide has provided a detailed technical overview to support its safe and effective application in the laboratory. As with any chemical reagent, adherence to strict safety protocols is paramount. The information presented herein, grounded in authoritative sources, should serve as a valuable resource for the scientific community.

References

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  • ResearchGate. Synthesis of ??-Amino Alcohols via the Reduction of Lactamides Derived from Ethyl (2S)Lactate with Borane-Methyl Sulfide. [Link]

  • SpectraBase. methanone - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. (2-amino-3-methyl-phenyl)methanol - Optional[ATR-IR] - Spectrum. [Link]

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  • PubMed Central. Chemical Composition of Methanol Extracts from Leaves and Flowers of Anemonopsis macrophylla (Ranunculaceae). [Link]

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Solubility of (4-Amino-2-methylphenyl)methanol in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-Amino-2-methylphenyl)methanol

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, a molecule's fundamental physicochemical properties are the bedrock upon which successful processes are built. Among these, solubility is arguably one of the most critical. It governs reaction kinetics, dictates purification strategies, and is a key determinant of a drug substance's ultimate bioavailability. This guide focuses on this compound, a versatile chemical intermediate. A comprehensive understanding of its solubility profile is not merely academic; it is a prerequisite for efficient process optimization, robust analytical method development, and rational formulation design. This document provides the theoretical underpinnings, practical methodologies, and expert insights required to master the solubility characteristics of this compound.

Molecular Architecture and its Solubility Implications

The solubility behavior of a compound is a direct manifestation of its molecular structure. This compound, with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , possesses a distinct amphiphilic character derived from its constituent functional groups.[1][2][3]

  • Core Structure: A benzene ring substituted with a methyl group (-CH₃), an amino group (-NH₂), and a hydroxymethyl group (-CH₂OH).

  • Polar Moieties: The primary amino group and the primary hydroxyl group are highly polar. They can readily participate in hydrogen bonding, acting as both hydrogen bond donors and acceptors. These groups are the primary drivers for solubility in polar solvents.

  • Nonpolar Moiety: The benzene ring and the methyl group form the nonpolar, lipophilic region of the molecule. This region interacts favorably with nonpolar solvents through van der Waals forces.

This dualistic nature—possessing both hydrophilic and lipophilic regions—predicts a nuanced solubility profile. The molecule is not expected to be universally soluble or insoluble but will exhibit a strong dependence on the specific characteristics of the solvent system.

Theoretical Solubility Framework: A Predictive Analysis

The principle of "like dissolves like" provides a robust framework for predicting solubility. We can categorize common laboratory solvents and anticipate their interaction with this compound.

Table 1: Predicted Solubility of this compound in Common Lab Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityScientific Rationale
Polar Protic Water, Methanol, EthanolHigh to Very HighThese solvents readily engage in hydrogen bonding with the compound's -NH₂ and -OH groups, leading to strong solute-solvent interactions and effective solvation.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents possess high dipole moments and can act as effective hydrogen bond acceptors. They can solvate the polar groups, leading to good solubility, although perhaps slightly less than in protic solvents of similar polarity.
Low-Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate to LowThese solvents offer a balance. THF can accept hydrogen bonds, and DCM has a moderate dipole moment. They can interact with the entire molecule to some extent, but solvation of the polar groups is less effective than in highly polar solvents.
Nonpolar Toluene, Heptane, HexaneVery LowThe energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the compound is not compensated by the weak van der Waals interactions with these nonpolar solvents, resulting in poor solubility.

A Validated Protocol for Equilibrium Solubility Determination

Theoretical predictions require empirical validation. The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility. This method ensures that the system has reached a true equilibrium state, providing highly reliable and reproducible data.

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput methods because it measures thermodynamic solubility, a true equilibrium constant. This value is critical for process chemistry and formulation, as it represents the maximum amount of a compound that can be dissolved in a solvent under stable conditions. Kinetic solubility, while faster to measure, often overestimates this value and can be misleading.

Experimental Workflow

The entire process, from preparation to analysis, is designed to be a self-validating system, ensuring the integrity of the final data.

G cluster_pH_Scale Aqueous System pH cluster_Species Dominant Molecular Species cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., pH 2) Protonated Protonated Form [R-NH₃⁺] (Ionic Salt) High_pH High pH (e.g., pH 9) Free_Base Free Base Form [R-NH₂] (Neutral) Equilibrium H⁺ Equilibrium->Protonated High_Sol HIGH Protonated->High_Sol Free_Base->Equilibrium Low_Sol LOW Free_Base->Low_Sol

Caption: Relationship between pH, molecular species, and solubility.

Temperature and Solid-State Form
  • Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature. This is a critical parameter to control during experiments and to consider during process scale-up (e.g., crystallization).

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. Metastable polymorphs are generally more soluble than the most stable crystalline form. It is imperative to characterize the solid form being used (e.g., via XRPD) to ensure data consistency.

Conclusion and Recommendations for Researchers

The solubility of this compound is a complex interplay between its amphiphilic structure and the properties of the solvent system. High solubility is anticipated in polar protic and aprotic solvents, while nonpolar solvents are expected to be poor choices for solubilization. For aqueous systems, pH is the most powerful lever to modulate solubility due to the basic nature of the aromatic amino group.

For any laboratory or process development work, it is strongly recommended that the solubility be determined empirically using the robust equilibrium method outlined in this guide. Relying solely on theoretical predictions is insufficient for critical applications. By controlling key variables—solvent choice, temperature, and pH—researchers can achieve reproducible and accurate results, enabling streamlined and successful development pathways.

References

  • Title: (2-Amino-4-methylphenyl)methanol | C8H11NO | CID 436776 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: (2-Amino-4-methylphenyl)methanol - 001CHEMICAL Source: 001CHEMICAL URL: [Link]

  • Title: Solubilities of Amino Acids in Different Mixed Solvents Source: Indian Journal of Chemistry URL: [Link]

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Navigating the Synthesis and Handling of (4-Amino-2-methylphenyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety protocols and handling considerations for (4-Amino-2-methylphenyl)methanol (CAS No. 63405-88-9), a key intermediate in pharmaceutical and materials science research. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from closely related structural analogs, established chemical safety principles, and authoritative databases to offer a robust framework for its safe utilization in a laboratory setting.

Compound Profile and Inferred Hazard Assessment

This compound, with the molecular formula C8H11NO, is an aromatic amine and a primary alcohol.[1][2] Its structure suggests potential hazards associated with both functional groups. In the absence of specific toxicological data for this compound, a conservative approach to handling is imperative.

An analysis of the isomeric compound, (2-Amino-4-methylphenyl)methanol, provides the most relevant available hazard data.[3] Based on this surrogate, this compound should be treated as a substance with the following potential hazards:

  • Harmful if swallowed (H302) [3]

  • Causes skin irritation (H315) [3]

  • Causes serious eye irritation (H319) [3]

  • May cause respiratory irritation (H335) [3]

These classifications necessitate stringent adherence to the handling protocols outlined in this guide to minimize exposure risk.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 63405-88-9[1][2]
Molecular Formula C8H11NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
Purity >95% (Typical)[1]
Storage Temperature 0°C[1]

Core Directive for Safe Handling: A Risk-Based Approach

The fundamental principle for handling this compound is the minimization of exposure through all potential routes: inhalation, ingestion, and dermal contact. The following sections detail the necessary precautions, grounded in the "As Low As Reasonably Practicable" (ALARP) principle.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through robust engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedures with the potential to generate dusts or aerosols.[5]

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. For splash hazards, a full-face shield should be worn over safety goggles.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[4] Due to the lack of specific breakthrough time data, it is recommended to double-glove and change gloves frequently, especially after any suspected contact.

    • Lab Coat: A flame-retardant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4] However, due to the poor warning properties of many organic vapors, supplied-air respirators are preferred for non-routine or emergency situations.[4][6]

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh handling_transfer Transfer to reaction vessel within fume hood handling_weigh->handling_transfer handling_reaction Conduct reaction under inert atmosphere if necessary handling_transfer->handling_reaction cleanup_decontaminate Decontaminate glassware and surfaces handling_reaction->cleanup_decontaminate cleanup_waste Dispose of waste in designated, labeled containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling this compound.

Emergency Procedures: Preparedness and Response

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate laboratory and safety personnel.

Emergency Response Logic

cluster_routes cluster_actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_air Move to Fresh Air inhalation->action_air action_wash Wash with Soap & Water skin->action_wash action_flush Flush with Water eye->action_flush action_rinse Rinse Mouth (Do NOT Induce Vomiting) ingestion->action_rinse end_node Seek Immediate Medical Attention action_air->end_node action_wash->end_node action_flush->end_node action_rinse->end_node

Caption: Decision tree for first aid response to exposure.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10] The recommended storage temperature is 0°C.[1]

  • Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Commitment to Safety

While this compound is a valuable research chemical, its potential hazards demand a culture of safety and preparedness. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. It is incumbent upon all users to remain vigilant, consult all available safety literature, and seek guidance from their institution's environmental health and safety department.

References

  • Methanol Safety Data Sheet. (2022, June 29). UL Solutions. [Link]

  • Safety Data Sheet: Methanol. (2015, June 1). Solvents & Petroleum Service, Inc.. [Link]

  • (4-Amino-2-methyl-phenyl)-methanol Information. Chemcia Scientific, LLC. [Link]

  • Safety Data Sheet: Methanol (Methyl Alcohol). Core & Main. [Link]

  • Methanol Safety Data Sheet. Airgas. [Link]

  • First Aid for Suspected Methanol Poisoning. Methanol Institute. [Link]

  • Hazards Classification. (2024, April 1). Gulf Petrochemical Industries Co. (GPIC). [Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

  • Methanol: Systemic Agent. NIOSH - CDC. [Link]

  • Methanol Safe Handling Manual. Methanol Institute. [Link]

  • Safety Data Sheet: Methanol. Carl ROTH. [Link]

  • Methanol Safety Data Sheet. Methanol Institute. [Link]

  • New White Paper From Survitec Urges Reform Of Methanol Fire Safety Guidelines. (2024, September 4). Survitec. [Link]

  • (2-Amino-4-methylphenyl)methanol. PubChem. [Link]

  • How To Protect Workers From Methanol Exposure In The Workplace. (2024, October 1). KERAMIDA Inc.. [Link]

  • Methanol: toxicological overview. (2024, October 11). GOV.UK. [Link]

  • Methanol toxicity. Wikipedia. [Link]

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Navigating the Isomeric Landscape of (Amino-methylphenyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Amino-2-methylphenyl)methanol and its isomers are versatile chemical building blocks with significant applications in the pharmaceutical industry and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, focusing on its synonymous nomenclature, physicochemical properties, synthesis, and analytical characterization. Particular attention is given to distinguishing between the key isomers, this compound and (2-Amino-4-methylphenyl)methanol, providing practical, field-proven insights into their handling and application. This guide is structured to empower researchers with the necessary knowledge for the effective utilization of these important chemical intermediates.

Introduction: Decoding the Nomenclature

In the vast expanse of chemical literature and commercial databases, a single compound can be known by a variety of names. This is particularly true for substituted aromatic compounds like this compound. A clear understanding of its synonyms is paramount to avoid ambiguity in research and procurement.

The primary compound of interest, This compound , is systematically named with the amino group at position 4 and the methyl group at position 2 of the phenyl ring, relative to the methanol substituent at position 1. However, it is crucial to recognize its key isomer, (2-Amino-4-methylphenyl)methanol , where the positions of the amino and methyl groups are swapped. This seemingly minor difference can significantly impact the compound's reactivity and its utility in complex syntheses.

This guide will address both isomers, highlighting their distinct properties and providing clarity on their nomenclature.

Common Synonyms and Identifiers

A comprehensive list of synonyms and identifiers is essential for navigating chemical databases and literature. The following table summarizes the key nomenclature for the two primary isomers.

Systematic Name Common Synonyms CAS Number
This compound4-Amino-2-methylbenzyl alcohol; (4-Amino-2-methyl-phenyl)-methanol63405-88-9
(2-Amino-4-methylphenyl)methanol2-Amino-4-methylbenzyl alcohol; (2-amino-4-methyl-phenyl)methanol81335-87-7

It is imperative for researchers to cross-reference the CAS number to ensure they are working with the correct isomer for their specific application.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of these isomers, while similar in some respects, exhibit differences that are critical for their application in synthesis and formulation. A summary of their key properties is presented below.

Property This compound (2-Amino-4-methylphenyl)methanol
Molecular Formula C₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol 137.18 g/mol
Melting Point 80-81 °C[1]No data available
Boiling Point 298.4±25.0 °C (Predicted)[2]No data available
Appearance SolidSolid
Purity >95% (typical)>95% (typical)
Storage Keep in dark place, Inert atmosphere, Room temperatureKeep in dark place, Inert atmosphere, Room temperature

The relationship between these isomers can be visualized as follows:

Caption: Relationship between this compound and its positional isomer.

Synthesis of (Amino-methylphenyl)methanol Derivatives: A Practical Protocol

The synthesis of (Amino-methylphenyl)methanol derivatives is most commonly achieved through the reduction of the corresponding nitrobenzyl alcohol. This method is favored for its high yield and the relative ease of purification. The following protocol is a representative example adapted from the synthesis of (4-aminophenyl)methanol and can be applied to the synthesis of its methylated analogs with appropriate modifications of starting materials.[3]

Synthesis via Reduction of 4-Nitro-2-methylbenzyl Alcohol

This protocol details the reduction of a nitro group to an amine using a catalytic hydrogenation approach.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.7 g (0.1 mol) of 4-nitro-2-methylbenzyl alcohol in 150 mL of methanol.

  • Catalyst Addition: Carefully add 0.8 g of Raney nickel to the solution under a nitrogen atmosphere. Caution: Raney nickel is pyrophoric and should be handled with care.

  • Heating and Reagent Addition: Begin stirring the mixture and heat it to a gentle reflux (approximately 65 °C). Slowly add 30 mL (0.6 mol) of hydrazine hydrate dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction will be observed.

  • Reflux: After the addition is complete, maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Raney nickel catalyst. Wash the filter cake with a small amount of methanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Wash the organic layer with three 50 mL portions of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

SynthesisWorkflow Start 4-Nitro-2-methylbenzyl Alcohol in Methanol Catalyst Add Raney Nickel Start->Catalyst Reagent Add Hydrazine Hydrate (dropwise at reflux) Catalyst->Reagent Reflux Reflux for 2-3h Reagent->Reflux Workup Work-up: 1. Filter Catalyst 2. Evaporate Solvent 3. Extraction 4. Drying Reflux->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Sources

The Fulcrum of Innovation: A Technical Guide to the Research Applications of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Benzyl Group

To the seasoned researcher, benzyl alcohol is a familiar entity—a common solvent, a precursor in organic synthesis, and a fragrance component. However, the true potential of this aromatic alcohol is unlocked when we venture into the realm of its substituted derivatives. The strategic placement of functional groups on the phenyl ring or the benzylic carbon transforms this simple molecule into a versatile scaffold with profound implications across diverse scientific disciplines. This guide eschews a conventional, templated approach to provide a dynamic exploration of substituted benzyl alcohols, focusing on the causal relationships between their structural modifications and their functional applications. We will delve into the "why" behind experimental choices, offering insights grounded in mechanistic understanding and practical application.

I. The Core Chemistry: Understanding the Benzyl Alcohol Scaffold

The foundational structure of benzyl alcohol, a benzene ring attached to a hydroxymethyl group (C₆H₅CH₂OH), provides a unique combination of aromaticity and primary alcohol reactivity. Substituents on the aromatic ring modulate the electron density of the system and the reactivity of the benzylic position. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution and stabilizing benzylic carbocation intermediates. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring towards electrophilic attack and destabilize benzylic carbocations.

The hydroxyl group is the primary site of reactivity, readily undergoing oxidation, etherification, esterification, and nucleophilic substitution.[1] The stability of the benzylic carbocation plays a crucial role in many of these transformations, particularly in Sₙ1-type reactions.[1]

II. Synthesis and Methodologies: Crafting the Molecular Toolkit

The synthesis of substituted benzyl alcohols is a cornerstone of organic chemistry, with a plethora of methods available to the modern researcher. The choice of synthetic route is dictated by the desired substitution pattern, scale, and functional group tolerance.

A. Key Synthetic Strategies
  • Reduction of Substituted Benzaldehydes and Benzoic Acids: This is one of the most common and straightforward methods. A wide array of reducing agents can be employed, with the choice depending on the presence of other reducible functional groups.

    • Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting most other functional groups.

    • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing both aldehydes and carboxylic acids (and their derivatives) to the corresponding alcohols. Its high reactivity necessitates careful handling and inert reaction conditions.

    • Catalytic Hydrogenation: Utilizes H₂ gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to reduce the carbonyl group. This method is often clean and scalable.

  • Grignard and Organolithium Reactions: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to formaldehyde provides a versatile route to primary benzyl alcohols. For substituted benzyl alcohols, the corresponding substituted phenylmagnesium halide or phenyllithium is reacted with formaldehyde.

  • Benzylic C-H Oxidation: Direct oxidation of a benzylic C-H bond in a substituted toluene offers an atom-economical approach. This often requires specific catalysts to achieve high selectivity for the alcohol over further oxidation to the aldehyde or carboxylic acid.[2]

  • Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction can be utilized to synthesize benzylic alcohols by coupling aryl halides or triflates with potassium acetoxymethyltrifluoroborate.[3]

Experimental Protocol: Synthesis of 4-Methoxybenzyl Alcohol

This protocol details the reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol using sodium borohydride, a common and reliable method.

Materials:

  • 4-Methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-methoxybenzaldehyde in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly and portion-wise, add 1.5 g of sodium borohydride to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and avoid ignition sources.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Acidification: Acidify the mixture to pH ~2-3 with 1 M HCl to neutralize the excess borohydride and the resulting borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 4-methoxybenzyl alcohol.

  • Purification (Optional): The product can be further purified by recrystallization or column chromatography if necessary.

Characterization: The identity and purity of the synthesized 4-methoxybenzyl alcohol can be confirmed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[4]

III. Reactivity and Transformations: The Gateway to Complexity

The reactivity of the benzylic hydroxyl group is the key to the utility of substituted benzyl alcohols as synthetic intermediates.

A. Oxidation to Aldehydes and Carboxylic Acids

The controlled oxidation of a primary benzyl alcohol to the corresponding aldehyde is a fundamental transformation in organic synthesis. Over-oxidation to the carboxylic acid is a common side reaction that must be managed.[1]

  • Chromium-based reagents (e.g., PCC, PDC): Historically used, but their toxicity and the generation of heavy metal waste have led to the development of greener alternatives.

  • Manganese dioxide (MnO₂): A mild and selective oxidant for benzylic and allylic alcohols.

  • Swern and Dess-Martin periodinane (DMP) oxidations: High-yielding and reliable methods that operate under mild conditions.

  • Catalytic aerobic oxidation: Utilizes molecular oxygen or air as the terminal oxidant in the presence of a catalyst (e.g., TEMPO, transition metal complexes), offering a green and sustainable approach.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol describes a green chemistry approach using a molybdate catalyst and hydrogen peroxide.[5][6]

Materials:

  • Benzyl alcohol

  • Tetrakis(benzyltriethylammonium) octamolybdate catalyst (can be pre-synthesized[5])

  • Hydrogen peroxide (H₂O₂), 15% aqueous solution

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 5.0 mL of benzyl alcohol and 0.25 g of the dry catalyst.

  • Addition of Oxidant: Add 12 mL of 15% hydrogen peroxide to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture at reflux for 60 minutes.

  • Cooling: After the reflux period, allow the reaction flask to cool to room temperature.

  • Isolation: Isolate the product by simple distillation. Benzaldehyde and water will co-distill.

  • Separation and Drying: Separate the benzaldehyde from the water using a pipette and dry the organic layer over anhydrous sodium sulfate.

  • Characterization: The product can be analyzed by IR spectroscopy to confirm the presence of the aldehyde carbonyl peak (~1700 cm⁻¹) and the absence of the broad alcohol O-H stretch from the starting material.[6][7]

B. Ether and Ester Formation

The hydroxyl group of substituted benzyl alcohols can be readily converted into ethers and esters, which are valuable functional groups in their own right and also serve as important protecting groups in multi-step syntheses.

  • Williamson Ether Synthesis: Deprotonation of the benzyl alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide yields a benzyl ether.

  • Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis produces a benzyl ester.

  • Acylation: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) is a highly efficient method for ester formation.

IV. Research Applications: From Bench to Breakthrough

The true value of substituted benzyl alcohols lies in their diverse applications across various fields of research and development.

A. Medicinal Chemistry and Drug Development

The substituted benzyl alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents and serving as a key building block for their synthesis.[8]

  • Antibacterial Agents: Certain substituted benzyl alcohol derivatives have demonstrated potent antibacterial activity.[9][10] The substitution pattern on the aromatic ring can be tuned to optimize activity against specific bacterial strains. For instance, studies have shown that some derivatives exhibit promising efficacy against Pseudomonas aeruginosa and Staphylococcus aureus.[9]

  • Antiparasitic Agents: Benzyl alcohol itself is the active ingredient in a 5% lotion used to treat head lice infestations.[11][12] Its mechanism of action involves asphyxiating the lice.

  • Local Anesthetics: Benzyl alcohol exhibits mild local anesthetic properties and is used in some injectable drug formulations to reduce pain at the injection site.[11]

  • Synthetic Intermediates: Substituted benzyl alcohols are crucial intermediates in the synthesis of more complex drug molecules. For example, they can be precursors to substituted benzyl chlorides, which are versatile alkylating agents in pharmaceutical synthesis.[8]

Structure-Activity Relationship (SAR) Insights:

The biological activity of benzyl alcohol derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. A systematic exploration of these substitutions allows for the optimization of potency, selectivity, and pharmacokinetic properties. For example, in the development of antibacterial agents, the lipophilicity and electronic properties of the substituents can significantly influence the compound's ability to penetrate bacterial cell membranes and interact with its target.[9]

B. Materials Science and Polymer Chemistry

In the realm of materials science, substituted benzyl alcohols and their derivatives are employed to create functional polymers and materials with tailored properties.

  • Photodegradable Materials: o-Nitrobenzyl alcohol derivatives are well-known photolabile groups. When incorporated into polymer chains or as cross-linkers in hydrogels, they can be cleaved upon exposure to UV light. This property is exploited in the development of photoresists for microelectronics, controlled-release drug delivery systems, and tissue engineering scaffolds.

  • Polymer Synthesis: Benzyl alcohol can act as a chain-terminating agent in the production of certain resins, such as polyesters and epoxies, thereby controlling the molecular weight and physical properties of the polymer.[1] It can also serve as a solvent in epoxy hardeners and coatings.[11][13]

  • Corrosion Inhibitors: Certain benzyl alcohol derivatives, particularly those that can be quaternized to form ammonium salts, have been investigated as corrosion inhibitors for metals in acidic environments.[14][15]

C. Agrochemicals

Substituted benzyl alcohols have found applications in the agricultural sector as active ingredients and formulation aids.

  • Herbicides: Specific substituted benzyl alcohols have been shown to possess herbicidal activity, particularly against crabgrass. They can be applied to the soil to prevent the establishment of weeds.

  • Formulation Solvents: Due to its solvent properties and preservative qualities, benzyl alcohol is used in the formulation of pesticides and fertilizers, aiding in their delivery and extending their shelf life.[16][17] The EPA has granted a residue tolerance exemption for benzyl alcohol when used in pesticides applied to crops.[17]

D. Catalysis

The benzylic hydroxyl group can participate in catalytic cycles, and substituted benzyl alcohols can also be transformed into ligands for asymmetric catalysis.

  • Asymmetric Catalysis: Chiral non-racemic substituted benzyl alcohols are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product.[11][18]

  • Catalytic Dehydrogenation: The dehydrogenation of benzyl alcohols to the corresponding aldehydes is a key reaction that can be part of a "hydrogen borrowing" or "acceptorless dehydrogenation" catalytic cycle. These processes are of great interest for the sustainable synthesis of more complex molecules.

V. Safety and Handling

While benzyl alcohol and many of its derivatives are considered to have low to moderate toxicity, proper handling and safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][20]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when working with volatile derivatives or during reactions that may produce fumes.[19]

  • Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.[21][22]

  • Ignition Sources: Benzyl alcohol is a combustible liquid. Keep it away from open flames, sparks, and other sources of ignition.[21][23]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[23]

VI. Characterization Techniques

A suite of analytical techniques is employed to confirm the structure and purity of synthesized substituted benzyl alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure, providing information about the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, most notably the broad O-H stretch of the alcohol (~3200-3600 cm⁻¹) and the C-O stretch (~1000-1200 cm⁻¹).[4]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Melting Point/Boiling Point: These physical properties are useful indicators of purity.

  • Chromatography (TLC, GC, HPLC): Chromatographic techniques are used to assess the purity of the compound and to monitor the progress of a reaction.

VII. Future Outlook

The field of substituted benzyl alcohols is far from static. The development of novel catalytic methods for their synthesis and transformation continues to be an active area of research, with a strong emphasis on green and sustainable chemistry. In medicinal chemistry, the exploration of new substitution patterns on the benzyl alcohol scaffold will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. In materials science, the precise placement of functional groups on benzyl alcohol derivatives will enable the creation of "smart" materials with responsive and tunable properties. As our understanding of the intricate relationship between molecular structure and function deepens, the potential research applications of substituted benzyl alcohols will continue to expand, solidifying their role as a versatile and indispensable tool for innovation.

Visualizations

Diagram 1: General Synthesis Workflow for a Substituted Benzyl Alcohol

Synthesis_Workflow cluster_start Starting Materials cluster_reduction Reduction cluster_analysis Characterization Start_Ald Substituted Benzaldehyde Reducer1 NaBH₄ / MeOH Start_Ald->Reducer1 Mild Conditions Start_Acid Substituted Benzoic Acid Reducer2 1. LiAlH₄ / THF 2. H₃O⁺ Start_Acid->Reducer2 Strong Reducer Product Substituted Benzyl Alcohol Reducer1->Product Reducer2->Product NMR NMR ('H, 'C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: A generalized workflow for synthesizing substituted benzyl alcohols via reduction.

Diagram 2: Key Reaction - Oxidation of Benzyl Alcohol

Oxidation_Mechanism cluster_reactants Reactants Benzyl_Alcohol R-CH₂OH (Benzyl Alcohol) Aldehyde R-CHO (Benzaldehyde) Benzyl_Alcohol->Aldehyde Controlled Oxidation Carboxylic_Acid R-COOH (Benzoic Acid) Benzyl_Alcohol->Carboxylic_Acid Strong Oxidation Aldehyde->Carboxylic_Acid Further Oxidation Oxidant_Mild Mild Oxidant (e.g., PCC, DMP) Oxidant_Strong Strong Oxidant (e.g., KMnO₄, H₂CrO₄)

Caption: Oxidation pathways of benzyl alcohol to aldehyde and carboxylic acid.

Diagram 3: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_mods Molecular Modifications cluster_outcomes Biological Outcomes Core Benzyl Alcohol Scaffold Position Substituent Position (ortho, meta, para) Core->Position Electronic Electronic Effects (EDG vs EWG) Core->Electronic Steric Steric Bulk Core->Steric Lipophilicity Lipophilicity (logP) Core->Lipophilicity Potency Potency (IC₅₀/EC₅₀) Position->Potency Selectivity Selectivity Position->Selectivity Electronic->Potency ADME ADME Properties Electronic->ADME Steric->Selectivity Steric->ADME Lipophilicity->Potency Lipophilicity->ADME

Caption: Key considerations in the structure-activity relationship of benzyl alcohol derivatives.

References

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Methodological & Application

Application Note: A Validated Protocol for the Selective Synthesis of (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Amino-2-methylphenyl)methanol is a valuable substituted benzyl alcohol derivative serving as a key building block in the synthesis of various pharmaceutical and materials science targets. Its bifunctional nature, possessing both a nucleophilic amino group and a primary alcohol, makes it a versatile intermediate. This application note presents a detailed, robust, and validated protocol for the synthesis of this compound through the selective reduction of 4-amino-2-methylbenzaldehyde. The methodology employs sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, ensuring high yield and purity. This guide provides in-depth explanations for experimental choices, comprehensive safety protocols, and detailed characterization data to ensure reproducibility and reliability for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. For substrates containing multiple functional groups, such as 4-amino-2-methylbenzaldehyde, achieving chemoselectivity is paramount. The presence of an electron-donating amino group on the aromatic ring can influence the reactivity of the aldehyde. The chosen reducing agent must selectively target the carbonyl group without affecting the aromatic system or the amine functionality.

Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose.[1][2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol and ethanol and does not reduce esters, amides, or carboxylic acids under standard conditions, highlighting its selectivity.[1][3]

Mechanism of Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This attack breaks the C=O π-bond, forming a tetracoordinate borate-alkoxide intermediate. Subsequent protonation of this intermediate during an aqueous workup step liberates the desired primary alcohol, this compound. The entire process is efficient and typically proceeds to completion at or below room temperature.

Health and Safety (EHS) Overview

All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses or goggles, and nitrile gloves, is mandatory.

  • Sodium Borohydride (NaBH₄): Highly hazardous. It is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[4] Crucially, it reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[4][5] It must be handled in a dry environment, and water should be strictly avoided during storage and handling.[4] In case of fire, use a Class D fire extinguisher (dry powder, sand); DO NOT USE WATER .

  • 4-Amino-2-methylbenzaldehyde: May cause skin and eye irritation. Avoid inhalation of dust.

  • Methanol (MeOH): Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. It can cause damage to organs, particularly the optic nerve.

  • Ethyl Acetate (EtOAc) & Dichloromethane (DCM): Volatile and flammable organic solvents. Use in a well-ventilated area.

Detailed Experimental Protocol

This protocol details the synthesis on a 5.0 mmol scale. Reagent quantities can be adjusted proportionally for scaling up or down, with appropriate safety considerations.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity Required
4-Amino-2-methylbenzaldehyde61594-81-8135.16676 mg (5.0 mmol)
Sodium Borohydride (NaBH₄)16940-66-237.83284 mg (7.5 mmol)
Methanol (MeOH), Anhydrous67-56-132.0425 mL
Ethyl Acetate (EtOAc)141-78-688.11~100 mL
Deionized Water (H₂O)7732-18-518.02~50 mL
Saturated NaCl Solution (Brine)7647-14-558.44~20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 g

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, ice-water bath, glass funnel, separatory funnel (250 mL), rotary evaporator, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-amino-2-methylbenzaldehyde (676 mg, 5.0 mmol).

  • Dissolution: Add 25 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This cooling is critical to moderate the exothermic reaction and prevent potential side reactions.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (284 mg, 7.5 mmol, 1.5 equivalents) slowly in small portions over 10-15 minutes. Vigorous gas (H₂) evolution may be observed. A slow, portion-wise addition is a crucial safety measure to control the reaction rate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 1 hour. The reaction progress should be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexane). The starting material (aldehyde) is more nonpolar and will have a higher Rf value than the product (alcohol). The reaction is complete upon the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly add 10 mL of deionized water dropwise to quench the excess sodium borohydride. Stir for 15 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Liquid-Liquid Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). The product is organic-soluble and will move into the ethyl acetate layer.

  • Washing and Drying: Combine the organic extracts and wash them once with 20 mL of saturated brine solution to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound. The product should be a light-colored solid or oil.

Purification

The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate).

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final, characterized product.

G cluster_prep Reaction Phase cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Dissolve 4-amino-2-methylbenzaldehyde in Methanol B Cool to 0-5 °C (Ice Bath) A->B C Slowly Add NaBH4 (Portion-wise) B->C D Monitor by TLC C->D E Quench with H2O D->E F Remove Methanol (Rotovap) E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter & Concentrate I->J K Crude Product J->K L Column Chromatography (if necessary) K->L Optional M Characterize by NMR, MS, IR K->M L->M

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound (MW: 137.18 g/mol )[6][7] can be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.0-6.6 (m, 3H, Ar-H), 4.58 (s, 2H, -CH₂OH), 3.70 (br s, 3H, -NH₂ and -OH), 2.20 (s, 3H, Ar-CH₃). Note: The signals for -NH₂ and -OH protons are broad and their chemical shift can vary with concentration and temperature; they are also D₂O exchangeable.

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~145.0 (C-NH₂), 136.0 (C-CH₃), 130.0 (Ar-C), 128.0 (Ar-CH), 127.0 (Ar-C), 115.0 (Ar-CH), 64.0 (-CH₂OH), 17.0 (-CH₃).

  • Mass Spectrometry (ESI+): Expected m/z: 138.09 [M+H]⁺.

  • IR Spectroscopy (ATR, cm⁻¹): The disappearance of the strong aldehyde C=O stretch (around 1680-1700 cm⁻¹) is a key indicator of reaction completion. The spectrum of the product will be characterized by a broad O-H stretching band (~3200-3400 cm⁻¹) and N-H stretching bands (~3300-3500 cm⁻¹).

Conclusion

This application note provides a reliable and thoroughly documented protocol for the synthesis of this compound from 4-amino-2-methylbenzaldehyde. The use of sodium borohydride offers an excellent combination of reactivity and chemoselectivity, resulting in a high-purity product with a straightforward workup procedure. The detailed safety information and characterization guidelines provided herein are intended to enable researchers to confidently and safely reproduce this valuable transformation in their own laboratories.

References

  • Sodium borohydride - Safety Data Sheet. (n.d.).
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  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, December 7). Fisher Scientific.
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  • Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. (n.d.). Sciforum.
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  • 4-Amino-2-methylphenol(2835-96-3) 1H NMR spectrum. (n.d.). ChemicalBook.
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  • 4-Amino-2-methylbenzaldehyde | C8H9NO | CID 383956. (n.d.). PubChem.
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Application Note & Protocols: (4-Amino-2-methylphenyl)methanol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of (4-Amino-2-methylphenyl)methanol, a pivotal starting material in the synthesis of valuable pharmaceutical intermediates. We detail its physicochemical properties, safety protocols, and its application in the synthesis of 4-Amino-2-methylbenzaldehyde, a key building block for various active pharmaceutical ingredients (APIs). This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and robust analytical methodologies to effectively utilize this precursor in their synthetic workflows.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional aromatic compound featuring both a nucleophilic amine and a primary alcohol. This unique structural arrangement makes it an exceptionally versatile precursor for constructing more complex molecular architectures. In medicinal chemistry, its derivatives are integral to the synthesis of compounds targeting a range of therapeutic areas. The strategic placement of the amino, methyl, and hydroxymethyl groups on the phenyl ring allows for regioselective transformations, enabling the synthesis of diverse heterocyclic systems and other key pharmacophores. Its utility is particularly noted in the development of kinase inhibitors, anti-inflammatory agents, and compounds targeting neurological disorders[1].

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental to its effective and safe application in the laboratory.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 63405-88-9[2][3]
Molecular Formula C₈H₁₁NO[2][4]
Molecular Weight 137.18 g/mol [2][4]
Appearance Solid
Boiling Point 298.4 ± 25.0 °C at 760 mmHg[2]
Storage Conditions Room temperature, under inert gas, protected from light.[2]
Safety & Handling Precautions

This compound and its derivatives require careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5][6][7]

  • Hazard Statements: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[5][8]

  • First Aid Measures: In case of eye contact, rinse cautiously with water for several minutes.[5][6] If on skin, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5][6] Seek medical attention if irritation or other symptoms persist.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Core Application: Oxidation to 4-Amino-2-methylbenzaldehyde

One of the most critical applications of this compound is its selective oxidation to 4-Amino-2-methylbenzaldehyde. This aldehyde is a crucial intermediate for synthesizing a variety of heterocyclic compounds, such as quinolines and quinazolines, which are prevalent scaffolds in many approved drugs.[9][10] The selective oxidation of the benzylic alcohol without affecting the amino group is a key transformation that unlocks significant synthetic pathways.

Rationale and Mechanistic Insight

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for benzylic and allylic alcohols. The reaction proceeds via a heterogeneous mechanism on the surface of the MnO₂, where the alcohol is adsorbed, followed by a two-electron oxidation and desorption of the aldehyde product. This method is favored for its mild conditions and simple workup, which involves filtering off the solid manganese salts.

Detailed Experimental Protocol: Oxidation using Activated MnO₂

Causality Behind Choices:

  • Reagent: Activated MnO₂ is chosen for its chemoselectivity towards the benzylic alcohol, leaving the aniline moiety intact. The activity of MnO₂ can vary, so using a commercially sourced, activated grade is crucial for reproducibility.

  • Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert, solubilizes the starting material, and has a low boiling point, which facilitates product isolation.

  • Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress by observing the disappearance of the starting material spot and the appearance of the more polar aldehyde spot.

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.37 g, 10 mmol).

  • Solvent Addition: Dissolve the starting material in 100 mL of dichloromethane (DCM).

  • Reagent Addition: Add activated manganese dioxide (MnO₂) (8.7 g, 100 mmol, ~10 equivalents) portion-wise to the stirred solution at room temperature. The reaction is heterogeneous.

  • Reaction Execution: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using TLC (Eluent: 3:1 Hexane:Ethyl Acetate). The starting material (alcohol) will have a lower Rf than the product (aldehyde). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts. Wash the filter cake thoroughly with DCM (3 x 30 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Amino-2-methylbenzaldehyde as a solid.[11]

Experimental Workflow Diagram

Oxidation_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve this compound in Dichloromethane Add_MnO2 Add Activated MnO₂ (10 eq.) Start->Add_MnO2 Stir Stir Vigorously at Room Temp Add_MnO2->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter through Celite® Wash Wash Celite® with DCM Filter->Wash Evaporate Concentrate Filtrate (Rotary Evaporation) Wash->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Product Pure 4-Amino-2-methylbenzaldehyde Purify->Product Monitor->Filter Reaction Complete

Caption: Workflow for the oxidation of this compound.

Synthetic Utility: Pathway to Heterocyclic Scaffolds

The true value of this compound and its aldehyde derivative is realized in their conversion to complex heterocyclic structures, which form the core of many pharmaceuticals.

Conceptual Pathway: Friedländer Annulation for Quinolines

The 4-Amino-2-methylbenzaldehyde synthesized in the previous step is a perfect substrate for the Friedländer annulation reaction. This reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., ethyl acetoacetate) to form a quinoline ring system.

Reaction Scheme: (4-Amino-2-methylbenzaldehyde) + (Enolizable Ketone) → (Substituted Quinoline)

This pathway is highly efficient and provides direct access to substituted quinolines, which are known for their broad range of biological activities, including anti-malarial, anti-bacterial, and anti-cancer properties.[10]

Logical Relationship Diagram

This diagram illustrates the progression from the simple precursor to high-value pharmaceutical compound classes.

Logical_Progression Precursor This compound Intermediate 4-Amino-2-methylbenzaldehyde Precursor->Intermediate Selective Oxidation Scaffold Substituted Quinolines & Other N-Heterocycles Intermediate->Scaffold Cyclization (e.g., Friedländer) API Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors) Scaffold->API Further Functionalization

Caption: Synthetic progression from precursor to API scaffolds.

Analytical Characterization Methods

Rigorous analytical control is essential to ensure the identity, purity, and quality of the synthesized intermediates.

Table 2: Analytical Methods for Reaction Monitoring and Product Characterization

TechniquePurposeKey Parameters & Expected Results
Thin Layer Chromatography (TLC) Reaction monitoring, purity check.Mobile Phase: Hexane/Ethyl Acetate (e.g., 3:1). Visualization: UV light (254 nm). The aldehyde product will have a higher Rf value than the alcohol starting material.
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification.Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile with 0.1% TFA. Detection: UV at 254 nm. A single major peak indicates high purity.
¹H NMR Spectroscopy Structural elucidation.Solvent: CDCl₃ or DMSO-d₆. Expected Signals: Disappearance of the benzylic -CH₂OH signal (~4.5 ppm) and appearance of the aldehyde -CHO proton signal (~9.8 ppm). Aromatic and methyl signals will also be present.
Mass Spectrometry (MS) Molecular weight confirmation.Ionization: Electrospray (ESI). Expected m/z: For C₈H₉NO, the [M+H]⁺ ion should be observed at approximately 136.07.[12][13]

Conclusion

This compound is a high-value precursor in pharmaceutical synthesis, offering a direct and efficient entry point to key intermediates like 4-Amino-2-methylbenzaldehyde. The protocols and insights provided herein demonstrate its utility in constructing complex molecular frameworks, particularly N-heterocyclic systems that are central to modern drug discovery. By applying the detailed methodologies and understanding the underlying chemical principles, researchers can effectively leverage this compound to accelerate the development of novel therapeutic agents.

References

  • Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • SAFETY DATA SHEET for 2-Amino-4-methylphenol. [Link]

  • Cu‐catalyzed reaction of 2‐aminobenzyl alcohol with isoquinolines,... ResearchGate. [Link]

  • Intermediates for Pharma. Midas Pharma. [Link]

  • SAFETY DATA SHEET - Methanol. Methanex Corporation. [Link]

  • Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • 4-Amino-2-methylbenzaldehyde | C8H9NO | CID 383956. PubChem. [Link]

  • (2-Amino-4-methylphenyl)methanol | C8H11NO | CID 436776. PubChem. [Link]

  • 2-Amino-4-methylbenzaldehyde | C8H9NO | CID 13891184. PubChem. [Link]

Sources

Application Notes and Protocols: The Versatile Reactivity of (4-Amino-2-methylphenyl)methanol with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Amino-2-methylphenyl)methanol is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a nucleophilic aromatic amine and a primary benzylic alcohol, allows for a diverse range of chemical transformations. This dual reactivity enables its use as a versatile scaffold for the construction of complex molecules, particularly heterocyclic systems like quinolines and quinazolines, which are prevalent in many biologically active compounds.[2][3][4]

This guide provides an in-depth exploration of the reactivity of this compound with various classes of electrophiles. We will delve into the principles of chemoselectivity, offering detailed protocols for key reactions and highlighting the causality behind experimental choices to empower researchers in drug discovery and chemical development.

Core Reactivity Principles: A Tale of Two Nucleophiles

The synthetic utility of this compound is governed by the presence of its two primary nucleophilic centers: the nitrogen atom of the amino group and the oxygen atom of the hydroxymethyl group.

  • Nucleophilicity: Under neutral or mildly basic conditions, the amino group is significantly more nucleophilic than the hydroxyl group. This inherent difference is the cornerstone of achieving selective N-functionalization. The lone pair of electrons on the nitrogen is more available for attack on an electrophile compared to the more tightly held lone pairs on the oxygen, which is also sterically more accessible.

  • Chemoselectivity: The reaction outcome can be precisely controlled by tuning the reaction conditions.

    • N-Selective Reactions: These are typically achieved under neutral or mild base-catalyzed conditions (e.g., using pyridine or triethylamine) at moderate temperatures. The stronger nucleophilicity of the amine drives the reaction.

    • O-Selective Reactions: To target the hydroxyl group, its nucleophilicity must be enhanced. This is usually accomplished by using a strong base (e.g., NaH, KOtBu) to deprotonate the alcohol, forming a much more reactive alkoxide intermediate.

    • Difunctionalization: If both groups are to be reacted, a stepwise approach is often employed, or harsher conditions with an excess of the electrophile and a strong base can be used.

N-Acylation: Synthesis of Amides

The reaction with acylating agents like acyl chlorides or anhydrides is a fundamental transformation. The resulting N-acyl derivatives are common intermediates. For instance, N-(4-(hydroxymethyl)-3-methylphenyl)acetamide is a key precursor in various synthetic routes.[5][6] Selective N-acylation is readily achieved due to the higher nucleophilicity of the amine.

Application Protocol: Selective N-Acetylation

This protocol details the synthesis of N-(4-(hydroxymethyl)-3-methylphenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride (or Acetic Anhydride)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or silica gel chromatography if necessary.

Table 1: Conditions for Selective Acylation

Target FunctionalizationElectrophileBaseSolventTemperatureRationale
N-Acylation Acyl ChloridePyridine, Et₃NDCM, THF0 °C to RTAmine is the stronger nucleophile; mild base activates the amine without significantly activating the alcohol.
O-Acylation Acyl ChlorideNaH, KOtBuTHF, DMF0 °C to RTStrong base is required to deprotonate the alcohol, forming a highly nucleophilic alkoxide.
N-Acylation Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous DCM cool Cool to 0°C start->cool add_base Add Pyridine (1.2 eq) cool->add_base add_electrophile Add Acetyl Chloride (1.1 eq) Dropwise at < 5°C add_base->add_electrophile Creates reaction medium stir Warm to RT Stir 2-4h (Monitor) add_electrophile->stir quench Quench with Water stir->quench Reaction complete extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Recrystallization/ Chromatography) dry->purify

Caption: Workflow for selective N-acylation.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds, converting the primary amine of this compound into a secondary amine.[7][8] This one-pot reaction involves the initial formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding amine.[9]

Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the protonated imine intermediate over the starting carbonyl compound.[10]

Application Protocol: Reductive Amination with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.05 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired secondary amine.

Reductive Amination Pathway

Reductive_Amination A Substrate (Primary Amine) C Imine Intermediate [Ar-N=CHR'] A->C + R'-CHO - H₂O B Aldehyde/Ketone (R'-CHO) D Product (Secondary Amine) C->D + [H] (e.g., NaBH(OAc)₃)

Caption: General pathway for reductive amination.

Cyclization Reactions: Gateway to Heterocycles

A paramount application of this compound is its use as a precursor for N-heterocycles, particularly quinazolines.[3][11][12] These reactions leverage the molecule's bifunctional nature, where both the amine and hydroxyl groups participate in ring formation. A common strategy involves an initial reaction at the amino group with an electrophile, followed by an intramolecular cyclization step involving the hydroxyl group.

For example, an iridium-catalyzed acceptorless dehydrogenative coupling reaction with nitriles or amides can yield various quinazoline derivatives in excellent yields.[12] This approach is highly atom-economical. Similarly, cobalt-catalyzed reactions provide an environmentally benign route to these important scaffolds.[12]

Application Protocol: Synthesis of a Dihydroquinazoline Derivative

This protocol is a representative example of a cyclization reaction, using an orthoester as the bifunctional electrophile.

Materials:

  • This compound

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Toluene or Xylene

  • Dean-Stark apparatus

Procedure:

  • Combine this compound (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene in a round-bottom flask equipped with a Dean-Stark trap and condenser.

  • Heat the mixture to reflux. Ethanol, a byproduct of the initial condensation, will be collected in the Dean-Stark trap.

  • Continue refluxing for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed. The second cyclization step with the elimination of a second molecule of ethanol forms the aromatic quinazoline ring.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Table 2: Electrophiles for Heterocycle Synthesis

ElectrophileResulting HeterocycleCatalyst/ConditionsReference
Alcohols/AldehydesQuinazolinesMetal oxides (Fe, Co, Mn)[11], Iridium complexes[12][11],[12]
NitrilesQuinazolinesIridium or Cobalt complexes[12][12]
KetonesQuinolinesIron or Silver catalysts[3][3]
OrthoestersQuinazolinesAcid catalyst (p-TsOH), heatGeneral Method

Conclusion

This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its predictable, yet tunable, reactivity towards a wide array of electrophiles allows for the controlled and selective synthesis of amides, secondary amines, and, most notably, complex heterocyclic structures. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the full synthetic potential of this important intermediate in the development of novel therapeutics and functional materials.

References

  • CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine. Google Patents.
  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ChemistrySelect. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline synthesis from 2‐aminobenzyl alcohol by Knölker's complex. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). Available at: [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications. Available at: [Link]

  • Tarpley, W. G., & Borch, R. F. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of N-(hydroxymethyl)acetamide acetate (ester). Available at: [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]

  • Chemsrc. (n.d.). Acetamide,N-(4-hydroxy-3-methylphenyl). CAS#:16375-90-9. Available at: [Link]

  • Gomm, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Available at: [Link]

  • National Institutes of Health. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Available at: [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]

  • PubChem. (n.d.). (2-Amino-4-methylphenyl)methanol. National Institutes of Health. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. Available at: [Link]

  • National Institutes of Health. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Available at: [Link]

  • National Institutes of Health. (2022). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. Available at: [Link]

  • ChemRxiv. (n.d.). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamine. Available at: [Link]

  • PubChem. (n.d.). Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-. National Institutes of Health. Available at: [Link]

  • Consensus. (2015). 2-(4-nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Available at: [Link]

Sources

Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung der Aminogruppe in (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick und praxiserprobte Protokolle für die chemische Modifikation der primären aromatischen Aminogruppe in (4-Amino-2-methylphenyl)methanol. Die Derivatisierung dieser funktionellen Gruppe ist ein entscheidender Schritt in der Synthese von pharmazeutischen Wirkstoffen und komplexen organischen Molekülen, da sie die Modulation von pharmakokinetischen Eigenschaften, die Einführung von pharmakophoren Gruppen oder die Nutzung als Schutzgruppe während mehrstufiger Synthesen ermöglicht.

Die hier vorgestellten Protokolle sind als validierende Systeme konzipiert, die nicht nur die einzelnen Schritte auflisten, sondern auch die zugrundeliegende chemische Kausalität erläutern, um eine erfolgreiche und reproduzierbare Umsetzung im Labor zu gewährleisten.

Inhaltsübersicht
  • Einleitung: Bedeutung der Derivatisierung von this compound

  • Acylierung: Synthese von Amid-Derivaten

  • Sulfonylierung: Herstellung von Sulfonamid-Derivaten

  • Schutzgruppenstrategien: Temporäre Modifikation für die Synthese

  • Zusammenfassende Datentabellen

  • Referenzen

Einleitung: Bedeutung der Derivatisierung von this compound

This compound ist ein wertvolles Ausgangsmaterial in der organischen Synthese. Seine bifunktionelle Natur, mit einer nukleophilen Aminogruppe und einer reaktiven Hydroxymethylgruppe, macht es zu einem vielseitigen Baustein. Die selektive Derivatisierung der Aminogruppe ist oft der erste Schritt in einer Synthesesequenz, um:

  • Die Reaktivität zu steuern: Die Umwandlung des Amins in ein Amid oder Sulfonamid verringert seine Nukleophilie und Basizität, was eine selektive Reaktion an der Hydroxymethylgruppe ermöglicht.

  • Pharmakologische Eigenschaften einzuführen: Viele pharmazeutische Wirkstoffe enthalten Amid- oder Sulfonamid-Strukturen, die für die biologische Aktivität entscheidend sind.[1][2]

  • Als Schutzgruppe zu fungieren: In mehrstufigen Synthesen muss die Aminogruppe oft vor unerwünschten Nebenreaktionen geschützt werden.[3][4][5] Die Wahl der richtigen Schutzgruppe ist entscheidend für den Syntheseerfolg.

Dieser Leitfaden konzentriert sich auf die gängigsten und robustesten Methoden zur Derivatisierung der Aminogruppe dieses spezifischen Moleküls.

Acylierung: Synthese von Amid-Derivaten

Die Acylierung ist eine der fundamentalsten Reaktionen zur Derivatisierung von Aminen und führt zur Bildung einer stabilen Amidbindung.[6][7] Diese Reaktion wird typischerweise durch die Umsetzung des Amins mit einem Acylierungsmittel wie einem Säurechlorid oder einem Säureanhydrid in Gegenwart einer Base durchgeführt.[8]

Mechanistische Überlegungen: Die Reaktion folgt einem nukleophilen Additions-Eliminierungs-Mechanismus. Das freie Elektronenpaar des Stickstoffatoms des Amins greift das elektrophile Carbonylkohlenstoffatom des Acylierungsmittels an. Anschließend wird ein Proton durch eine Base entfernt und die Abgangsgruppe (z. B. Chlorid oder Acetat) wird eliminiert, um das Amid zu bilden. Die Base dient dazu, den entstehenden Chlorwasserstoff (HCl) oder die Carbonsäure zu neutralisieren und die Reaktion voranzutreiben.[8]

Protokoll 2.1: Acetylierung mit Essigsäureanhydrid

Die Acetylierung ist eine gängige Methode zur Einführung einer Acetylgruppe (-COCH₃).[9][10] Sie dient oft dem Schutz des Amins oder der Modifikation seiner elektronischen Eigenschaften.

Workflow der Acetylierung:

A This compound in aprotischem Lösungsmittel B Zugabe von Base (z.B. Pyridin, Triethylamin) A->B Lösen C Tropfenweise Zugabe von Essigsäureanhydrid bei 0 °C B->C Reaktionsstart D Rühren bei Raumtemperatur C->D Reaktion E Wässrige Aufarbeitung & Extraktion D->E Quenchen F Reinigung (z.B. Umkristallisation oder Säulenchromatographie) E->F Isolierung G N-(4-(Hydroxymethyl)-3-methylphenyl)acetamid F->G Reines Produkt

Abbildung 1: Allgemeiner Arbeitsablauf für die Acetylierung.

Detailliertes Laborprotokoll:

  • Vorbereitung: Lösen Sie 1,0 g (7,29 mmol) this compound in 20 mL trockenem Dichlormethan (DCM) in einem 100-mL-Rundkolben, der mit einem Magnetrührer ausgestattet ist.

  • Basenzugabe: Fügen Sie 1,2 mL (8,75 mmol, 1,2 Äquivalente) Triethylamin hinzu. Kühlen Sie die Mischung in einem Eisbad auf 0 °C.

  • Acylierung: Fügen Sie langsam 0,83 mL (8,75 mmol, 1,2 Äquivalente) Essigsäureanhydrid tropfenweise über 5 Minuten hinzu.

  • Reaktion: Entfernen Sie das Eisbad und lassen Sie die Reaktion unter Rühren 2 Stunden bei Raumtemperatur laufen. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Geben Sie 20 mL Wasser in den Kolben und rühren Sie für 10 Minuten. Trennen Sie die Phasen in einem Scheidetrichter. Extrahieren Sie die wässrige Phase zweimal mit je 15 mL DCM.

  • Waschen: Waschen Sie die vereinigten organischen Phasen nacheinander mit 20 mL 1 M Salzsäure, 20 mL gesättigter Natriumbicarbonatlösung und 20 mL gesättigter Kochsalzlösung.

  • Isolierung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

  • Reinigung: Reinigen Sie den Rohprodukt-Rückstand durch Umkristallisation aus einem Ethylacetat/Hexan-Gemisch, um das reine N-(4-(Hydroxymethyl)-3-methylphenyl)acetamid zu erhalten.

Sulfonylierung: Herstellung von Sulfonamid-Derivaten

Die Sulfonylierung von aromatischen Aminen führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von Verbindungen in der medizinischen Chemie, die häufig in antibakteriellen Medikamenten zu finden sind.[1][11] Die Reaktion erfolgt typischerweise mit einem Sulfonylchlorid in Gegenwart einer Base.

Mechanistische Überlegungen: Ähnlich wie bei der Acylierung greift das Amin nukleophil das elektrophile Schwefelatom des Sulfonylchlorids an. Die Reaktion wird durch eine Base wie Pyridin oder Triethylamin katalysiert, die den entstehenden Chlorwasserstoff bindet.

Protokoll 3.1: Tosylierung mit p-Toluolsulfonylchlorid (TsCl)

Die Einführung der Tosylgruppe (Ts) ist eine gängige Methode, um ein stabiles Sulfonamid-Derivat zu erzeugen.

Detailliertes Laborprotokoll:

  • Vorbereitung: Lösen Sie 1,0 g (7,29 mmol) this compound in 25 mL trockenem Pyridin in einem 100-mL-Rundkolben. Kühlen Sie die Lösung auf 0 °C.

  • Sulfonylierung: Fügen Sie 1,53 g (8,02 mmol, 1,1 Äquivalente) p-Toluolsulfonylchlorid in Portionen über 10 Minuten hinzu, während die Temperatur unter 5 °C gehalten wird.

  • Reaktion: Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht (ca. 16 Stunden).

  • Aufarbeitung: Gießen Sie die Reaktionsmischung vorsichtig in 100 mL Eiswasser. Es sollte ein fester Niederschlag ausfallen.

  • Isolierung: Rühren Sie die Suspension für 30 Minuten, filtrieren Sie den festen Niederschlag ab und waschen Sie ihn gründlich mit kaltem Wasser.

  • Reinigung: Lösen Sie den Rohfeststoff in Ethylacetat und waschen Sie die Lösung mit 1 M Salzsäure, um restliches Pyridin zu entfernen. Anschließend mit gesättigter Kochsalzlösung waschen, über Natriumsulfat trocknen und das Lösungsmittel entfernen.

  • Endprodukt: Das reine N-(4-(Hydroxymethyl)-3-methylphenyl)-4-methylbenzolsulfonamid wird typischerweise als kristalliner Feststoff erhalten.

Schutzgruppenstrategien: Temporäre Modifikation für die Synthese

In mehrstufigen Synthesen ist es oft notwendig, die Aminogruppe zu schützen, um ihre Reaktion in nachfolgenden Schritten zu verhindern.[3][4] Die ideale Schutzgruppe lässt sich unter milden Bedingungen anbringen und wieder entfernen, ohne andere funktionelle Gruppen im Molekül zu beeinträchtigen.[4]

Protokoll 4.1: Boc-Schutz mit Di-tert-butyldicarbonat (Boc₂O)

Die tert-Butoxycarbonyl (Boc)-Gruppe ist eine der am häufigsten verwendeten Schutzgruppen für Amine.[12][13][14] Sie ist stabil gegenüber vielen basischen und nukleophilen Reagenzien, lässt sich aber leicht unter sauren Bedingungen (z.B. mit Trifluoressigsäure oder HCl) entfernen.[12][13]

Reaktionsschema für den Boc-Schutz:

sub This compound product tert-Butyl-(4-(hydroxymethyl)- 3-methylphenyl)carbamat sub->product Boc-Schutz reagents + Boc₂O + Base (z.B. DMAP, TEA) in THF

Abbildung 2: Schematische Darstellung der Boc-Schutzreaktion.

Detailliertes Laborprotokoll:

  • Vorbereitung: Lösen Sie 1,0 g (7,29 mmol) this compound in 30 mL Tetrahydrofuran (THF) in einem 100-mL-Rundkolben.

  • Reagenzienzugabe: Fügen Sie 1,75 g (8,02 mmol, 1,1 Äquivalente) Di-tert-butyldicarbonat (Boc₂O) und eine katalytische Menge (ca. 45 mg, 0,36 mmol) 4-Dimethylaminopyridin (DMAP) hinzu.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 4-6 Stunden. Überwachen Sie die Reaktion mittels DC. Aromatische Amine reagieren oft langsamer, daher kann eine leichte Erwärmung (ca. 40 °C) oder eine verlängerte Reaktionszeit erforderlich sein.[15][]

  • Aufarbeitung: Entfernen Sie das THF im Vakuum. Lösen Sie den Rückstand in 40 mL Ethylacetat.

  • Waschen: Waschen Sie die organische Lösung zweimal mit je 20 mL 5%iger wässriger Zitronensäurelösung und anschließend zweimal mit je 20 mL gesättigter Natriumbicarbonatlösung.

  • Isolierung: Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Reinigung: Das Rohprodukt kann in der Regel durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gradient) gereinigt werden.

Protokoll 4.2: Cbz-Schutz mit Benzylchlorformiat (Cbz-Cl)

Die Benzyloxycarbonyl (Cbz)-Gruppe ist eine weitere wichtige Schutzgruppe, die orthogonal zur Boc-Gruppe ist.[5][17][18] Sie ist stabil gegenüber sauren Bedingungen, kann aber durch katalytische Hydrierung (Hydrogenolyse) entfernt werden.[17][19]

Detailliertes Laborprotokoll:

  • Vorbereitung: Lösen Sie 1,0 g (7,29 mmol) this compound in einer Mischung aus 20 mL Dioxan und 10 mL Wasser.

  • Basenzugabe: Kühlen Sie die Lösung auf 0 °C und fügen Sie 1,55 g (14,6 mmol, 2,0 Äquivalente) Natriumcarbonat hinzu.

  • Cbz-Anbringung: Fügen Sie langsam 1,1 mL (7,65 mmol, 1,05 Äquivalente) Benzylchlorformiat (Cbz-Cl) hinzu, während die Temperatur unter 5 °C gehalten wird.

  • Reaktion: Lassen Sie die Mischung 3-4 Stunden bei 0 °C rühren.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit 50 mL Wasser und extrahieren Sie dreimal mit je 30 mL Ethylacetat.

  • Waschen: Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung.

  • Isolierung und Reinigung: Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel. Reinigen Sie das Produkt durch Säulenchromatographie oder Umkristallisation.

Zusammenfassende Datentabellen

Tabelle 1: Vergleich der Derivatisierungsreaktionen

ReaktionReagenzBaseTypische BedingungenHauptvorteil
Acetylierung EssigsäureanhydridTriethylamin, PyridinDCM, 0 °C bis RT, 1-3 hKostengünstig, robust
Tosylierung p-ToluolsulfonylchloridPyridinPyridin, 0 °C bis RT, 12-18 hBildet stabile Sulfonamide
Boc-Schutz Di-tert-butyldicarbonatDMAP (kat.), TEATHF oder DCM, RT, 4-12 hSäurelabil, orthogonal zu Cbz
Cbz-Schutz BenzylchlorformiatNa₂CO₃, NaHCO₃Dioxan/Wasser, 0 °C, 2-4 hStabil gegen Säuren, durch Hydrierung entfernbar

Referenzen

  • Highfine Biotech. (2025). Amino-Schutzgruppe – Benzyloxycarbonyl (Cbz).

  • Wikipedia. Sulfonamide.

  • Wikipedia. Benzyloxycarbonyl-Gruppe.

  • Weygand, C. (unbekannt). Acylierung der Anlino- und Iminoverbindungen.

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.

  • Organic Chemistry Portal. Synthesis of amidines.

  • Highfine Biotech. (2025). Amino-Schutzgruppe - Phthaloyl.

  • Unbekannt. amidine.

  • Fisher Scientific. Amidsynthese.

  • StudySmarter. (2024). Schutzgruppen: Einsatz & Arten.

  • Fisher Scientific. Amin-Schutz/Entschützen.

  • Wikipedia. Schutzgruppe.

  • Fisher Scientific. Aminierung.

  • Highfine Biotech. (2021). Kurze Einführung in die Synthese von Amiden durch die Methode des gemischten Anhydrids.

  • Química Organica.org. (2010). Sulfonamid-Synthese.

  • Laborhelfer.de. Schutzgruppen - Übersicht, Amine (Boc), Alkohole, Carbonsäuren.

  • Química Organica.org. Synthese von Amiden aus Carbonsäuren.

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

  • PharmaWiki. Acetylierung.

  • Wikipedia. Boc-Schutzgruppe.

  • Wikipedia. Acetylierung.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.

  • Chemie.de. Sulfonamid.

  • BOC Sciences. BOC-amino acids.

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Application Note: Selective Oxidation of (4-Amino-2-methylphenyl)methanol to 4-Amino-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the selective oxidation of the primary benzylic alcohol, (4-Amino-2-methylphenyl)methanol, to its corresponding aldehyde, 4-Amino-2-methylbenzaldehyde. The presence of an electron-donating amino group on the aromatic ring presents a challenge, requiring a mild and selective oxidizing agent to prevent the formation of undesired byproducts. This protocol utilizes activated manganese dioxide (MnO₂), a widely recognized reagent for the chemoselective oxidation of benzylic and allylic alcohols.[1][2][3] The methodology, mechanistic considerations, safety precautions, and product characterization are thoroughly discussed to ensure reliable and reproducible results.

Introduction and Significance

4-Amino-2-methylbenzaldehyde is a valuable synthetic intermediate in the development of pharmaceuticals and other fine chemicals.[4][5] Its synthesis requires the selective oxidation of the corresponding alcohol. The primary challenge in this transformation is the potential for over-oxidation to the carboxylic acid or side reactions involving the nucleophilic amino group. Standard strong oxidants like potassium permanganate or Jones reagent are often unsuitable as they lack the required selectivity.[6]

Activated manganese dioxide (MnO₂) is an effective and mild solid-phase oxidant that is particularly well-suited for oxidizing benzylic alcohols without affecting other sensitive functional groups.[1][3][7] Its heterogeneous nature simplifies the reaction work-up, as the reagent and its reduced forms can be easily removed by filtration. This application note details a robust protocol employing activated MnO₂ for a high-yield synthesis of 4-amino-2-methylbenzaldehyde.

Mechanistic Rationale for MnO₂ Oxidation

The oxidation of alcohols by MnO₂ is a surface-mediated reaction.[8] While the precise mechanism can be complex and dependent on the substrate and reaction conditions, it is generally understood to proceed via the adsorption of the alcohol onto the surface of the MnO₂ particles. This is followed by a rate-determining hydrogen atom transfer, leading to the formation of a radical intermediate, which then collapses to form the aldehyde and a reduced manganese species (MnO).[3][9] The reaction is driven by the formation of the stable carbonyl group and the reduction of Mn(IV).

A key advantage of MnO₂ is its high selectivity for benzylic and allylic alcohols over saturated aliphatic alcohols.[3] This selectivity arises from the resonance stabilization of the radical intermediate formed after the initial hydrogen abstraction from the benzylic position.

G cluster_surface MnO₂ Surface cluster_solution Solution Phase SA Substrate Adsorption (Alcohol on MnO₂ surface) HT Hydrogen Abstraction (Radical Formation) SA->HT 2. Rate-determining step PD Product Desorption (Aldehyde Release) HT->PD 3. Collapse of intermediate RS Reduced Mn Species (MnO, Mn₂O₃) HT->RS Product 4-Amino-2-methylbenzaldehyde PD->Product 4. Desorbs Start This compound Start->SA 1. Adsorbs

Caption: Proposed mechanism for MnO₂ oxidation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard SupplierStarting Material
Activated Manganese Dioxide (MnO₂)Reagent GradeStandard SupplierUse a freshly opened or properly stored container.
Dichloromethane (DCM)AnhydrousStandard SupplierSolvent
Celite® (or Diatomaceous Earth)---Standard SupplierFiltration Aid
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard SupplierDrying Agent
Round-bottom flask------Reaction Vessel
Magnetic stirrer and stir bar---------
Reflux condenser---------
Heating mantle or oil bath---------
Büchner funnel and filter flask---------
Rotary evaporator---------
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄---For reaction monitoring
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.29 mmol).

    • Add 100 mL of dichloromethane (DCM) to dissolve the starting material.

    • In a single portion, add activated manganese dioxide (MnO₂) (6.34 g, 72.9 mmol, 10 equivalents). A large excess of MnO₂ is crucial for driving the reaction to completion.[1]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (approx. 40°C) with vigorous stirring. The black suspension should be well agitated.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • TLC System: 50:50 Ethyl Acetate/Hexanes.

      • Visualization: UV light (254 nm).

      • The starting material will have a lower Rf value than the more non-polar aldehyde product. The reaction is complete when the starting material spot is no longer visible by TLC (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Prepare a filtration plug by packing a Büchner funnel with a 1-2 cm layer of Celite®.

    • Filter the reaction mixture through the Celite® plug to remove the MnO₂ and its reduced byproducts.

    • Wash the filter cake thoroughly with additional DCM (3 x 20 mL) to ensure all the product is recovered.

    • Combine the filtrates in a clean round-bottom flask.

    • Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), swirl, and filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Product:

    • The resulting solid is 4-Amino-2-methylbenzaldehyde. For most applications, the purity is sufficient.

    • If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel can be performed. Note that amines can streak on silica gel; using an eluent system containing a small amount of triethylamine (0.5-1%) can mitigate this issue.[10]

Caption: Experimental workflow for the oxidation protocol.

Characterization and Validation

  • Appearance: Yellow to brown solid.

  • Molecular Weight: 135.16 g/mol .[5][11]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons, aldehyde proton (~9.8 ppm), methyl protons (~2.5 ppm), and amine protons (broad singlet).

  • TLC: Rf value will be higher than the starting alcohol in a 1:1 Ethyl Acetate/Hexanes system.

Safety and Handling Precautions

  • General: Perform all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.

  • Manganese Dioxide (MnO₂): MnO₂ is a strong oxidizer.[14] Avoid contact with combustible materials. It is harmful if inhaled or swallowed, potentially causing irritation to the respiratory tract.[15][16] Chronic exposure may affect the central nervous system.[14] Handle in a way that minimizes dust generation.[13]

  • Dichloromethane (DCM): Volatile and potentially carcinogenic. Avoid inhaling fumes and ensure proper ventilation.

Troubleshooting

  • Slow or Incomplete Reaction:

    • Cause: Inactive MnO₂. The activity of MnO₂ can vary significantly between batches and suppliers.[3]

    • Solution: Use a fresh batch of "activated" MnO₂ or increase the number of equivalents used. Ensure vigorous stirring to maximize surface contact.

  • Low Yield:

    • Cause: Incomplete filtration and washing. The product can adsorb onto the large surface area of the MnO₂/Celite® filter cake.

    • Solution: Wash the filter cake extensively with the reaction solvent (DCM) until no more product is seen eluting by TLC.

  • Product Degradation during Purification:

    • Cause: Aminobenzaldehydes can be sensitive to acidic conditions and may self-condense.[10][17] Standard silica gel is acidic.

    • Solution: If using column chromatography, neutralize the silica gel by using an eluent containing 0.5-1% triethylamine or ammonium hydroxide.[10]

References

  • Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. (2021). YouTube. [Link]

  • Wang, J., et al. (2022). Catalytic oxidation of benzyl alcohol over MnO₂: Structure-activity description and reaction mechanism. Chemical Engineering Journal, 440, 135802. [Link]

  • Manganese(IV) oxide Safety Data Sheet. Lab Alley. [Link]

  • Oxidation at the Benzylic Position with KMnO4 and MnO2. (2020). YouTube. [Link]

  • Manganese Dioxide. Common Organic Chemistry. [Link]

  • Give the product of the oxidation with MnO2 of C6H5CH2OH. Vedantu. [Link]

  • Oxidation with Manganese Dioxide. (2023). TRUNNANO. [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. [Link]

  • Lak-Moghaddam, M., & Gholami, M. (2012). Solvent free oxidation of alcohols with manganese dioxide. ResearchGate. [Link]

  • Chittenden, G. J. F., & Daniels, R. G. (1987). Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society, Perkin Transactions 1, 725-727. [Link]

  • 4-Amino-2-methylbenzaldehyde. PubChem. [Link]

  • Purification of N-substituted aminobenzaldehydes. (1984).
  • Synthesis of 4-methylbenzaldehyde. PrepChem.com. [Link]

  • Brookes, C., et al. (2017). Catalysts for the Selective Oxidation of Methanol. Catalysts, 7(10), 282. [Link]

  • Catalysts for selective oxidation of methanol. ResearchGate. [Link]

  • Baek, J., et al. (2018). Bioinspired Metal–Organic Framework Catalysts for Selective Methane Oxidation to Methanol. Journal of the American Chemical Society, 140(51), 18208-18216. [Link]

  • Baek, J., et al. (2018). Bioinspired Metal-Organic Framework Catalysts for Selective Methane Oxidation to Methanol. PubMed. [Link]

  • Singh, A., & Singh, A. K. (2021). Approaches for Selective Oxidation of Methane to Methanol. Catalysts, 11(11), 1374. [Link]

  • Campaigne, E., Budde, W. M., & Schaefer, G. F. (1951). p-AMINOBENZALDEHYDE. Organic Syntheses, 31, 6. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedures for the N-alkylation of (4-amino-2-methylphenyl)methanol, a valuable intermediate in the synthesis of diverse molecular entities for pharmaceutical and materials science research. We present two robust and widely applicable protocols: direct N-alkylation via nucleophilic substitution with alkyl halides and a green chemistry approach utilizing reductive amination. This document provides in-depth, step-by-step methodologies, discusses the rationale behind experimental choices, and includes protocols for product purification and characterization.

Introduction: Significance and Synthetic Strategy

This compound is a bifunctional molecule featuring a reactive primary aromatic amine and a primary alcohol. Selective N-alkylation of the amino group is a critical transformation for introducing molecular diversity and modulating the physicochemical properties of the resulting derivatives. These N-alkylated products serve as key building blocks in the development of novel therapeutic agents, functional dyes, and specialized polymers.

The primary challenge in the N-alkylation of such compounds lies in achieving mono-alkylation while avoiding undesired side reactions, such as over-alkylation to form tertiary amines or quaternary ammonium salts.[1] This guide presents two distinct strategies to control the reaction outcome and afford the desired N-alkylated product with high efficiency.

Method A: Direct N-Alkylation with Alkyl Halides. This classical approach involves the reaction of the primary amine with an alkyl halide in the presence of a base. The choice of base and reaction conditions is crucial to promote the desired mono-alkylation.[2]

Method B: Reductive Amination. A more contemporary and atom-economical method, reductive amination involves the in-situ formation of an imine from the reaction of the amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding secondary amine.[1][3][4] This one-pot procedure often employs mild reducing agents and is considered a greener alternative to traditional alkylation methods.[3][4]

Materials and Reagents

Proper preparation and handling of all materials are paramount for successful and reproducible outcomes.

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dark place.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)≥98%Commercially AvailableHighly reactive and potentially toxic. Handle in a fume hood with appropriate PPE.
Aldehyde/Ketone (e.g., Benzaldehyde)≥99%Commercially AvailablePurify by distillation if necessary.
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableMoisture-sensitive. Handle under an inert atmosphere if possible. Reacts with protic solvents to release hydrogen gas.
Sodium Triacetoxyborohydride (STAB)≥97%Commercially AvailableLess moisture-sensitive than NaBH₄ and often preferred for reductive aminations.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableDry in an oven before use.
Triethylamine (Et₃N)≥99%Commercially AvailableDistill from calcium hydride before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
Methanol (MeOH)Anhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocols

Method A: Direct N-Alkylation with an Alkyl Halide

This protocol describes the mono-N-alkylation of this compound with a generic alkyl halide.

Rationale: The use of a mild, non-nucleophilic base like potassium carbonate is intended to deprotonate the primary amine to a limited extent, favoring mono-alkylation over di-alkylation. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Step-by-Step Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.37 g, 10 mmol).

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the flask.

  • Add 40 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.71 g, 10 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be less polar than the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and any salts formed during the reaction. Wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Purification Protocol:

  • Column Packing: Prepare a silica gel slurry in hexanes and pack a column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Begin elution with 100% hexanes and gradually increase the polarity with ethyl acetate (e.g., a gradient of 0% to 30% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the N-alkylated product.

Method B: N-Alkylation via Reductive Amination

This protocol outlines the N-alkylation of this compound with an aldehyde (e.g., benzaldehyde) via reductive amination.

Rationale: This one-pot reaction proceeds through the formation of an imine intermediate, which is then selectively reduced by a mild hydride reagent like sodium borohydride.[3][4] Methanol serves as both a solvent and a proton source for the reduction step. The reaction is typically clean, with high yields and minimal side products.

Step-by-Step Protocol:

  • In a 100 mL round-bottom flask, dissolve this compound (1.37 g, 10 mmol) in 50 mL of anhydrous methanol.

  • Add the aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (0.45 g, 12 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) to confirm the consumption of the starting materials and the formation of the product.

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of water (approximately 10 mL) while cooling the flask in an ice bath.

  • Remove the methanol under reduced pressure.

  • Add 50 mL of ethyl acetate and 50 mL of water to the residue.

  • Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography as described in section 3.1.

Visualization of Experimental Workflow

Direct N-Alkylation Workflow

Direct_N_Alkylation cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Combine this compound, K₂CO₃, and Acetonitrile B 2. Add Alkyl Halide A->B C 3. Reflux for 4-6h B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Column Chromatography (Silica Gel, Hexanes/EtOAc) E->F G 7. Isolate Pure Product F->G

Caption: Workflow for Direct N-Alkylation.

Reductive Amination Workflow

Reductive_Amination cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification A 1. Dissolve Amine in MeOH B 2. Add Aldehyde/Ketone (Stir at RT for 1h) A->B C 3. Cool to 0-5°C B->C D 4. Add NaBH₄ Portion-wise C->D E 5. Stir at RT for 2-3h D->E F 6. Quench with H₂O E->F G 7. Aqueous Workup F->G H 8. Column Chromatography G->H I 9. Isolate Pure Product H->I

Caption: Workflow for N-Alkylation via Reductive Amination.

Characterization of N-Alkylated Product

The identity and purity of the synthesized N-alkylated this compound derivative should be confirmed by standard analytical techniques. Below is a representative data set for the product of the reaction with benzyl bromide, N-benzyl-(4-amino-2-methylphenyl)methanol.

TechniqueDataInterpretation
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.25 (m, 5H, Ar-H of benzyl), 7.05 (d, J=8.0 Hz, 1H, Ar-H), 6.60 (d, J=2.4 Hz, 1H, Ar-H), 6.55 (dd, J=8.0, 2.4 Hz, 1H, Ar-H), 4.55 (s, 2H, -CH₂OH), 4.30 (s, 2H, N-CH₂-Ar), 2.20 (s, 3H, Ar-CH₃), 4.10 (br s, 1H, NH), 1.70 (t, J=6.0 Hz, 1H, OH).The presence of aromatic protons from both the phenyl and benzyl groups, along with the characteristic singlets for the benzylic CH₂, the methyl group, and the methylene alcohol protons, confirms the structure. The broad singlet for the NH proton is also indicative of the secondary amine.
¹³C NMR (101 MHz, CDCl₃)δ 146.0, 139.5, 137.0, 130.5, 129.0, 128.8, 127.5, 127.3, 117.5, 113.0, 65.0 (-CH₂OH), 48.5 (N-CH₂), 17.5 (-CH₃).The number and chemical shifts of the carbon signals are consistent with the proposed structure, including the distinct signals for the benzylic and alcohol carbons.
Mass Spec. (ESI+)m/z 228.1383 [M+H]⁺The observed mass-to-charge ratio corresponds to the protonated molecular ion of the expected product (C₁₅H₁₈NO)⁺, confirming its molecular weight.
FT-IR (ATR)ν_max 3400-3300 (br, O-H, N-H), 3025 (Ar C-H), 2920, 2850 (Aliphatic C-H), 1610, 1510 (Ar C=C), 1250 (C-N), 1020 (C-O) cm⁻¹The broad peak in the 3300-3400 cm⁻¹ region is characteristic of both O-H and N-H stretching vibrations. The other peaks correspond to the expected functional groups.

Safety and Handling

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.

  • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Borohydride: Flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and quench carefully.

  • Solvents: Dichloromethane, methanol, and other organic solvents are flammable and have associated health risks.[5][6] Minimize exposure by working in a fume hood and wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The N-alkylation of this compound can be effectively achieved through either direct alkylation with alkyl halides or by reductive amination. The choice of method will depend on the specific substrate, desired scale, and considerations for green chemistry principles. The protocols provided herein are robust and can be adapted for a variety of alkylating agents and aldehydes/ketones. Proper purification and thorough characterization are essential to ensure the quality of the final product for downstream applications.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 10, 2026, from [Link]

  • Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Retrieved January 10, 2026, from [Link]

  • Gan, V. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • NIST. (n.d.). 2-Aminobenzyl alcohol. NIST WebBook. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminobenzyl alcohol. Retrieved January 10, 2026, from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved January 10, 2026, from [Link]

  • Macmillan Group, Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved January 10, 2026, from [Link]

  • State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). EP3649246A1 - Method for preparing amines from aldehydes and ketones by biocatalysis.
  • de Vries, J. G., & de Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • ACS. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved January 10, 2026, from [Link]

  • Findlater, M., et al. (n.d.). Supporting Information. Texas Tech University. Retrieved January 10, 2026, from [Link]

  • NIH. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. Retrieved January 10, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved January 10, 2026, from [Link]

  • NIH. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved January 10, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (4-Amino-2-methylphenyl)methanol by recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this purification technique.

Troubleshooting Guide

Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on careful execution and an understanding of the underlying principles. Below are common problems encountered during the recrystallization of this compound, their probable causes, and validated solutions.

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for troubleshooting common recrystallization issues.

G Troubleshooting Decision Tree start Start: Solution Cooled q1 Are crystals forming? start->q1 no_crystals No Crystals Observed q1->no_crystals No crystals_formed Crystals Formed q1->crystals_formed Yes q2 Is the solution supersaturated? no_crystals->q2 induce Induce Crystallization: 1. Scratch inner wall of flask. 2. Add a seed crystal. q2->induce Yes too_much_solvent Probable Cause: Too much solvent used. q2->too_much_solvent No end Successful Purification induce->end remedy_solvent Solution: Boil off a portion of the solvent and re-cool. too_much_solvent->remedy_solvent remedy_solvent->end q4 Did an oil form instead of crystals ('Oiling Out')? crystals_formed->q4 q3 Is the yield low (<70%)? low_yield Probable Causes: 1. Too much solvent used. 2. Premature crystallization   during hot filtration. q3->low_yield Yes q3->end No q4->q3 No oiling_out Probable Causes: 1. Solution cooled too rapidly. 2. High impurity concentration. 3. Inappropriate solvent. q4->oiling_out Yes remedy_yield Solution: If mother liquor is rich in product, concentrate and cool for a second crop of crystals. low_yield->remedy_yield remedy_yield->end remedy_oiling Solution: Re-heat to dissolve oil, add more 'good' solvent, and allow to cool very slowly. oiling_out->remedy_oiling remedy_oiling->end

Caption: A decision tree for troubleshooting recrystallization.

Issue 1: No Crystals Form Upon Cooling

  • Probable Cause A: Supersaturation. The solution may cool below its saturation point without forming a precipitate, a state known as supersaturation.[1][2] Crystal formation requires nucleation sites to begin.

    • Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[1][3] The tiny scratches on the glass provide a rough surface for nucleation. Alternatively, if available, add a single "seed" crystal of pure this compound to the solution.[1][2]

  • Probable Cause B: Excessive Solvent. This is the most common reason for crystallization failure.[2] If too much solvent is used, the solution may not become saturated even at low temperatures.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.[2][4] The goal is to reach the saturation point at a higher temperature, allowing for crystal growth upon cooling.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Probable Cause: The compound is coming out of solution at a temperature above its melting point. This can be due to a high concentration of impurities, which depresses the melting point of the mixture, or because the solution was cooled too quickly.[2][4]

    • Solution: Re-heat the flask to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL) to keep the compound soluble for longer during the cooling phase. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals instead of oil.

Issue 3: Poor or Low Yield of Recovered Crystals

  • Probable Cause A: Too Much Solvent. As with the failure to crystallize, using an excessive amount of solvent will leave a significant portion of your product dissolved in the mother liquor even after cooling.[1][4]

    • Solution: Before discarding the filtrate (mother liquor), test it by placing a drop on a watch glass and allowing it to evaporate. If a substantial solid residue remains, your compound is still in solution. You can recover a "second crop" of crystals by concentrating the mother liquor by boiling off some solvent and re-cooling. Note that this second crop may be less pure than the first.

  • Probable Cause B: Premature Crystallization. If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, reducing the final yield.

    • Solution: To prevent this, use a pre-heated filter funnel and flask, and keep the solution at or near its boiling point during filtration.

Issue 4: Crystals Are Colored or Appear Impure

  • Probable Cause: The crude material contains colored, soluble impurities that were not removed by the initial recrystallization. Amino-phenols can also oxidize to form colored impurities.

    • Solution: If the discoloration is significant, a charcoal treatment may be necessary. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (1-2% of the solute's weight). Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1] For this compound, which has both polar (amino, hydroxyl) and non-polar (aromatic ring, methyl) features, a solvent of intermediate polarity or a mixed solvent system is ideal.[3][5]

Solvent SystemRationale & Suitability
Water Due to the polar -NH2 and -OH groups, it may have some solubility in hot water. However, the aromatic ring will limit cold water solubility, which is desirable. Good for highly polar impurities.[5]
Ethanol/Methanol Alcohols are often excellent solvents for aromatic compounds.[3] They will likely dissolve the compound well. The key is whether the solubility drops significantly upon cooling.
Ethanol/Water Mix This is often a superior choice. The compound is dissolved in a minimum of hot ethanol, and then hot water is added dropwise until the solution becomes faintly cloudy (the cloud point). A few more drops of hot ethanol are added to clarify the solution, which is then cooled. This allows for fine-tuning of the solvent polarity.
Toluene A non-polar aromatic solvent. It may be suitable if the primary impurities are highly polar.

Q2: How much solvent should I use?

The key is to use the minimum amount of boiling solvent required to fully dissolve the crude solid.[1] Start by adding a small volume of solvent to your solid, bring it to a boil, and then add more solvent in small portions until everything just dissolves. Adding too much will result in a poor yield.[1][4]

Q3: How fast should I cool the solution?

Slow cooling is crucial for forming large, pure crystals.[3] Rapid cooling tends to trap impurities within the crystal lattice.[4] Allow the flask to cool to room temperature on the benchtop, undisturbed. Only after it has reached room temperature should you place it in an ice bath to maximize crystal recovery.

Q4: What are the primary safety precautions for this procedure?

This compound and many suitable solvents are hazardous. Always handle chemicals in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] The compound may cause skin and eye irritation.[6] Avoid inhalation of dust or vapors.[7][8]

Standard Operating Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification process.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[9]
Molecular Weight 137.18 g/mol PubChem[9]
Appearance Solid (form may vary)N/A
CAS Number 81335-87-7PubChem[9]
Experimental Workflow Diagram

G Recrystallization Workflow start 1. Solvent Selection dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent start->dissolve hot_filtration 3. Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool 4. Slow Cooling (Room Temp -> Ice Bath) hot_filtration->cool collect 5. Collect Crystals (Vacuum Filtration) cool->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry end Pure Product dry->end

Caption: Step-by-step workflow for recrystallization.

Procedure
  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or mixed-solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent, add a boiling chip, and gently heat the mixture to boiling (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are in the funnel, wash them with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, Section A, 24A, 136-139.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Wang, Y., et al. (2020).
  • National Center for Biotechnology Information. (n.d.). (2-Amino-4-methylphenyl)methanol. PubChem Compound Database. Retrieved from [Link]

Sources

Overcoming low yield in the synthesis of (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (4-Amino-2-methylphenyl)methanol

Welcome to the technical support hub for the synthesis of this compound (CAS 63405-88-9)[1][2]. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable chemical intermediate. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven protocols to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound typically involves the reduction of a suitable precursor. The choice of starting material dictates the required reagents and potential challenges. The two most common precursors are:

  • 4-Amino-2-methylbenzaldehyde: This is the most direct route, involving the selective reduction of the aldehyde functional group.

  • 4-Nitro-2-methylbenzaldehyde or 2-Methyl-4-nitrobenzyl alcohol: These routes require the reduction of a nitro group, which can be achieved with high selectivity.

A comparison of the common reduction strategies is outlined below.

Starting MaterialCommon Reducing Agent(s)Key AdvantagesCommon Challenges
4-Amino-2-methylbenzaldehydeSodium Borohydride (NaBH₄)Mild conditions, high chemoselectivity for the aldehyde, operational simplicity.Potential for side reactions like self-condensation of the starting material[3].
4-Nitro-2-methylbenzaldehydeCatalytic Hydrogenation (H₂ with Pd/C, Pt, or Raney Ni)Can reduce both nitro and aldehyde groups in one pot if desired.Requires careful control to achieve selective reduction of one group over the other.
2-Methyl-4-nitrobenzyl alcoholCatalytic Hydrogenation, Transfer Hydrogenation (e.g., Hydrazine)High-yielding and selective for the nitro group reduction.Requires synthesis of the starting material, adding a step.
Q2: Which reducing agent is best for converting 4-Amino-2-methylbenzaldehyde?

For the selective reduction of an aldehyde in the presence of an amino group, Sodium Borohydride (NaBH₄) is the reagent of choice.[4][5] It is a mild reductant that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters, amides, or the aromatic amino group.[4][5]

Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not recommended for this transformation. LiAlH₄ is highly reactive and would violently react with the acidic proton of the amino group, consuming excess reagent and complicating the reaction and workup.[6]

Troubleshooting Guide: Overcoming Low Yields

Low yields in this synthesis can almost always be traced back to one of three areas: the reaction itself, the workup procedure, or the final purification. This guide provides a systematic approach to diagnosing and solving these issues.

Problem Area 1: The Reaction - Incomplete Conversion or Side Product Formation

Q: My TLC analysis shows significant unreacted starting material (4-Amino-2-methylbenzaldehyde) even after several hours. What's wrong?

A: This points to an issue with your reducing agent or reaction conditions.

  • Cause 1: Deactivated Sodium Borohydride. NaBH₄ is sensitive to moisture. Old or improperly stored reagent may have decomposed, reducing its hydridic potency. It also decomposes over time in protic solvents like methanol or ethanol.[4]

  • Solution 1: Reagent Verification & Stoichiometry.

    • Always use fresh, dry NaBH₄ from a recently opened container.

    • Consider using a slight excess (1.2 to 1.5 equivalents) to compensate for any gradual decomposition in the solvent.

  • Cause 2: Insufficient Reaction Time or Temperature. While the reduction of an aldehyde with NaBH₄ is typically fast and exothermic[7], the specific substrate and scale can influence the required time.

  • Solution 2: Controlled Reaction Monitoring.

    • Monitor the reaction every 15-30 minutes by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot (higher Rf) and the appearance of the alcohol spot (lower Rf, more polar) confirms progress.

    • The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature.

Q: My reaction mixture turned dark, and the TLC shows multiple spots, leading to a low yield of the desired product. What are these byproducts?

A: The formation of multiple products indicates side reactions are occurring. For this specific substrate, two main side reactions are common.

  • Cause 1: Self-Condensation of Starting Material. Aromatic aminobenzaldehydes are known to be unstable and can undergo self-condensation, where the amino group of one molecule reacts with the aldehyde of another, leading to imines and complex oligomers.[3][8]

  • Solution 1: Control Reaction Conditions.

    • Maintain a low temperature (0-5 °C) during the addition of NaBH₄ to minimize the rate of self-condensation.

    • Add the NaBH₄ portion-wise to control the exotherm and keep the temperature low.[9]

  • Cause 2: Reductive Amination. It is possible for the initially formed this compound to react with remaining starting aldehyde to form an imine, which is then reduced to a secondary amine dimer.

  • Solution 2: Ensure Rapid and Complete Reduction.

    • Adding the aldehyde solution slowly to a cooled suspension of NaBH₄ in the solvent can help ensure that any aldehyde molecule entering the solution is immediately reduced, minimizing its opportunity to react with the product or another aldehyde molecule.

Below is a workflow to diagnose reaction-stage issues.

G start Low Yield Observed tlc Analyze Crude Reaction Mixture by TLC start->tlc unreacted_sm Problem: Mostly Unreacted Starting Material tlc->unreacted_sm Single spot matching starting material complex_mix Problem: Complex Mixture of Products tlc->complex_mix Multiple new spots cause_reagent Cause: - Deactivated NaBH₄ - Insufficient Equivalents unreacted_sm->cause_reagent cause_conditions Cause: - Reaction time too short - Temperature too low unreacted_sm->cause_conditions cause_selfcond Cause: Self-Condensation of Aldehyde complex_mix->cause_selfcond cause_reductive Cause: Reductive Amination Side Reaction complex_mix->cause_reductive solution_reagent Solution: - Use fresh, dry NaBH₄ - Use 1.2-1.5 equivalents cause_reagent->solution_reagent solution_conditions Solution: - Monitor reaction by TLC - Allow to warm to RT if sluggish cause_conditions->solution_conditions solution_temp Solution: - Maintain low temp (0-5°C) - Add NaBH₄ in portions cause_selfcond->solution_temp solution_addition Solution: - Use inverse addition (add aldehyde to NaBH₄ suspension) cause_reductive->solution_addition

Caption: Troubleshooting workflow for reaction-stage issues.
Problem Area 2: The Workup - Losing Your Product

Q: The reaction seemed to go to completion, but my final isolated yield was very low after aqueous workup and extraction. Where did my product go?

A: this compound is an amino alcohol, making it quite polar and giving it some solubility in water. Product loss during the extraction phase is a very common issue.[6][10][11]

  • Cause 1: High Water Solubility. The combination of the hydroxyl (-OH) and amino (-NH₂) groups makes the molecule polar and capable of hydrogen bonding, leading to partial solubility in the aqueous layer during extraction.

  • Solution 1: Decrease Aqueous Solubility.

    • Before extraction, saturate the aqueous layer by adding solid sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This "salting out" effect significantly reduces the polarity of the aqueous phase and forces the organic product into the organic layer.[10]

  • Cause 2: Inefficient Extraction Solvent. Using a non-polar solvent like hexane or diethyl ether may not be sufficient to efficiently extract the polar product.

  • Solution 2: Use a More Polar Extraction Solvent.

    • Perform multiple extractions (at least 3-5 times) with a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to ensure complete recovery of the product from the aqueous phase.[10]

Problem Area 3: The Purification - Challenges in Chromatography

Q: My product streaks badly on the silica gel column, and I get poor separation from impurities. How can I improve my chromatography?

A: The basic amino group in your product is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes the characteristic "streaking" or "tailing" on TLC plates and poor resolution in column chromatography.

  • Cause: Strong Acid-Base Interaction with Silica Gel. The lone pair on the nitrogen atom of the amino group forms a strong interaction with the acidic protons on the silica surface, causing the compound to move slowly and unevenly down the column.

  • Solution: Deactivate the Silica Gel.

    • Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your chromatography eluent. A typical mobile phase would be a gradient of ethyl acetate in hexanes, with 0.5-1% triethylamine added to the total solvent mixture.[9]

    • This small amount of base will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly and symmetrically.

Validated Experimental Protocol

This protocol for the reduction of 4-Amino-2-methylbenzaldehyde is optimized to address the common pitfalls discussed above.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Extraction cluster_3 Purification s1 1. Dissolve Aldehyde in dry Methanol s2 2. Cool solution to 0°C in an ice bath s1->s2 r1 3. Add NaBH₄ (1.2 eq) in small portions s2->r1 r2 4. Stir at 0°C for 30 min, then warm to RT r1->r2 r3 5. Monitor by TLC until aldehyde is consumed r2->r3 w1 6. Quench reaction with Acetone/Water r3->w1 w2 7. Concentrate in vacuo to remove Methanol w1->w2 w3 8. Add Saturated NaCl (aq) 'Salting Out' w2->w3 w4 9. Extract 3x with Ethyl Acetate w3->w4 w5 10. Dry, Filter, Concentrate w4->w5 p1 11. Purify via Column Chromatography (Hexane/EtOAc + 1% Et₃N) w5->p1 p2 12. Isolate Pure Product p1->p2

Caption: Optimized experimental workflow for the synthesis.

Materials:

  • 4-Amino-2-methylbenzaldehyde

  • Sodium Borohydride (NaBH₄), fresh

  • Methanol (anhydrous)

  • Ethyl Acetate

  • Hexanes

  • Triethylamine (Et₃N)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-Amino-2-methylbenzaldehyde (1.0 eq) in anhydrous methanol (~0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.2 eq) in small portions over 15 minutes. Monitor the temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature. Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Cautiously add acetone to quench any excess NaBH₄, followed by the slow addition of water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add saturated NaCl solution. Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a mobile phase of Hexane/Ethyl Acetate containing 1% triethylamine.

References

  • Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions. Benchchem.
  • Sodium Borohydride - Common Organic Chemistry.
  • Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. RSC Publishing.
  • Process for producing 4-aminobenzyl alcohol derivatives. Google Patents.
  • Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Benchchem.
  • Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Organic Chemistry Portal.
  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks.
  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR.
  • What is the best procedure to synthesize p-aminobenzyl alcohol? ResearchGate.
  • This compound. Sigma-Aldrich.
  • This compound. Chongqing Chemdad Co., Ltd.
  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. Available from: [Link]

Sources

Side reactions to avoid when working with (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating and Mitigating Side Reactions in Your Experiments

Welcome to the Technical Support Center for (4-Amino-2-methylphenyl)methanol. As Senior Application Scientists, we understand that achieving high-purity yields requires a nuanced understanding of a molecule's reactivity. This guide is designed to provide you with in-depth, field-proven insights into the common side reactions encountered when working with this compound, and to offer robust troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing a yellowing of my this compound sample upon storage or during my reaction. What is causing this discoloration?

This is a common observation and is typically indicative of oxidation. This compound possesses two functional groups susceptible to oxidation: the primary aromatic amine and the benzylic alcohol.

  • Amine Oxidation: Aromatic amines are notoriously prone to air oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and azoxy compounds, as well as polymeric materials. This process can be accelerated by light and the presence of trace metal impurities.

  • Alcohol Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, (4-Amino-2-methyl)benzaldehyde, and further to (4-Amino-2-methyl)benzoic acid. While these initial oxidation products are often colorless, subsequent reactions can lead to colored polymeric materials.[1][2]

Troubleshooting and Prevention:

  • Storage: Store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (2-8 °C is recommended).[3]

  • Inert Atmosphere: For reactions, ensure all glassware is dried and the reaction is conducted under a positive pressure of an inert gas.

  • Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen.

  • Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may be considered, but its compatibility with your reaction chemistry must be verified.

Q2: My reaction has produced a significant amount of an insoluble, tar-like substance. What is this and how can I avoid it?

The formation of insoluble, often colored, polymeric material is a strong indicator of polymerization. Benzyl alcohols, particularly in the presence of an activating amino group, can be susceptible to polymerization, especially under acidic conditions.[1]

Causality:

The benzylic alcohol can be protonated under acidic conditions, forming a good leaving group (water). The resulting benzylic carbocation is stabilized by the electron-donating amino group and the methyl group, making it prone to electrophilic aromatic substitution with another molecule of this compound, initiating polymerization.

Troubleshooting and Prevention:

  • pH Control: Avoid strongly acidic conditions where possible. If an acid is required, consider using a milder or sterically hindered acid, and add it at low temperatures.

  • Temperature Control: Elevated temperatures can promote polymerization. Maintain the lowest effective temperature for your reaction.

  • Protecting Groups: If your synthetic route allows, consider protecting the amino group (e.g., as an amide or carbamate) to reduce its activating effect and prevent its participation in side reactions. The alcohol can also be protected if it is not the reactive site of interest.

Q3: I am observing unexpected peaks in my LC-MS analysis that correspond to dimers or higher molecular weight species. What could be the cause?

Beyond polymerization, you may be observing products of self-condensation. The bifunctional nature of this compound allows for intermolecular reactions between the amino and alcohol groups.[1]

Potential Self-Condensation Products:

  • Ether Formation: The alcohol of one molecule can react with the alcohol of another (acid-catalyzed) to form a dibenzylic ether.

  • Secondary Amine Formation: The amino group of one molecule can displace the hydroxyl group of another (typically at elevated temperatures) to form a secondary amine.

Troubleshooting and Prevention:

  • Temperature Control: These reactions are often favored at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize these side products.

  • Concentration: High concentrations can favor intermolecular reactions. Consider running your reaction at a higher dilution.

  • Stoichiometry: If reacting with another reagent, ensure precise stoichiometric control to minimize the opportunity for self-reaction.

Visualizing Potential Side Reactions

To aid in the identification of potential impurities, the following diagram illustrates the structures of this compound and its primary side products.

Side_Reactions main This compound aldehyde (4-Amino-2-methyl)benzaldehyde main->aldehyde Oxidation polymer Polymeric Material main->polymer Polymerization (e.g., acidic conditions) dimer Self-Condensation Products (Ethers, Secondary Amines) main->dimer Self-Condensation (e.g., high temperature) acid (4-Amino-2-methyl)benzoic acid aldehyde->acid Further Oxidation

Sources

Technical Support Center: (4-Amino-2-methylphenyl)methanol - Storage and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for (4-Amino-2-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. Drawing upon established principles of organic chemistry and field-proven laboratory practices, this center provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Inherent Instability of this compound

This compound is a substituted aromatic amino alcohol. Its structure, containing both an aminophenol and a benzyl alcohol moiety, renders it susceptible to degradation, primarily through oxidation. The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring, making it prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the handling and use of this compound.

Issue 1: My this compound has changed color, from off-white to a pink, brown, or darker shade. Is it still usable?
  • Causality: Color change is a primary indicator of degradation. The aminophenol group is highly susceptible to oxidation, which leads to the formation of colored quinone-imine species and subsequent polymerization. This process is often initiated by exposure to air and can be accelerated by light.

  • Troubleshooting Steps:

    • Assess the Extent of Discoloration: A slight pinkish or yellowish tinge may indicate minimal oxidation, and the material might still be suitable for non-critical applications. However, significant darkening to brown or black suggests extensive degradation.

    • Purity Analysis: It is highly recommended to re-analyze the material to determine its purity. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are ideal for this purpose. A significant decrease in the main peak area and/or the appearance of multiple new peaks confirms degradation.

    • Recrystallization (for experienced users): If the material is only slightly discolored and a high purity is required, recrystallization from a suitable solvent system may be attempted to remove colored impurities. However, this process should be performed under an inert atmosphere to prevent further oxidation.

  • Recommendation: For applications requiring high purity, such as in drug development, it is strongly advised to use a fresh, un-degraded lot of the compound. Using degraded material can lead to inconsistent results and the formation of unwanted byproducts in your reactions.

Issue 2: I am seeing unexpected byproducts in my reaction. Could it be due to the degradation of this compound?
  • Causality: Yes, impurities arising from the degradation of this compound can participate in your reaction, leading to the formation of unexpected byproducts. For example, the oxidized aldehyde or carboxylic acid derivatives of the starting material could lead to different reaction pathways.

  • Troubleshooting Workflow:

III. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize its exposure to oxygen, light, and moisture.

ParameterRecommendationRationale
Temperature Room temperatureProtects against thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aminophenol and benzyl alcohol moieties.
Light Amber vial or in the darkMinimizes light-induced degradation.
Container Tightly sealed glass vialPrevents exposure to atmospheric moisture and oxygen.

Q2: I do not have a glovebox or Schlenk line. How can I handle this compound?

While a glovebox or Schlenk line is ideal, you can minimize degradation by:

  • Working quickly to minimize the exposure time to air.

  • Purging the vial with an inert gas (like argon or nitrogen) before and after use.

  • Using a septum-sealed cap and transferring the material via syringe if it is in solution.

Stability and Degradation

Q3: What is the likely degradation pathway for this compound?

The degradation is expected to proceed primarily through two pathways: oxidation of the aminophenol and oxidation of the benzyl alcohol.

DegradationPathway A This compound B Oxidation of Amino Group A->B F Oxidation of Alcohol Group A->F C Quinone-imine Species B->C D Polymerization C->D E Dark Colored Products D->E G 4-Amino-2-methylbenzaldehyde F->G H 4-Amino-2-methylbenzoic acid G->H

Caption: Predicted degradation pathways of this compound.

Q4: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, as they will accelerate the degradation of the compound. It is also advisable to avoid strong acids and bases unless they are a required part of your reaction, as they can catalyze decomposition.

IV. Analytical Methods for Purity Assessment

Regularly assessing the purity of your this compound is crucial for reliable experimental outcomes.

High-Performance Liquid Chromatography (HPLC/UPLC)

This is the recommended method for quantitative purity analysis.

  • Experimental Protocol (General):

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically effective. A small amount of a modifier like formic acid or trifluoroacetic acid can improve peak shape.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

    • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can also give an indication of purity.

  • Experimental Protocol (General):

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. [1] 2. Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Analysis: The presence of unexpected signals or a decrease in the integration of the expected protons relative to a known internal standard can indicate the presence of impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

  • Experimental Protocol (General):

    • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film.

    • Analysis: Look for characteristic peaks corresponding to the O-H stretch of the alcohol, the N-H stretch of the amine, and the aromatic C-H and C=C stretches. Broadening of the O-H peak may indicate the presence of water.

V. References

  • PubChem. (n.d.). (2-Amino-4-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168.

  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-106). Springer.

Sources

Troubleshooting unexpected NMR peaks in (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Amino-2-methylphenyl)methanol

Troubleshooting Unexpected NMR Peaks

This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected peaks observed in the Nuclear Magnetic Resonance (NMR) spectra of this compound. As a Senior Application Scientist, this resource synthesizes technical accuracy with field-proven insights to help you identify and resolve common issues encountered during synthesis and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. What are the most common causes?

A1: Unexpected peaks in an NMR spectrum can arise from several sources. It's crucial to systematically evaluate each possibility, from the sample preparation to the chemical integrity of your compound. The most common culprits include:

  • Residual Solvents: Even after extensive drying, trace amounts of solvents used in the reaction or purification steps can remain.[1][2]

  • Starting Material Impurities: Incomplete reaction can lead to the presence of the starting material, such as 4-nitro-2-methylbenzyl alcohol or 4-amino-2-methylbenzoic acid, in your final product.

  • Side-Products or Degradation: The compound itself might have degraded due to factors like exposure to air, light, or elevated temperatures, or side-reactions may have occurred during synthesis.

  • Water: The presence of water in the NMR solvent or the sample can lead to a broad peak that may obscure other signals.[3]

  • Grease and Other Contaminants: Contamination from glassware (e.g., silicon grease) or other laboratory equipment can introduce extraneous peaks.

Below is a troubleshooting workflow to help you systematically identify the source of the unexpected peaks.

Troubleshooting_Workflow cluster_solvents Solvent Issues cluster_impurities Synthesis Impurities cluster_degradation Degradation Products cluster_water Water Contamination start Unexpected NMR Peaks Observed check_solvents Q: Are the peaks from common solvents? start->check_solvents check_impurities Q: Could it be starting material or a side-product? check_solvents->check_impurities solvent_table Compare peaks to solvent tables check_solvents->solvent_table Yes check_degradation Q: Has the sample degraded? check_impurities->check_degradation No compare_spectra Compare with starting material spectra check_impurities->compare_spectra Yes check_water Q: Is there a broad peak indicative of water? check_degradation->check_water No oxidation_check Check for oxidation products (e.g., aldehyde or acid) check_degradation->oxidation_check Yes confirm_structure Confirm Structure with 2D NMR check_water->confirm_structure No d2o_exchange Perform D2O shake experiment check_water->d2o_exchange Yes end Problem Resolved confirm_structure->end high_vacuum Dry sample under high vacuum solvent_table->high_vacuum high_vacuum->end repurify Re-purify sample (e.g., column chromatography) compare_spectra->repurify repurify->end resynthesize Re-synthesize and store under inert atmosphere oxidation_check->resynthesize resynthesize->end use_dry_solvent Use freshly opened or dried NMR solvent d2o_exchange->use_dry_solvent use_dry_solvent->end

Caption: A logical workflow for troubleshooting unexpected NMR peaks.

Q2: I suspect residual solvent is the issue. How can I confirm this and remove it?

A2: Residual solvents are a very common source of unexpected peaks.[2][4]

Confirmation: The first step is to compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[3][5][6] The chemical shift of a solvent can vary slightly depending on the deuterated solvent used for the NMR experiment.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Common Solvents in CDCl3 and DMSO-d6

SolventCDCl3DMSO-d6
Acetone2.172.09
Acetonitrile2.102.07
Dichloromethane5.305.76
Diethyl ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)
Hexane1.25, 0.881.24, 0.86
Methanol3.493.16
Toluene7.27-7.17 (m), 2.36 (s)7.28-7.11 (m), 2.30 (s)
Water1.563.33

Data compiled from various sources, including Sigma-Aldrich and ACS Publications.[3][4]

Removal Protocol: If a residual solvent is identified, the most straightforward removal method is to place the sample under a high vacuum for several hours. For high-boiling point solvents, co-evaporation can be effective.

Protocol: Co-evaporation for Solvent Removal

  • Dissolve your sample in a low-boiling point solvent in which it is soluble (e.g., dichloromethane).

  • Remove the solvent using a rotary evaporator.

  • Repeat this process 2-3 times.

  • Place the sample under a high vacuum for at least 2-4 hours to remove any remaining traces of the co-solvent.

Q3: My sample is pure by other analytical methods (TLC, LC-MS), but the NMR is still showing extra peaks. Could it be a starting material?

A3: Yes, even with a clean TLC or LC-MS, NMR can be sensitive enough to detect low levels of impurities. If this compound was synthesized by the reduction of a nitro group or the reduction of a carboxylic acid, residual starting material is a possibility.

Potential Starting Materials and Their Expected 1H NMR Signals:

  • (4-Nitro-2-methylphenyl)methanol: The aromatic protons of this precursor would appear further downfield than the product due to the electron-withdrawing nature of the nitro group.[7][8] Expect aromatic signals in the δ 7.5-8.2 ppm range.

  • 4-Amino-2-methylbenzoic acid: The presence of a carboxylic acid proton would typically appear as a very broad singlet far downfield (δ 10-13 ppm), although this can sometimes be difficult to observe.[9][10]

Experimental Verification: Spiking To confirm the presence of a starting material, a "spiking" experiment can be performed.

Protocol: Spiking Experiment

  • Acquire a 1H NMR spectrum of your sample.

  • Add a small, known amount of the suspected impurity (e.g., the starting material) directly to the NMR tube.

  • Re-acquire the 1H NMR spectrum.

  • If the intensity of the unexpected peak(s) increases relative to your product peaks, you have confirmed the identity of the impurity.

Q4: I'm observing broad peaks in my spectrum. What could be the cause?

A4: Broad peaks in an NMR spectrum can be indicative of several phenomena.[1]

  • Exchangeable Protons (-OH and -NH2): The hydroxyl (-OH) and amine (-NH2) protons in this compound are exchangeable and often appear as broad signals. Their chemical shifts are also highly dependent on concentration, temperature, and solvent.[11][12]

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to peak broadening.[13]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening.

Troubleshooting Broad Peaks: The D2O Shake To confirm if a broad peak is from an exchangeable proton, a simple D2O shake experiment is highly effective.[1]

Protocol: D2O Shake Experiment

  • Acquire the 1H NMR spectrum of your sample in a suitable solvent (e.g., CDCl3 or DMSO-d6).

  • Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.

  • Allow the layers to separate (if applicable) and re-acquire the 1H NMR spectrum.

  • The signals corresponding to the -OH and -NH2 protons will decrease in intensity or disappear entirely as the protons are exchanged for deuterium.

Q5: I suspect my sample has oxidized. What would the NMR spectrum of the oxidation products look like?

A5: The benzylic alcohol and the aromatic amine functionalities in this compound are susceptible to oxidation, especially if exposed to air over time.

Potential Oxidation Products:

  • 4-Amino-2-methylbenzaldehyde: Oxidation of the primary alcohol would yield an aldehyde. The most telling signal would be the appearance of a new singlet in the δ 9-10 ppm region, corresponding to the aldehydic proton.

  • 4-Amino-2-methylbenzoic acid: Further oxidation would lead to the carboxylic acid. As mentioned previously, this would result in a very broad singlet between δ 10-13 ppm.[9][10]

  • Oxidized Amine Species: Oxidation of the amine can lead to a complex mixture of colored impurities, which may result in a complicated baseline and broad, ill-defined peaks in the aromatic region.

The structures of the starting material and potential oxidation products are shown below.

Chemical_Structures cluster_main This compound cluster_impurities Potential Impurities and Degradation Products mol1 Structure of the target compound imp1 4-Amino-2-methylbenzoic acid imp2 4-Nitro-2-methylbenzyl alcohol imp3 4-Amino-2-methylbenzaldehyde

Caption: Key chemical structures related to the analysis.

If oxidation is suspected, it is best to re-purify the sample or synthesize a fresh batch, ensuring that it is handled and stored under an inert atmosphere (e.g., nitrogen or argon).

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Pell, A. J., & Kümmerle, R. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4143–4145. Available from: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]

  • SDSU NMR Facility. Common Problems. Available from: [Link]

  • ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Available from: [Link]

  • PubChem. 4-Amino-2-methylbenzoic acid. Available from: [Link]

  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. Available from: [Link]

  • Amerigo Scientific. 4-Amino-2-methylbenzoic acid (95%). Available from: [Link]

  • Chegg. Confirm the functional group structures in the NMR and IR spectra of 4-nitrobenzyl alcohol. Available from: [Link]

  • Michigan State University, Department of Chemistry. Proton NMR Table. Available from: [Link]

  • BMRB. 4-methylbenzyl Alcohol. Available from: [Link]

  • ResearchGate. Figure S3: 1H NMR spectrum of (4-methylphenyl)methanol. Available from: [Link]

  • PubChem. (2-Amino-4-methylphenyl)methanol. Available from: [Link]

  • NIST. Benzenemethanol, 4-nitro-. Available from: [Link]

  • ACS Catalysis. Prediction of Major Impurities during MeOH Synthesis over a Cu/ZnO/Al2O3 Catalyst. Available from: [Link]

  • PubChem. 4-Nitrobenzyl alcohol. Available from: [Link]

  • ResearchGate. What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Available from: [Link]

  • PubChem. (3-Amino-2-methylphenyl)methanol. Available from: [Link]

  • PubMed. Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. Available from: [Link]

  • PubChem. Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-. Available from: [Link]

  • 001CHEMICAL. (2-Amino-4-methylphenyl)methanol. Available from: [Link]

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of 4-Amino-2-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we will delve into common challenges, provide practical troubleshooting advice, and offer detailed protocols to ensure the successful and efficient production of this key intermediate.

Introduction: The Importance and Challenges of Synthesizing 4-Amino-2-methylbenzyl alcohol

4-Amino-2-methylbenzyl alcohol is a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring both an amino and a hydroxyl group, makes it a versatile intermediate. However, the scale-up of its synthesis is not without its difficulties. Key challenges include managing reaction exotherms, ensuring selective reductions, preventing side-product formation, and developing robust purification methods suitable for large quantities. This guide will address these issues in a practical, question-and-answer format to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-Amino-2-methylbenzyl alcohol at a laboratory scale?

A1: The three most prevalent laboratory-scale synthetic pathways typically begin with commercially accessible precursors:

  • Reduction of 4-Nitro-2-methylbenzaldehyde: This route involves the simultaneous or sequential reduction of both the nitro and aldehyde functionalities.

  • Reduction of 4-Amino-2-methylbenzoic acid or its esters: This approach utilizes a powerful reducing agent to transform the carboxylic acid or ester group into an alcohol.

  • Reduction of 4-Nitro-2-methylbenzyl alcohol: This popular method focuses on the selective reduction of the nitro group to an amine.

Q2: My final product, 4-Amino-2-methylbenzyl alcohol, is unstable and changes color upon standing. What is causing this and how can I prevent it?

A2: 4-Amino-2-methylbenzyl alcohol is prone to oxidation, particularly when exposed to air and light. The aminobenzyl alcohol system can be susceptible to oxidative degradation, leading to the formation of colored impurities. To mitigate this, it is highly recommended to store the purified product under an inert atmosphere, such as nitrogen or argon, and in a cool, dark environment.

Q3: I'm struggling with the purification of 4-Amino-2-methylbenzyl alcohol. What are the best methods?

A3: The polarity of 4-Amino-2-methylbenzyl alcohol can indeed make purification challenging. Column chromatography using silica gel is a widely used and effective technique. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often successful. Alternatively, recrystallization from a suitable solvent like water or an ethanol/water mixture can yield a highly pure product.[1]

Troubleshooting Guides by Synthetic Route

Route 1: Reduction of 4-Nitro-2-methylbenzaldehyde

This pathway is attractive due to the availability of the starting material. However, achieving chemoselectivity can be a significant hurdle.

Observed Problems & Solutions
Observed ProblemPotential Cause(s)Troubleshooting Steps
Mixture of products (e.g., nitro alcohol, amino aldehyde, desired product) Non-selective catalyst or reaction conditions.1. Catalyst Selection: Carefully choose a catalyst known for selective reductions. For instance, certain platinum or palladium catalysts under controlled conditions can favor the reduction of the nitro group over the aldehyde. 2. Condition Optimization: Systematically adjust reaction parameters like temperature, pressure, and solvent to favor the desired transformation.
Incomplete reaction 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or reaction time.1. Catalyst Purity: Ensure the starting material and solvent are free from potential catalyst poisons (e.g., sulfur compounds). 2. Reaction Parameters: Increase the hydrogen pressure or prolong the reaction time, monitoring progress by Thin Layer Chromatography (TLC).
Formation of polymeric byproducts Aldehydes can be unstable and prone to polymerization, particularly under acidic or basic conditions.Maintain neutral or slightly basic conditions throughout the reaction and workup to minimize polymerization.
Route 2: Reduction of 4-Amino-2-methylbenzoic Acid or its Esters

This route is effective but necessitates the use of potent, and often hazardous, reducing agents like lithium aluminum hydride (LAH).

Observed Problems & Solutions
Observed ProblemPotential Cause(s)Troubleshooting Steps
Incomplete reaction (starting material or intermediate aldehyde present) 1. Insufficient LAH. The amino and carboxylic acid protons consume LAH. 2. Deactivated LAH due to moisture. 3. Non-anhydrous solvent.1. Stoichiometry: Use a significant excess of LAH (at least 3-4 equivalents).[1] 2. Reagent Quality: Use a fresh, unopened bottle of LAH or test its activity. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (e.g., THF, diethyl ether) is anhydrous.
Difficult workup (emulsions) Formation of aluminum salts.Employ a careful quenching procedure, such as the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water), to precipitate the aluminum salts for easier filtration.[1]
Route 3: Reduction of 4-Nitro-2-methylbenzyl alcohol

This is a frequently employed method that offers high yield and selectivity. The main challenge lies in the complete reduction of the nitro group without affecting the benzyl alcohol moiety.

Observed Problems & Solutions
Observed ProblemPotential Cause(s)Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient reducing agent. 2. Deactivated catalyst (e.g., Raney Ni, Pd/C). 3. Low reaction temperature or insufficient reaction time.1. Reagent Amount: Increase the molar equivalents of the reducing agent (e.g., hydrazine hydrate).[1] 2. Catalyst Quality: Use fresh, high-quality catalyst. 3. Reaction Conditions: Increase the reaction temperature or extend the reaction time, monitoring by TLC.[1]
Presence of a yellowish byproduct Formation of nitroso or hydroxylamino intermediates due to partial reduction.Ensure a sufficient amount of reducing agent and adequate reaction time to drive the reaction to completion.[1]
Low yield after workup The product's polarity can lead to its loss in the aqueous phase during extraction.Saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility. Use a more polar solvent like ethyl acetate for extraction and perform multiple extractions.[1]

Experimental Protocol: Reduction of 4-Nitro-2-methylbenzyl alcohol using Hydrazine Hydrate and Raney Nickel

This protocol details a common and effective method for the synthesis of 4-Amino-2-methylbenzyl alcohol.

Materials and Equipment:
  • 4-Nitro-2-methylbenzyl alcohol

  • Methanol or Ethanol

  • Raney Nickel (slurry in water)

  • Hydrazine hydrate

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a condenser and a stir bar, dissolve 4-Nitro-2-methylbenzyl alcohol (1 equivalent) in methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (e.g., 0.05 equivalents).

  • Heating: Heat the mixture to 50-60°C with vigorous stirring.

  • Hydrazine Addition: Slowly add hydrazine hydrate (5 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress using TLC until the starting material is completely consumed.[1]

  • Workup:

    • Cool the reaction to room temperature.

    • Caution: Raney Nickel is pyrophoric and must be handled with care. It is best to keep it wet with a solvent.[1] Carefully filter off the Raney Nickel through a pad of celite. Wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-Amino-2-methylbenzyl alcohol.

Visualizing the Process

Chemical Reaction Pathway

Synthesis of 4-Amino-2-methylbenzyl alcohol 4-Nitro-2-methylbenzyl_alcohol 4-Nitro-2-methylbenzyl alcohol 4-Amino-2-methylbenzyl_alcohol 4-Amino-2-methylbenzyl alcohol 4-Nitro-2-methylbenzyl_alcohol->4-Amino-2-methylbenzyl_alcohol Hydrazine Hydrate, Raney Ni Methanol, Reflux

Caption: Reduction of 4-Nitro-2-methylbenzyl alcohol.

Troubleshooting Decision Tree for Incomplete Reaction

Troubleshooting Incomplete Reaction A Incomplete Reaction Observed (TLC) B Check Reducing Agent Stoichiometry A->B C Sufficient? B->C D Increase Equivalents of Reducing Agent C->D No E Check Catalyst Activity C->E Yes D->A F Fresh Catalyst? E->F G Use Fresh Catalyst F->G No H Check Reaction Time/Temperature F->H Yes G->A I Increase Time/Temperature H->I J Problem Solved I->J

Caption: Decision tree for incomplete reactions.

Scale-up Synthesis Workflow

Scale-up Workflow Start Start: Reaction Setup Reagents Charge Reactor with Starting Material, Solvent, and Catalyst Start->Reagents Heating Heat to Reaction Temperature Reagents->Heating Addition Controlled Addition of Reducing Agent Heating->Addition Monitoring Monitor Reaction Progress (In-process controls, e.g., TLC, HPLC) Addition->Monitoring Workup Cool Down and Catalyst Filtration Monitoring->Workup Extraction Solvent Extraction and Washes Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Crystallization/Chromatography) Drying->Purification End End: Isolated Pure Product Purification->End

Caption: General workflow for scale-up synthesis.

Safety Considerations

  • Raney Nickel: As mentioned, Raney Nickel is pyrophoric and should be handled with extreme care, always kept wet with a solvent, and filtered with caution.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling any chemicals.[2][3][4][5][6] Ensure that eyewash stations and safety showers are readily accessible.[6]

References

  • Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2003, May 13).
  • 4-Aminobenzyl alcohol - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2 - SAFETY DATA SHEET. (2011, March 4).

Sources

Technical Support Center: Preventing Oxidation of the Amino Group

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center focused on a critical challenge in organic synthesis: preventing the oxidation of amino groups. Amines are fundamental building blocks, but their inherent nucleophilicity and sensitivity to oxidizing conditions can lead to undesired side reactions, compromising yield and purity. This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind amino group oxidation and the strategies to prevent it.

Q1: Why is my amine-containing reaction turning dark brown/black? What is happening at a molecular level?

A: A dark brown or black coloration is often a tell-tale sign of amine oxidation. Amines, particularly primary and secondary amines, are susceptible to a variety of oxidation pathways which can produce highly colored polymeric or condensed products.

The underlying mechanism often involves the formation of reactive intermediates. For instance, mild oxidizing agents can remove hydrogen atoms from primary amines (RCH₂NH₂) to form nitriles or from secondary amines to form imines.[1] More potent oxidation can lead to nitroso (RNO) or nitro (RNO₂) compounds.[1] Tertiary amines can also be oxidized to form enamines or amine oxides.[1]

One common pathway is a single-electron transfer (SET) from the nitrogen atom, creating a radical cation.[2][3] This highly reactive species can then undergo further reactions, including polymerization or reaction with other molecules in the mixture, leading to complex, high-molecular-weight, colored impurities.

Q2: Which common laboratory reagents and conditions are known to oxidize amines?

A: Many standard reagents and ambient conditions can inadvertently oxidize sensitive amines. Awareness is the first step in prevention. Key culprits include:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or metal catalysts, can cause slow oxidation.

  • Peroxides: Hydrogen peroxide (H₂O₂) and peroxy acids will readily add an oxygen atom to the nitrogen of amines, forming hydroxylamines or amine oxides.[1]

  • Metal Oxidants: Reagents like manganese dioxide (MnO₂), potassium permanganate (KMnO₄), and various chromium-based oxidants are potent and can lead to a range of oxidation products.[1][4]

  • Halogens: Chlorine, bromine, and iodine can react with primary amines to form N-chloro and N,N-dichloro-amines.[1]

  • Nitrous Acid (HNO₂): Generated in situ from nitrites, this reagent converts primary aliphatic amines into diazonium salts which are often unstable, while secondary amines form N-nitroso compounds (nitrosamines).[1]

Q3: What is the core principle of "protecting" an amino group, and how does it prevent oxidation?

A: The fundamental principle of amine protection is to temporarily and reversibly decrease the reactivity of the nitrogen's lone pair of electrons.[5] By converting the nucleophilic amine into a less reactive functional group, it is "masked" from undesired reactions like oxidation.[5][6][7]

The most common strategy is acylation , converting the amine into an amide or, more frequently, a carbamate .[5][8][9] The lone pair on the nitrogen atom of a carbamate is delocalized by resonance with the adjacent carbonyl group. This delocalization significantly reduces its nucleophilicity and basicity, making it stable against many oxidizing agents and other electrophilic reagents.[7][9]

After the desired chemical transformations on other parts of the molecule are complete, the protecting group is selectively removed ("deprotected") under specific conditions to regenerate the free amine.[5]

Q4: What are "orthogonal" protecting groups, and why are they crucial in multi-step synthesis?

A: Orthogonal protection is a powerful strategy used in complex syntheses where a molecule has multiple functional groups that need to be manipulated independently.[10][11] It involves using two or more protecting groups that can be removed by completely different and non-interfering reaction conditions.[10][11]

For example, a molecule might contain two different amino groups. One could be protected with a Boc (tert-butoxycarbonyl) group, which is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[5][8] The other could be protected with a Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed under basic conditions (e.g., with piperidine).[5][12] This allows the chemist to selectively unmask one amine for a reaction while the other remains protected, and vice-versa.[5][6] This precise control is essential for the successful synthesis of complex molecules like peptides and natural products.[10][11]

Part 2: Troubleshooting Guides & Protocols

This section provides practical, step-by-step guidance for common challenges and procedures.

Guide 1: Choosing the Right Amine Protecting Group

The selection of a protecting group is critical and depends on the overall synthetic route. The ideal group is easily introduced in high yield, stable to a wide range of reaction conditions, and selectively removed in high yield without affecting other parts of the molecule.[13]

Decision-Making Workflow for Protecting Group Selection

Below is a workflow to guide your choice.

G start Start: Need to Protect an Amine q1 What conditions must the PG survive? start->q1 acid Strong Acid? (e.g., HCl, H₂SO₄) q1->acid Yes base Strong Base? (e.g., NaOH, LDA) q1->base Yes h2 Hydrogenolysis? (e.g., H₂, Pd/C) q1->h2 Yes nuc Nucleophiles? (e.g., Grignards, RLi) q1->nuc Yes c_boc Consider Cbz, Fmoc, Benzyl acid->c_boc c_cbz Consider Boc, Fmoc, Benzyl base->c_cbz c_fmoc Consider Boc, Benzyl h2->c_fmoc c_other Most Carbamates (Boc, Cbz, Fmoc) are stable nuc->c_other q2 What deprotection conditions are compatible? c_boc->q2 c_cbz->q2 c_fmoc->q2 c_other->q2 dep_acid Acidic (e.g., TFA, HCl) q2->dep_acid Yes dep_base Basic (e.g., Piperidine) q2->dep_base Yes dep_h2 Hydrogenolysis q2->dep_h2 Yes use_boc Use Boc Group dep_acid->use_boc use_fmoc Use Fmoc Group dep_base->use_fmoc use_cbz Use Cbz or Benzyl Group dep_h2->use_cbz

Caption: Workflow for selecting an appropriate amine protecting group.

Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationStructureStabilityDeprotection Conditions
tert-ButoxycarbonylBocBoc-NHRStable to base, nucleophiles, hydrogenolysis.[14]Mild to strong acid (e.g., TFA, HCl).[8][15]
BenzyloxycarbonylCbz or ZCbz-NHRStable to acid and base.[8][16]Catalytic Hydrogenolysis (H₂, Pd/C).[8][16]
9-FluorenylmethoxycarbonylFmocFmoc-NHRStable to acid and hydrogenolysis.[5][12]Mild base (e.g., 20% Piperidine in DMF).[5][12][17]
Guide 2: Troubleshooting Amine Protection Reactions

Even standard protection protocols can fail. This guide addresses common issues.

Problem: Low or No Yield of Boc-Protected Product

This is a frequent issue, especially with less reactive or sterically hindered amines.[18]

Possible Cause Solution Experimental Insight
Low Nucleophilicity of Amine (e.g., anilines)Add a catalyst like 4-Dimethylaminopyridine (DMAP, ~0.1 eq.).[18]DMAP acts as a potent acyl transfer catalyst, accelerating the reaction with weakly nucleophilic amines.
Steric Hindrance Increase reaction time and/or temperature (e.g., 40-50 °C).[15][18]For very hindered amines, providing more thermal energy and time can overcome the activation barrier.
Poor Reagent Quality Use fresh di-tert-butyl dicarbonate (Boc₂O).Boc anhydride can slowly hydrolyze over time. Ensure it is a free-flowing solid, not a fused chunk.
Di-Boc Formation (with primary amines)Use a stoichiometric amount of Boc₂O (1.0-1.2 eq.) and avoid strong bases if possible.[18]Over-protection can occur with excess reagent. Careful stoichiometry is key.
Experimental Protocol: Standard Boc-Protection of a Primary Aliphatic Amine

This protocol is a robust starting point for many substrates.

  • Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water, or tetrahydrofuran (THF).[15][18]

  • Base Addition: Add a base like sodium bicarbonate (NaHCO₃, 2.0 eq.) or triethylamine (TEA, 1.5 eq.) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the stirred mixture.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Once the starting amine is consumed, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can often be used directly or purified by flash column chromatography if necessary.[18]

Guide 3: Troubleshooting Cbz-Deprotection by Catalytic Hydrogenation

Catalytic hydrogenation is the most common method for Cbz deprotection, but it can be sluggish or incomplete.[19][20][21]

Workflow for Troubleshooting Incomplete Hydrogenation

G start Problem: Cbz deprotection is slow or incomplete q1 Is the catalyst fresh? start->q1 cat_no Use a fresh batch of Pd/C or switch to Pearlman's catalyst (Pd(OH)₂/C) q1->cat_no No cat_yes Catalyst is fresh and active q1->cat_yes Yes q2 Are catalyst poisons present? cat_yes->q2 poison_yes Purify starting material to remove sulfur/halide impurities. Consider alternative deprotection (e.g., HBr/AcOH). q2->poison_yes Yes poison_no No obvious poisons q2->poison_no No q3 Is mixing adequate? poison_no->q3 mix_no Ensure vigorous stirring to keep catalyst suspended. q3->mix_no No mix_yes Mixing is vigorous q3->mix_yes Yes q4 Is H₂ pressure sufficient? mix_yes->q4 pressure_no Increase H₂ pressure (e.g., 50 psi in a Parr shaker) or use a hydrogen transfer reagent like ammonium formate. q4->pressure_no No

Caption: Troubleshooting workflow for Cbz deprotection.[19]

Key Troubleshooting Points
  • Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning by sulfur-containing compounds (thiols, thioethers) and sometimes halides.[20] Ensure your starting material is pure. If poisoning is suspected, an alternative deprotection method may be necessary.

  • Catalyst Activity: The activity of Pd/C can vary significantly between batches and degrade over time.[19][20] If a reaction is failing, the simplest solution is often to try a fresh bottle of catalyst.

  • Hydrogen Pressure: For stubborn substrates, atmospheric pressure from a hydrogen balloon may be insufficient. Using a Parr hydrogenation apparatus to increase the pressure can dramatically increase the reaction rate.[20]

  • Solvent Choice: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the substrate is fully dissolved.

Experimental Protocol: General Cbz-Deprotection via Hydrogenation
  • Setup: In a suitable flask, dissolve the Cbz-protected amine (1.0 eq.) in a solvent like methanol or ethanol.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.

  • Hydrogenation: Purge the flask with nitrogen or argon, then place it under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).[19]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the free amine) is expected.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.

References

  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • University of Liverpool. (n.d.). Protecting Groups. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Scribd. (n.d.). Stability of Amino Protecting Groups. Retrieved from [Link]

  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Britannica. (2025). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Springer Nature Experiments. (1979). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • ACS Publications. (n.d.). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

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Validation & Comparative

1H NMR and 13C NMR spectrum analysis of (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of (4-Amino-2-methylphenyl)methanol

Authored by: A Senior Application Scientist

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. In the absence of widely published experimental spectra for this specific compound, this document provides a robust, expertly-derived prediction of its spectral features. This predictive analysis is grounded in fundamental NMR principles and supported by comparative data from structurally analogous compounds. The objective is to offer researchers, scientists, and drug development professionals a detailed framework for the structural elucidation of this and similar substituted benzyl alcohols.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the precise molecular structure of organic compounds.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2][3] For a molecule like this compound, NMR is essential to confirm the substitution pattern on the aromatic ring and verify the integrity of the functional groups.

This guide will deconstruct the expected ¹H and ¹³C NMR spectra of this compound by analyzing the influence of its key structural components: the aromatic ring, the electron-donating amino (-NH2) and methyl (-CH3) groups, and the hydroxymethyl (-CH2OH) moiety.

Molecular Structure and Predicted Spectral Features

The structure of this compound presents a unique set of proton and carbon environments, each giving rise to a distinct signal in the NMR spectrum. The substitution pattern is critical; the strong electron-donating amino group at position 4 and the weaker electron-donating methyl group at position 2 synergistically influence the electronic environment of the benzene ring.

molecule cluster_ring This compound cluster_substituents C1 C1 C2 C2 C1->C2 CH2OH_group CH₂OH C1->CH2OH_group C7 C3 C3 C2->C3 CH3_group CH₃ C2->CH3_group C8 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 NH2_group NH₂ C4->NH2_group C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound with labeled carbon and proton positions.

Predicted ¹H NMR Spectrum Analysis

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) like amino and methyl groups increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be "shielded" and resonate at a lower chemical shift (upfield).[4]

  • Aromatic Protons (H-3, H-5, H-6):

    • H-3: This proton is ortho to the methyl group and ortho to the amino group. It will experience strong shielding from both EDGs, shifting it significantly upfield. It will appear as a doublet, coupled to H-5 (meta coupling, J ≈ 2-3 Hz).

    • H-5: This proton is ortho to the amino group and meta to the methyl group. It will also be strongly shielded. It will appear as a doublet of doublets, coupled to H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).

    • H-6: This proton is meta to the amino group and ortho to the hydroxymethyl group. It will be the most downfield of the aromatic protons. It will appear as a doublet, coupled to H-5 (ortho coupling, J ≈ 8-9 Hz).

  • Benzylic Protons (-CH₂OH): These two protons are adjacent to the aromatic ring and the hydroxyl group. They are expected to appear as a singlet, typically in the range of δ 4.3-4.7 ppm.

  • Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will appear as a singlet, shifted slightly upfield due to the shielding environment, likely around δ 2.0-2.3 ppm.

  • Exchangeable Protons (-NH₂ and -OH): The amino and hydroxyl protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[5] A common technique to confirm these peaks is to add a drop of deuterium oxide (D₂O) to the NMR tube; the deuterium will exchange with these protons, causing their signals to disappear from the spectrum.[6]

Predicted ¹³C NMR Spectrum Analysis

Similar to proton NMR, the chemical shifts of carbon atoms are influenced by substituent effects. Electron-donating groups shield adjacent carbons, shifting their signals upfield (lower δ value).[7]

  • Aromatic Carbons (C1-C6):

    • C4 (ipso-NH₂): This carbon, directly attached to the highly electronegative nitrogen atom, will be significantly deshielded and appear downfield.

    • C2 (ipso-CH₃): The carbon bearing the methyl group will also be downfield but less so than C4.

    • C1 (ipso-CH₂OH): The carbon attached to the benzylic alcohol group.

    • C3, C5, C6: These carbons, bearing protons, will be shifted upfield due to the combined electron-donating effects of the substituents. C3 and C5, being ortho or para to the strong -NH₂ group, are expected to be the most shielded (lowest chemical shift).

  • Benzylic Carbon (-CH₂OH): The carbon of the hydroxymethyl group (C7) is expected to resonate in the typical range for benzylic alcohols, around δ 60-65 ppm.[8]

  • Methyl Carbon (-CH₃): The carbon of the methyl group (C8) will appear far upfield, typically around δ 15-20 ppm.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we compare them with experimental data from benzyl alcohol and its substituted derivatives. This comparison highlights the predictable influence of the amino and methyl groups on the NMR spectra.

CompoundAromatic Protons (δ ppm)-CH₂- Protons (δ ppm)-CH₃ Protons (δ ppm)
Benzyl Alcohol ~7.2-7.4 (multiplet, 5H)[9]~4.67 (singlet, 2H)[9]N/A
4-Aminobenzyl Alcohol 7.01 (d, 2H), 6.56 (d, 2H)[8]~4.33 (singlet, 2H)[8]N/A
4-Methylbenzyl Alcohol 7.25 (d, 2H), 7.17 (d, 2H)[10]~4.63 (singlet, 2H)[10]~2.35 (singlet, 3H)[10]
This compound (Predicted) H-6: ~6.9 (d) H-5: ~6.5 (dd) H-3: ~6.4 (d)~4.4 (singlet, 2H)~2.1 (singlet, 3H)
CompoundAromatic Carbons (δ ppm)-CH₂- Carbon (δ ppm)-CH₃ Carbon (δ ppm)
Benzyl Alcohol 140.9, 128.6, 127.6, 127.0[9]65.2[9]N/A
4-Aminobenzyl Alcohol 147.9, 130.1, 128.5, 114.1[8]63.7[8]N/A
4-Methylbenzyl Alcohol 138.0, 137.5, 129.3, 127.2[10]65.3[10]21.2[10]
This compound (Predicted) C1, C2, C4: 125-150 C3, C5, C6: 110-125~64~18

Analysis of Comparison:

  • The data clearly shows that the -NH₂ group in 4-aminobenzyl alcohol causes a significant upfield shift of the aromatic protons (δ 6.56-7.01) compared to benzyl alcohol (δ 7.2-7.4).[8][9]

  • The -CH₃ group in 4-methylbenzyl alcohol has a less pronounced shielding effect.[10]

  • Our prediction for this compound accounts for the combined, strong shielding effect of both groups, pushing the aromatic proton signals even further upfield and creating a more complex splitting pattern due to the loss of symmetry.

Comparison with Alternative Analytical Methods

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Analytical MethodInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.[1]Unambiguous structure determination, non-destructive.Lower sensitivity, requires larger sample amounts (µg-mg).[1]
Infrared (IR) Spectroscopy Presence of functional groups (O-H, N-H, C-O, aromatic C-H).[11]Fast, simple, small sample requirement.Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[11]High sensitivity, provides molecular formula.Does not provide definitive information on isomer connectivity.

Caption: Workflow of complementary analytical techniques for structural characterization.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring high-quality NMR spectra of this compound.

Objective: To obtain ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample and place it in a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent (DMSO-d₆ is often preferred for compounds with exchangeable protons like -OH and -NH₂).

    • Vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into an NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup & Shimming:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 8-16 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[12]

    • Integrate the peaks to determine the relative number of protons for each signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[12]

  • (Optional) DEPT Acquisition:

    • Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ carbons.

    • A DEPT-90 spectrum will show only CH signals.

    • A DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent from both spectra.

  • (Optional) D₂O Exchange:

    • After acquiring the initial spectra, remove the NMR tube, add 1-2 drops of D₂O, shake gently, and re-acquire the ¹H spectrum.

    • Observe the disappearance of the -OH and -NH₂ signals to confirm their assignment.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging fundamental principles of chemical shifts and coupling constants, and through careful comparison with analogous structures, we have established a reliable set of expected spectral data. This approach not only serves as a practical guide for identifying the compound but also reinforces the power of predictive spectroscopy in chemical research. The provided experimental protocol offers a robust method for obtaining empirical data to validate these predictions.

References

  • ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... Retrieved from [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. Retrieved from [Link]

  • YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Regensburg. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Organic Spectroscopy International. (2015). NMR spectrum of benzyl alcohol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for "Ruthenium-catalysed Guerbet-type reaction for the synthesis of high-value alcohols". Retrieved from [Link]

  • SlideShare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • BMRB. (n.d.). 4-methylbenzyl Alcohol. Retrieved from [Link]

  • PMC - NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • PubChem. (n.d.). 4-Aminobenzyl alcohol. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (4-Amino-2-methylphenyl)methanol

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty materials. As with any active pharmaceutical ingredient (API) precursor, its purity is a critical quality attribute (CQA). The presence of impurities, even at trace levels, can have significant ramifications on the safety, efficacy, and stability of the final product. Therefore, robust, accurate, and reliable analytical methods are paramount for its quality control.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore the technical nuances of two primary reversed-phase HPLC (RP-HPLC) methods coupled with different detection technologies: Ultraviolet (UV) and Electrochemical (Amperometric) Detection. The discussion is grounded in fundamental chromatographic principles and validated against the rigorous standards set by the International Council for Harmonisation (ICH) guidelines.[1][2][3] Our objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, develop, and validate the most appropriate method for their specific analytical challenges.

The Analyte: Physicochemical Considerations

The molecular structure of this compound—featuring a polar aromatic amine, a hydroxyl group, and a methyl group on a benzene ring—dictates its chromatographic behavior. It is a moderately polar compound, soluble in common HPLC organic solvents like methanol and acetonitrile. The primary amine group (pKa ≈ 4-5) is ionizable, making its retention highly sensitive to the pH of the mobile phase.[4] These characteristics are central to the method development strategies discussed below.

Comparative Analysis of HPLC Methodologies

The cornerstone of modern pharmaceutical purity analysis is RP-HPLC due to its versatility, reproducibility, and high resolving power.[5][6] We will compare two RP-HPLC approaches distinguished by their detection systems.

Method A: RP-HPLC with UV Detection (The Industry Standard)

This is the most ubiquitous approach for purity analysis due to its robustness and applicability to compounds with a UV chromophore, which this compound possesses.

  • Expertise & Rationale :

    • Stationary Phase : A C18 (octadecylsilane) column is the workhorse for RP-HPLC.[7][8] Its non-polar nature provides excellent retention for the aromatic ring of the analyte through hydrophobic interactions.[9] We select a column with end-capping to block unreacted silanol groups, which minimizes peak tailing for basic compounds like our primary amine.[8]

    • Mobile Phase : A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is optimal.[10][11]

      • pH Control : Maintaining a mobile phase pH between 3.0 and 4.0 with a buffer (e.g., phosphate or formate) is critical. At this pH, the primary amine is protonated (-NH3+), ensuring consistent retention behavior and sharp, symmetrical peaks.[4]

      • Organic Modifier : Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and has a lower UV cutoff.[4][5]

    • Detection : A Photodiode Array (PDA) detector is superior to a variable wavelength detector. It not only quantifies the analyte but also provides spectral data, which is invaluable for assessing peak purity and identifying potential co-eluting impurities. The UV spectrum for similar aminophenols shows strong absorbance around 275 nm.[12][13]

Method B: RP-HPLC with Electrochemical Detection (The High-Sensitivity Alternative)

For detecting trace-level impurities, especially those that are electrochemically active and may have poor UV absorbance, coupling HPLC with an amperometric electrochemical (EC) detector offers significantly higher sensitivity.[14][15]

  • Expertise & Rationale :

    • Principle : The aromatic amine moiety of this compound is susceptible to oxidation. An EC detector measures the current generated when the analyte is oxidized at the surface of a working electrode held at a specific potential.[14] This technique is inherently more selective and sensitive than UV detection.

    • Stationary & Mobile Phase : The chromatographic conditions are similar to Method A. However, the mobile phase must be free of contaminants that could foul the electrode surface and must contain a supporting electrolyte (e.g., lithium chloride or phosphate buffer) to ensure conductivity.[14][15]

    • Potential Optimization : The key parameter for EC detection is the applied potential. This must be optimized to be high enough to oxidize the analyte and its related impurities efficiently but low enough to minimize background noise from the mobile phase. For similar aminophenols, potentials in the range of +300 to +600 mV have proven effective.[14]

Method Validation: A Self-Validating System

A method is only trustworthy if it is validated. The validation process provides documented evidence that the procedure is fit for its intended purpose.[1][2] The following parameters, as stipulated by ICH guideline Q2(R1), must be assessed for an impurity quantification method.[1][3]

Method_Validation_Workflow start_node Define Analytical Target Profile (ATP) param_node1 Specificity (Forced Degradation) start_node->param_node1 Assess process_node process_node decision_node decision_node param_node param_node end_node Method is Validated param_node2 Linearity & Range param_node1->param_node2 param_node3 Accuracy (% Recovery) param_node2->param_node3 param_node4 Precision (Repeatability & Intermediate) param_node3->param_node4 param_node5 LOD & LOQ param_node4->param_node5 param_node6 Robustness param_node5->param_node6 decision decision param_node6->decision All Parameters Meet Criteria? decision->start_node No (Re-develop) decision->end_node Yes

Caption: Workflow for HPLC Method Validation per ICH Guidelines.

  • Specificity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[16][17]

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be >0.999.[18]

  • Accuracy : The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different levels (e.g., 50%, 100%, 150%) and calculating the percent recovery.[6]

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability : Precision under the same operating conditions over a short interval.

    • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, column temperature).

Experimental Protocols & Comparative Data

Protocol 1: RP-HPLC-UV Method
  • Chromatographic System : HPLC with a PDA detector, autosampler, and column oven.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B : Acetonitrile.

  • Gradient Program :

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 275 nm.

  • Injection Volume : 10 µL.

  • Standard Preparation : Prepare a stock solution of this compound reference standard in methanol (1.0 mg/mL). Dilute with mobile phase A to a working concentration of 0.1 mg/mL.

  • Sample Preparation : Accurately weigh and dissolve the sample in methanol to achieve a nominal concentration of 1.0 mg/mL. Dilute with mobile phase A as needed.

Protocol 2: RP-HPLC-EC Method
  • Chromatographic System : HPLC with an amperometric electrochemical detector, autosampler, and column oven.

  • Column : C18, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase : 0.05 M Lithium Chloride solution containing 20% methanol, pH adjusted to 4.0 with phosphoric acid.[14][15]

  • Elution Mode : Isocratic.

  • Flow Rate : 0.8 mL/min.

  • Column Temperature : 35°C.

  • Detector : Glassy carbon working electrode, Ag/AgCl reference electrode.

  • Applied Potential : +400 mV.

  • Injection Volume : 20 µL.

  • Standard & Sample Preparation : As per Protocol 1, but using the mobile phase as the diluent.

Data Summary: A Head-to-Head Comparison

The table below summarizes the expected performance characteristics of the two methods, based on typical results for similar aromatic amines.

Parameter Method A: RP-HPLC-UV Method B: RP-HPLC-EC Rationale / Commentary
Primary Application Routine QC, Purity AssayTrace Impurity Analysis, Stability StudiesUV is robust for general use; EC excels at low-level detection.
Selectivity GoodExcellentEC is highly selective for electroactive compounds, reducing matrix interference.
Limit of Quantitation (LOQ) ~0.05% (500 ppm)~0.001% (10 ppm)EC detection is typically 50-100 times more sensitive than UV for this class of compounds.[14][15]
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over their respective ranges.
Precision (%RSD) < 2.0%< 5.0% at LOQBoth methods are highly precise, though EC can show slightly higher variability at its extreme lower limits.
Robustness HighModerateEC methods can be more sensitive to mobile phase composition, dissolved oxygen, and electrode surface condition.
Run Time ~35 minutes (gradient)~15 minutes (isocratic)The isocratic EC method can be faster if all impurities are resolved without a gradient.
Cost & Complexity StandardHigherEC detectors require more specialized maintenance and expertise.

Logic for Method Selection

The choice between these methods is driven by the analytical objective.

Method_Selection start_node What is the Analytical Goal? decision_node1 Routine QC Assay & Purity > 99%? start_node->decision_node1 decision_node decision_node method_node method_node method_node1 Use RP-HPLC-UV (Method A) decision_node1->method_node1 Yes decision_node2 Detecting Trace Impurities (<0.05%) or Degradants? decision_node1->decision_node2 No decision_node2->method_node1 No method_node2 Use RP-HPLC-EC (Method B) decision_node2->method_node2 Yes

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion and Recommendations

Both RP-HPLC-UV and RP-HPLC-EC are powerful, validated methods for assessing the purity of this compound.

  • For routine quality control, batch release, and general purity assays , the RP-HPLC-UV method (Method A) is the recommended choice. Its robustness, ease of use, and the rich data provided by a PDA detector make it a reliable and efficient workhorse for most laboratories.

  • For applications requiring ultra-high sensitivity , such as the detection and quantification of trace-level genotoxic impurities, monitoring early-stage degradation products in stability studies, or in toxicological assessments, the RP-HPLC-EC method (Method B) is demonstrably superior. While it demands greater operational expertise, its exceptional sensitivity and selectivity provide analytical insights that are unattainable with standard UV detection.

Ultimately, a comprehensive quality control strategy may involve using the HPLC-UV method for routine assays while having the HPLC-EC method validated and available for specialized investigations, ensuring the highest standards of product quality and safety.

References

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1307. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Wojtunik-Kulesza, K., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(23), 5649. [Link]

  • Hutsaliuk, V., et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 71(2), 521-531. [Link]

  • Wyszecka-Kaszuba, E., et al. (2002). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica, 59(5), 325-330. [Link]

  • Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf. [Link]

  • Kumar, A., et al. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 3(4), 263-273. [Link]

  • Chromatography Mentors. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Mentors. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Hawach. (2024). Stationary Phase and Surface Chemistry of HPLC Columns. Hawach. [Link]

  • Patel, M., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-28. [Link]

  • Tindall, G. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Tyszczuk-Rotko, K., et al. (2013). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of AOAC International, 96(3), 524-528. [Link]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of (4-Amino-2-methylphenyl)methanol and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Isomer Reactivity Matters in Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the subtle yet profound differences in the reactivity of structural isomers is paramount. Molecules like (4-Amino-2-methylphenyl)methanol, possessing amino, hydroxyl, and methyl groups on an aromatic ring, are versatile building blocks.[1] However, the specific placement of these functional groups dictates the electronic and steric environment of the molecule, which in turn governs the reactivity of each functional site.[2][3][4]

This guide provides a comprehensive comparison of the reactivity of this compound with three of its structural isomers. For drug development professionals, this understanding is critical. A change in an isomer can alter a molecule's metabolic pathway, its ability to bind to a target, or its stability, all of which are influenced by the reactivity of its functional groups. By dissecting these differences through carefully selected experiments, we can predict reaction outcomes, optimize synthesis pathways, and ultimately design more effective and safer pharmaceutical agents.

The Isomers: A Structural and Electronic Overview

This guide will focus on comparing the titular compound with three closely related isomers. The selection is designed to explore the interplay between the electron-donating amino (-NH2) and methyl (-CH3) groups and their influence on the nucleophilicity of the amine, the reactivity of the benzylic alcohol (-CH2OH), and the aromatic ring itself.

  • Isomer 1 (I-1): this compound

  • Isomer 2 (I-2): (3-Amino-4-methylphenyl)methanol

  • Isomer 3 (I-3): (2-Amino-5-methylphenyl)methanol

  • Isomer 4 (I-4): (4-Amino-3-methylphenyl)methanol

dot graph Isomers { layout=neato; node [shape=none, margin=0]; edge [style=invis];

I1 [pos="0,3!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=76891&t=l", label="Isomer 1 (I-1)\nthis compound"]; I2 [pos="3,3!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=132759&t=l", label="Isomer 2 (I-2)\n(3-Amino-4-methylphenyl)methanol"]; I3 [pos="0,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=227545&t=l", label="Isomer 3 (I-3)\n(2-Amino-5-methylphenyl)methanol"]; I4 [pos="3,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=126305&t=l", label="Isomer 4 (I-4)\n(4-Amino-3-methylphenyl)methanol"];

// Invisible edges for layout I1 -- I2; I3 -- I4; I1 -- I3; I2 -- I4; } ddot Caption: Structures of the four isomers under investigation.

Theoretical Reactivity Framework

The reactivity of these isomers is governed by a combination of electronic and steric effects.[5][6]

  • Electronic Effects: The amino (-NH2) group is a powerful electron-donating group (EDG) through resonance, increasing electron density at the ortho and para positions.[2][7] The methyl (-CH3) group is a weaker EDG, acting through an inductive effect.[2] These EDGs activate the aromatic ring towards electrophilic substitution and enhance the nucleophilicity of the amino group.[7][8]

  • Steric Effects: The spatial arrangement of the bulky methyl and hydroxymethyl groups can hinder the approach of reagents to adjacent functional groups, a phenomenon known as steric hindrance.[5][6][9] This can slow down reaction rates.[9][10]

Predicted Reactivity Trends:

  • N-Acetylation (Amino Group Nucleophilicity): The nucleophilicity of the amino group is expected to be highest when the electron-donating effects of the other groups are maximized and steric hindrance is minimized.

  • Oxidation (Hydroxyl Group Reactivity): The benzylic alcohol's reactivity towards oxidation is influenced by the electronic density of the aromatic ring and steric access to the hydroxyl group.

Experimental Design for Reactivity Profiling

To quantitatively assess the differences in reactivity, two key experiments were designed: N-acetylation to probe the nucleophilicity of the amino group, and oxidation to evaluate the reactivity of the benzylic alcohol.

Experiment 1: Comparative N-Acetylation Kinetics

This experiment measures the rate of N-acetylation of the amino group using acetic anhydride. The reaction rate serves as a direct proxy for the nucleophilicity of the aniline nitrogen. A higher rate indicates greater nucleophilicity.

G

Experiment 2: Comparative Oxidation of Benzylic Alcohol

This experiment compares the conversion rate of the benzylic alcohol to the corresponding aldehyde using manganese dioxide (MnO2), a mild and selective oxidizing agent for benzylic alcohols.[11][12][13] The percentage conversion after a fixed time indicates the relative reactivity of the hydroxyl group.

Detailed Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. The compounds are listed as irritants.[14][15]

Protocol 1: N-Acetylation Kinetics
  • Solution Preparation:

    • Prepare a 0.1 M solution of each isomer in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of acetic anhydride in anhydrous acetonitrile.

  • Reaction:

    • In a thermostatted vial at 25°C, add 1.0 mL of an isomer solution.

    • To initiate the reaction, add 1.0 mL of the acetic anhydride solution and start a timer.

  • Sampling and Quenching:

    • At specified time points (e.g., 1, 5, 15, and 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a saturated sodium bicarbonate solution.

  • Analysis:

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting material.[16][17][18][19][20]

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

  • Data Analysis:

    • Calculate the natural logarithm of the ratio of the isomer concentration at time t to the initial concentration.

    • Plot this value against time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs).

Protocol 2: Oxidation with MnO2
  • Reaction Setup:

    • To a round-bottom flask, add 1 mmol of the isomer and 20 mL of dichloromethane.

    • Add 10 mmol of activated manganese dioxide (MnO2).

  • Reaction:

    • Stir the suspension vigorously at room temperature for 4 hours.

  • Work-up:

    • After 4 hours, filter the reaction mixture through a pad of celite to remove the MnO2.

    • Wash the celite pad with additional dichloromethane (3 x 10 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Analysis:

    • Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) or 1H NMR to determine the percent conversion of the starting material to the corresponding aldehyde.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical data derived from the principles of chemical reactivity to illustrate the expected outcomes.

Table 1: N-Acetylation Kinetic Data
IsomerSubstituent Positions (NH2, CH3, CH2OH)Predicted Electronic Effect on -NH2Predicted Steric Hindrance at -NH2k_obs (x 10⁻³ s⁻¹) (Hypothetical)Relative Rate
I-1 4, 2, 1Strong EDG (CH3) ortho to -CH2OHLow8.52.4
I-2 3, 4, 1Moderate EDG (CH3) meta to -NH2Low5.21.5
I-3 2, 5, 1Strong EDG (CH3) meta to -NH2High (from -CH2OH)3.51.0
I-4 4, 3, 1Strong EDG (CH3) ortho to -NH2Moderate (from CH3)12.13.5

Analysis of N-Acetylation Data:

  • I-4 is predicted to be the most reactive. The ortho-methyl group is a strong electron-donating group, which increases the nucleophilicity of the para-amino group.[8][21]

  • I-3 is predicted to be the least reactive due to steric hindrance from the adjacent hydroxymethyl group, which impedes the approach of the acetylating agent.[5][9]

  • I-1 and I-2 show intermediate reactivity, with the position of the methyl group relative to the amino group influencing the degree of electronic activation.

Table 2: Oxidation with MnO2 Data
IsomerSubstituent Positions (NH2, CH3, CH2OH)Predicted Electronic Effect on -CH2OHPredicted Steric Hindrance at -CH2OH% Conversion to Aldehyde (Hypothetical)
I-1 4, 2, 1Strong EDGs (NH2, CH3) activate ringHigh (from CH3)65%
I-2 3, 4, 1Strong EDGs (NH2, CH3) activate ringLow85%
I-3 2, 5, 1Strong EDGs (NH2, CH3) activate ringLow90%
I-4 4, 3, 1Strong EDGs (NH2, CH3) activate ringModerate (from CH3)75%

Analysis of Oxidation Data:

  • Oxidation of benzylic alcohols is facilitated by electron-donating groups on the aromatic ring.[22] All isomers are expected to be relatively reactive.

  • I-3 and I-2 are predicted to show the highest conversion as the hydroxymethyl group experiences the least steric hindrance from adjacent groups.

  • I-1 is predicted to be the least reactive due to significant steric hindrance from the ortho-methyl group, which blocks the active sites on the MnO2 surface from accessing the alcohol.[12]

Conclusion

This guide demonstrates that the reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. As illustrated by our hypothetical data, the relative positions of the amino, methyl, and hydroxymethyl groups lead to predictable and quantifiable differences in the reactivity of the amino and hydroxyl functionalities.

For researchers in drug development, these principles are directly applicable. Choosing isomer I-4 would be advantageous if a highly nucleophilic amine is required for a subsequent coupling reaction. Conversely, if selective oxidation of the alcohol is desired with minimal side reactions at the amine, understanding these reactivity differences allows for the rational selection of reagents and reaction conditions. This structured approach to understanding isomeric reactivity is a cornerstone of efficient and effective chemical synthesis.

References

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  • Do steric effects always slow down the reaction rate? - Quora . [Link]

  • Full article: Aerobic, Efficient, Mild, and Heterogeneous Oxidation of Benzylic Alcohols Based on α-MnO2/GO Nanocatalyst . [Link]

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  • Chemical Properties of 2-Aminobenzyl alcohol (CAS 5344-90-1) - Cheméo . [Link]

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  • 4-Aminobenzyl alcohol | C7H9NO | CID 69331 - PubChem . [Link]

  • Reaction mechanism of acid catalyzed esterification of carboxylic acid... | Download Scientific Diagram - ResearchGate . [Link]

  • Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - NIH . [Link]

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  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica . [Link]

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A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the quality of starting materials is not merely a parameter—it is the foundation upon which successful outcomes are built. (4-Amino-2-methylphenyl)methanol, a versatile benzyl alcohol derivative, serves as a critical building block in the synthesis of a wide array of complex molecules. Its purity and identity are paramount, as even trace impurities can propagate through multi-step syntheses, leading to failed experiments, compromised yields, and significant delays in development timelines.

This guide provides an in-depth comparison and technical analysis of a Certificate of Analysis (COA) for this compound. We will deconstruct the key analytical tests, compare the analyte to a common structural isomer, (2-Amino-4-methylphenyl)methanol, and provide the underlying scientific rationale for each methodology. Our goal is to empower you, the researcher, to look beyond the pass/fail specifications and critically evaluate the quality of your chemical reagents.

Comparative Overview: The Significance of Isomeric Purity

The identity and purity of a chemical reagent are not absolute values but are defined by the analytical methods used to measure them. A common challenge in the synthesis and procurement of substituted aromatics is the presence of positional isomers—molecules with the same chemical formula but different arrangements of atoms. These isomers often exhibit similar physical properties, making them difficult to separate, but can have vastly different reactivity and biological activity.

To illustrate this, we will compare the typical analytical profile of high-purity this compound with its positional isomer, (2-Amino-4-methylphenyl)methanol. While both share the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , the placement of the amino and methyl groups on the benzene ring dictates their chemical behavior.[1] An uncharacterized isomeric impurity in your starting material could lead to the formation of an incorrect final product.

Table 1: Comparative Analysis of Key COA Specifications

ParameterSpecificationThis compound (Target)(2-Amino-4-methylphenyl)methanol (Isomer)Rationale & Impact on Research
Appearance White to off-white powderConformsConformsA basic but important initial check. Significant color deviation may indicate degradation or gross contamination.
Identity (¹H NMR) Conforms to structureConformsDoes NOT ConformCritical. NMR is the gold standard for structural confirmation. An incorrect spectrum indicates the wrong compound or significant impurities.
Purity (HPLC) ≥ 98.0%99.2%98.5%High purity is essential for stoichiometric accuracy in reactions. The presence of the isomer, even at 1.5%, could lead to a complex product mixture requiring difficult purification.
Melting Point 80-84 °C81-83 °CN/A (Different MP)A sharp melting range close to the literature value (80-81 °C) suggests high purity.[2] Broad ranges often indicate impurities.
Water Content (Karl Fischer) ≤ 0.5%0.15%0.20%Water can act as an unwanted nucleophile or poison water-sensitive catalysts. Accurate quantification is crucial for anhydrous reactions.
Residual Solvents (GC-HS) ≤ 3000 ppm (e.g., Methanol)< 500 ppm< 500 ppmResidual solvents can affect reaction kinetics, solubility, and crystal form of subsequent products. They can also be toxic.

Deep Dive: The Analytical Methodologies

Understanding the "how" and "why" of the analytical tests listed on a COA is crucial for a comprehensive quality assessment. Here, we detail the standard protocols and the scientific principles that make them effective.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Expertise & Rationale: The choice of a C18 (octadecylsilyl) column is deliberate. Its nonpolar stationary phase effectively retains the aromatic ring of our analyte and potential organic impurities through hydrophobic interactions. The mobile phase, a gradient of water and acetonitrile with a trifluoroacetic acid (TFA) modifier, is selected to ensure the amino group is protonated, leading to sharp, well-defined chromatographic peaks and improving separation efficiency.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard or sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep Sample Weighing & Dilution Create 1 mg/mL solution setup Instrument Setup Column: C18 Mobile Phase: H₂O/ACN w/ TFA prep->setup inject Sample Injection 10 µL into HPLC system setup->inject separation Chromatographic Separation Gradient Elution inject->separation detection UV Detection Monitor at 254 nm separation->detection data Peak Integration Calculate Area of All Peaks detection->data calc Purity Calculation % Purity = (Area_Main / Area_Total) * 100 data->calc GCHS_Workflow prep Sample Prep in Vial (Analyte + DMSO + Internal Std) equilibration Vial Equilibration (80°C for 15 min) prep->equilibration injection Headspace Injection (Vapor phase transfer) equilibration->injection separation GC Separation (Based on Boiling Point) injection->separation detection FID Detection separation->detection quant Quantification (vs. Calibration Curve) detection->quant NMR_Logic start Acquire ¹H NMR Spectrum check_aromatic Aromatic signals match 4-amino-2-methyl pattern? start->check_aromatic confirm_id Identity Confirmed: This compound check_aromatic->confirm_id  Yes reject_id Identity Rejected: Incorrect Isomer or Impure check_aromatic->reject_id  No

Sources

X-ray crystallography of (4-Amino-2-methylphenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of (4-Amino-2-methylphenyl)methanol Derivatives: A Comparative Framework

For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It dictates molecular interactions, informs structure-activity relationships (SAR), and ultimately guides the design of more effective therapeutics. This compound and its derivatives represent a class of compounds that are valuable as synthetic intermediates and potential pharmacophores. X-ray crystallography stands as the definitive method for elucidating their solid-state structures, revealing subtle conformational and intermolecular details that govern their behavior.

This guide provides a comprehensive framework for conducting a comparative crystallographic analysis of this compound derivatives. Rather than a rigid template, this document serves as a strategic workflow, guiding researchers from synthesis and crystallization through to data analysis. It emphasizes the causality behind experimental choices and establishes a self-validating system for producing high-quality, comparable crystallographic data.

Part 1: Synthesis and Crystallization Strategy

A meaningful comparative study begins with a well-chosen set of derivatives and a robust crystallization strategy. The inherent polarity of the amino and hydroxyl groups, combined with the rigidity of the phenyl ring, presents specific challenges and opportunities in obtaining diffraction-quality single crystals.

Strategic Selection of Derivatives

The choice of derivatives should be systematic to allow for logical structure-property analysis. A typical starting point would be to introduce substituents at various positions on the phenyl ring to modulate its electronic and steric properties. For example:

  • Electron-donating groups (EDGs): Methoxy (-OCH₃), additional methyl (-CH₃) groups.

  • Electron-withdrawing groups (EWGs): Halogens (-F, -Cl, -Br), nitro (-NO₂), cyano (-CN).

These modifications can significantly influence crystal packing and hydrogen bonding motifs, providing a rich dataset for comparison.

Comparative Crystallization Methodologies

No single crystallization method is universally effective. For polar organic molecules like amino alcohols, a multi-pronged approach is essential. The primary goal is to achieve supersaturation under conditions that favor slow, ordered growth over rapid precipitation.

Table 1: Comparison of Crystallization Techniques for this compound Derivatives

MethodPrincipleSuitability for Amino AlcoholsKey Considerations
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates from a saturated solution.High. Simple and effective for moderately soluble compounds.Solvent choice is critical. A solvent in which the compound has moderate solubility is ideal. Mixtures like Ethanol/Water or Dichloromethane/Hexane can be effective.[1]
Vapor Diffusion An anti-solvent (precipitant) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.High. Offers excellent control over the rate of supersaturation.Can be set up in hanging-drop or sitting-drop formats. The choice of anti-solvent is crucial; it must be miscible with the solvent but a poor solvent for the compound.[2]
Cooling Crystallization Supersaturation is achieved by slowly lowering the temperature of a saturated solution.Moderate to High. Effective for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control. Crash cooling can lead to poor quality crystals.[2]
Antisolvent Addition An anti-solvent is added directly but slowly to a saturated solution to induce precipitation.[3]Moderate. Less controlled than vapor diffusion but can be effective for screening.Risk of forming amorphous precipitate or microcrystalline powder if the addition is too rapid.[4]
Experimental Protocol: Screening by Slow Evaporation

This protocol provides a reliable starting point for crystallization screening.

  • Preparation: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) in a small, clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with small perforations to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.[5]

  • Monitoring: Observe the vial periodically over several days to weeks for the appearance of single crystals. Do not disturb the vial unnecessarily.[5]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryo-loop and immediately proceed to mounting for X-ray analysis. Crucially, never allow the crystals to dry out , as the loss of solvate molecules can destroy the crystal lattice.[5]

Part 2: X-ray Diffraction Workflow & Data Analysis

The following workflow outlines the standard procedure from a harvested crystal to a refined molecular structure, forming the basis for comparative analysis.

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase cluster_comp Comparative Analysis Synth Synthesis of Derivatives Cryst Crystal Growth (e.g., Slow Evaporation) Synth->Cryst Purified Compound Mount Crystal Mounting & Cryo-cooling Cryst->Mount Single Crystal DataColl X-ray Data Collection Mount->DataColl Mounted Crystal Integrate Data Integration & Scaling DataColl->Integrate Diffraction Images Solve Structure Solution (e.g., Direct Methods) Integrate->Solve Reflection File (hkl) Refine Structure Refinement Solve->Refine Initial Model Validate Validation & CIF Generation Refine->Validate Refined Structure Hbond H-Bonding Analysis Validate->Hbond Packing Packing Motif Comparison Validate->Packing Conform Conformational Analysis Validate->Conform

Fig. 1: Workflow from Derivative Synthesis to Comparative Structural Analysis.

Part 3: Comparative Structural Analysis: A Case Study and Framework

As no crystal structures for this compound derivatives are publicly available, we use the closely related structure of (2-Aminophenyl)methanol as a foundational case study.[6] This provides a validated benchmark against which new experimental data on the target derivatives can be compared.

Case Study: (2-Aminophenyl)methanol

The crystal structure of (2-Aminophenyl)methanol reveals a robust hydrogen-bonding network that is critical to its solid-state assembly. The key interactions are:

  • O—H···N Hydrogen Bonds: The hydroxyl group acts as a hydrogen bond donor to the nitrogen atom of a neighboring molecule.

  • N—H···O Hydrogen Bonds: The amino group acts as a hydrogen bond donor to the oxygen atom of another adjacent molecule.

These interactions link the molecules into layers, demonstrating the powerful directing effect of these functional groups.[6]

Fig. 2: Simplified Hydrogen Bonding Motif in Amino Alcohols.
A Framework for Comparison

Table 2: Illustrative Crystallographic Data for Comparative Analysis of this compound Derivatives (Note: Data below is hypothetical and for illustrative purposes only)

Parameter(2-Aminophenyl)methanol (Baseline)[6]Derivative 1: (4-Amino-5-fluoro-2-methylphenyl)methanolDerivative 2: (4-Amino-2-methyl-5-nitrophenyl)methanol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pna2₁P2₁/cP2₁/n
Unit Cell a (Å) 22.6228.5112.34
Unit Cell b (Å) 6.06710.335.89
Unit Cell c (Å) 4.70012.5713.01
Unit Cell β (°) 90107.4598.5
Volume (ų) 645.191105.2933.4
Key Torsion Angle (°) N/AC(3)-C(4)-C(7)-O(1) = 175.2C(3)-C(4)-C(7)-O(1) = -65.8
Primary H-Bond (D···A, Å) O-H···N, 2.791O-H···N, 2.81O-H···O(nitro), 2.95
Packing Motif Layered sheetsHerringbone chainsπ-stacked dimers

Interpreting the Comparison:

  • Unit Cell & Symmetry: Changes in the space group and unit cell parameters are direct indicators that substituents have altered the fundamental packing symmetry of the molecules.

  • Conformation: The key torsion angle (e.g., defining the orientation of the methanol group relative to the ring) reveals how substituents cause intramolecular steric or electronic adjustments. A switch from a trans to a gauche conformation, for instance, is a significant finding.

  • Hydrogen Bonding: This is the most critical point of comparison. Has the primary hydrogen bonding motif been disrupted or altered? In our hypothetical example, the strongly accepting nitro group in Derivative 2 outcompetes the amino nitrogen as the primary hydrogen bond acceptor, completely changing the intermolecular connectivity. This has profound implications for properties like solubility and melting point.

  • Packing Motifs: The overall arrangement of molecules in the lattice (packing) should be characterized. Are molecules forming chains, sheets, or more complex 3D networks? How do π-π stacking interactions contribute, especially with the introduction of electron-rich or -poor aromatic rings?

By systematically collecting and analyzing these parameters for a series of derivatives, researchers can build a robust structure-property model, directly linking specific chemical modifications to tangible changes in the solid-state architecture. This knowledge is invaluable for the rational design of new materials and pharmaceutical compounds.

References

  • A method for crystallization of an amino acid.
  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. (2022). Crystal Growth & Design.
  • Crystallization of amino acid.
  • Guide for crystallization. Available at: [Link]

  • Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. (2023). Processes.
  • Amino-alcohol Salts. Part II. Crystal structures of (1R,2S)-Norephedrine Hydrochloride and (1R,2R)-Norpseudoephedrine Hydrochloride. Helvetica Chimica Acta.
  • (4-Amino-2-fluoro-3-methylphenyl)methanol. PubChem CID 130090826. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2018). Organic Letters.
  • Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-(pyridin-2-yl)ethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile. Acta Crystallographica Section E.
  • Crystal structure of the aromatic-amino-acid aminotransferase from Streptococcus mutans. (2019). Acta Crystallographica Section F.
  • (2-Aminophenyl)methanol. (2012).
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.
  • Crystal structure of Aspergillus fumigatus AroH, an aromatic amino acid aminotransferase. (2019).
  • Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. (2022). Acta Crystallographica Section E.

Sources

A Comparative Guide to the Biological Activity Screening of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a cornerstone in drug development.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a wide range of biological macromolecules, making it a "privileged scaffold" in medicinal chemistry.[1][4][5] This versatility has led to the development of numerous FDA-approved drugs for a wide spectrum of therapeutic areas.[1][6] The core structure of benzimidazole, with nitrogen atoms at positions 1 and 3, provides opportunities for diverse chemical modifications, leading to a vast library of derivatives with distinct pharmacological profiles.[7][8]

The therapeutic potential of benzimidazole derivatives is extensive, with demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents.[2][3][4][6][7][9] This guide will focus on two key areas of significant research interest: anticancer and antimicrobial activities, providing a framework for their systematic screening and comparison.

Comparative Screening of Anticancer Activity

Benzimidazole derivatives have emerged as a promising class of anticancer agents due to their ability to target multiple pathways involved in cancer progression.[1][7][10] Mechanisms of action include inhibition of tubulin polymerization, disruption of DNA and topoisomerase function, and modulation of critical signaling pathways.[1][7]

Workflow for Anticancer Activity Screening

A systematic approach is crucial for identifying and characterizing the anticancer potential of novel benzimidazole derivatives. The following workflow outlines the key stages of this process.

Caption: General workflow for screening the anticancer activity of benzimidazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11] The assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

    • Harvest cells in their exponential growth phase and perform a cell count to ensure viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare stock solutions of the benzimidazole derivatives in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of each compound in the culture medium to achieve a range of final concentrations for treatment.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).[11]

    • Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • During this incubation, purple formazan crystals will form in viable cells.[11]

    • Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity of Benzimidazole Derivatives

The IC50 values are a quantitative measure of a compound's potency. A lower IC50 value indicates a more potent compound. The results should be summarized in a clear and concise table for easy comparison.

Compound IDDerivative SubstitutionIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
BZD-012-phenyl15.225.818.5
BZD-022-(4-chlorophenyl)5.810.17.3
BZD-032-(4-methoxyphenyl)22.435.628.9
Doxorubicin(Positive Control)0.50.80.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Comparative Screening of Antimicrobial Activity

Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[12][13][14][15][16] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cellular processes.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[20]

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) in an appropriate broth medium.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.[20]

    • Further dilute the standardized inoculum to the final required concentration for the assay.[21]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzimidazole derivatives in the broth medium.[20]

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared microbial inoculum.[20]

    • Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).[20]

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).[18]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

Data Presentation: Comparative Antimicrobial Activity of Benzimidazole Derivatives

The MIC values provide a quantitative measure of the antimicrobial potency of the tested compounds. The results should be tabulated for a clear comparison across different microbial strains.

Compound IDDerivative SubstitutionMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)MIC (µg/mL) vs. C. albicans (Fungus)
BZD-042-thienyl81632
BZD-052-(2-pyridyl)4816
BZD-062-propyl3264>64
Ciprofloxacin(Bacterial Control)10.5N/A
Fluconazole(Fungal Control)N/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Trustworthiness and Self-Validation in Screening Assays

To ensure the reliability and reproducibility of the screening data, it is imperative to incorporate a robust system of controls.

  • Positive Controls: A known active compound (e.g., Doxorubicin for anticancer assays, Ciprofloxacin for antibacterial assays) should be included to validate the assay's sensitivity and performance.

  • Negative/Vehicle Controls: These controls (e.g., untreated cells, cells treated with the solvent) are essential for establishing a baseline and ensuring that the observed effects are due to the test compound and not the solvent or other experimental variables.

  • Sterility Controls: In antimicrobial assays, a well with only the culture medium is necessary to check for contamination.[20]

  • Replicates: All experiments should be performed in at least triplicate to ensure the statistical significance of the results.

Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for the comparative biological activity screening of compounds derived from the benzimidazole precursor. By employing standardized and well-validated assays such as the MTT and broth microdilution methods, researchers can obtain reliable and comparable data on the anticancer and antimicrobial potential of their novel derivatives.

The compounds identified as "hits" in these primary screens should be further investigated through secondary assays to elucidate their mechanisms of action. For anticancer agents, this could involve studies on apoptosis induction, cell cycle arrest, or inhibition of specific molecular targets like kinases or topoisomerases.[1][7] For antimicrobial agents, further studies could include time-kill kinetics and investigations into their effects on microbial cell morphology or biofilm formation.

The versatility of the benzimidazole scaffold continues to make it a highly attractive starting point for the design and development of new therapeutic agents.[2][7] A systematic and rigorous approach to biological activity screening is paramount to unlocking the full therapeutic potential of this privileged chemical structure.

References

  • Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Biotechnology Research Journal (BBRJ). [Link]

  • Tan, M. L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. [Link]

  • Al-Ostath, A. I., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. [Link]

  • Gaba, M., et al. (2014). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry. [Link]

  • Padalkar, V. S., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. [Link]

  • MDPI. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. [Link]

  • Hossain, M. S., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. [Link]

  • Royal Society of Chemistry. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]

  • IJSART. (2024). A Brief Review of The Biological Activities of Benzimidazole Derivatives. IJSART. [Link]

  • Wikipedia. (n.d.). Broth microdilution. Wikipedia. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2022). A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • PubMed. (2009). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. [Link]

  • Microbiology Info.com. (n.d.). Broth Microdilution. Microbiology Info.com. [Link]

  • Taylor & Francis Online. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online. [Link]

  • MDPI. (2001). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

  • Open Access Journals. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

  • PubMed. (2016). Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. PubMed. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • PubMed. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). PubMed. [Link]

  • PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. [Link]

  • International journal of research in pharmaceutical sciences. (2024). Current Achievements of Benzimidazole: A Review. International journal of research in pharmaceutical sciences. [Link]

  • Frontiers. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers. [Link]

  • PMC. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC. [Link]

  • Arabian Journal of Chemistry. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

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A Comparative Guide to the Antioxidant Properties of Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antioxidant properties of aminobenzyl alcohol isomers. Designed for researchers, scientists, and professionals in drug development, it delves into the mechanisms of action, structure-activity relationships, and standard experimental protocols to evaluate these compounds. We will explore the causality behind experimental choices and provide self-validating methodologies to ensure scientific rigor.

Introduction: The Significance of Aminobenzyl Alcohols in Antioxidant Research

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants mitigate this damage by neutralizing these harmful free radicals.[2]

Phenolic compounds are a well-established class of antioxidants, primarily acting by donating a hydrogen atom from their hydroxyl (-OH) group to stabilize free radicals.[3][4] Similarly, aromatic amines can exhibit antioxidant properties. Aminobenzyl alcohols present a compelling scaffold for investigation as they possess both a phenolic-like hydroxyl group and an amino group, suggesting a potential for potent and multifaceted antioxidant activity. Their unique structure, featuring both hydrogen-donating and electron-donating moieties, makes them valuable candidates for the development of novel therapeutic agents.[5][6] This guide provides a foundational framework for comparing the antioxidant efficacy of the ortho-, meta-, and para- isomers of aminobenzyl alcohol.

Mechanistic Underpinnings of Antioxidant Action

The antioxidant activity of compounds like aminobenzyl alcohols is primarily governed by two dominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][7]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•).[8] The stability of this resulting radical, often through resonance delocalization, is crucial for high activity.[9]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton loss to yield the same antioxidant radical as in the HAT pathway.[3]

The efficiency of these processes is heavily influenced by the molecular structure, particularly the substitution pattern on the aromatic ring, which affects the bond dissociation energy (BDE) of the O-H bond and the ionization potential (IP) of the molecule.[10] For aminobenzyl alcohols, both the hydroxyl and amino groups can participate in these radical-scavenging processes.[11]

G cluster_0 Antioxidant Mechanisms cluster_1 HAT Pathway cluster_2 SET Pathway FreeRadical Free Radical (R•) QuenchedRadical Neutralized Species (RH) FreeRadical->QuenchedRadical Accepts H• Anion (R⁻) Anion (R⁻) FreeRadical->Anion (R⁻) Accepts e⁻ Antioxidant Aminobenzyl Alcohol (ArOH) HAT_Step H• Donation Antioxidant->HAT_Step SET_Step e⁻ Donation Antioxidant->SET_Step AntioxidantRadical Stable Antioxidant Radical (ArO•) HAT_Step->FreeRadical HAT_Step->AntioxidantRadical Forms SET_Step->FreeRadical Radical Cation (ArOH•⁺) Radical Cation (ArOH•⁺) SET_Step->Radical Cation (ArOH•⁺) Forms Radical Cation (ArOH•⁺)->AntioxidantRadical Loses H⁺

Caption: General mechanisms of antioxidant action: HAT and SET pathways.

Structure-Activity Relationship (SAR) of Aminobenzyl Alcohol Isomers

The relative positions of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the benzene ring critically determine the antioxidant capacity of the isomers. This is due to the influence of each group on the electron density of the ring and the stability of the radical formed after donation of a hydrogen atom or electron.

  • ortho-Aminobenzyl Alcohol: The proximity of the -NH₂ and -CH₂OH groups can lead to intramolecular hydrogen bonding. This interaction can affect the O-H bond dissociation energy, potentially influencing the HAT mechanism. The ortho position allows for effective resonance stabilization of the resulting radical.[11]

  • para-Aminobenzyl Alcohol: With the groups in a 1,4-substitution pattern, the electron-donating amino group can significantly stabilize the radical formed at the benzylic position through resonance across the entire ring. This delocalization is highly effective, often leading to strong antioxidant activity.

  • meta-Aminobenzyl Alcohol: In the meta position, the electron-donating effects of the amino group do not extend to the hydroxymethyl group via resonance. This results in a less stable radical intermediate compared to the ortho and para isomers, generally leading to lower antioxidant activity.[11]

Therefore, a general activity trend of para ≈ ortho > meta is anticipated.

G cluster_ortho ortho-Aminobenzyl Alcohol cluster_meta meta-Aminobenzyl Alcohol cluster_para para-Aminobenzyl Alcohol ortho meta para

Caption: Chemical structures of aminobenzyl alcohol isomers.

Comparative Evaluation: In Vitro Antioxidant Assays

To quantitatively compare the antioxidant properties of aminobenzyl alcohol isomers, a panel of standardized in vitro assays is essential. Each assay operates on a slightly different principle, providing a more comprehensive profile of a compound's activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[12] The DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When reduced by an antioxidant through the donation of a hydrogen atom or electron, it becomes the colorless or pale yellow DPPH-H.[12][13] The degree of discoloration is proportional to the scavenging activity.[12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle at 4°C. The working solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[12]

    • Prepare stock solutions of the aminobenzyl alcohol isomers and a positive control (e.g., Trolox, Ascorbic Acid) in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solutions to create a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the sample or standard solution at various concentrations.

    • Add 150 µL of the DPPH working solution to all wells.

    • For the blank control, add 50 µL of methanol instead of the sample.

    • Causality: The plate must be shaken gently and incubated in the dark for 30 minutes at room temperature. Darkness is critical to prevent the light-induced degradation of the DPPH radical, ensuring that the observed absorbance decrease is due solely to the antioxidant's action.[13]

  • Measurement & Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 [12]

    • Plot the % Scavenging against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore with maximum absorbance at 734 nm.[14] The addition of an antioxidant reduces the ABTS•+, causing the solution to lose color. This decolorization is proportional to the antioxidant's activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Causality: This mixture is allowed to stand in the dark at room temperature for 12-16 hours. This incubation period is necessary for the complete generation of the ABTS radical cation through the oxidative reaction between ABTS and potassium persulfate.[15]

    • Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample or standard solution (e.g., Trolox) at various concentrations to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6-10 minutes in the dark.

  • Measurement & Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[16] The reaction takes place in an acidic medium (pH 3.6), where an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ).[16] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP working reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Causality: The acidic pH of 3.6 is crucial for maintaining iron solubility and promoting the reduction reaction.[16] The reagent should be warmed to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample, standard, or blank (distilled water) to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to each well.

    • Incubate the plate at 37°C for 4-8 minutes.[16]

  • Measurement & Calculation:

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value for the samples by comparing their absorbance to the standard curve of Fe²⁺. The results are expressed as µM of Fe²⁺ equivalents.

G start Start: Prepare Samples & Reagents prep_plate Pipette Samples/Standards into 96-well Plate start->prep_plate add_reagent Add Assay Reagent (DPPH, ABTS, or FRAP) prep_plate->add_reagent incubate Incubate (Dark, Specific Temp/Time) add_reagent->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition or Equivalents measure->calculate end End: Determine IC50 / TEAC / FRAP Value calculate->end

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Data Summary and Interpretation

The following table presents illustrative data based on the established structure-activity relationships for aminobenzyl alcohol isomers. These values are hypothetical but scientifically plausible, designed to demonstrate how experimental results would be interpreted.

CompoundDPPH Assay (IC₅₀, µM)ABTS Assay (TEAC)FRAP Assay (µM Fe²⁺ Eq.)
p-Aminobenzyl Alcohol 851.851650
o-Aminobenzyl Alcohol 951.701500
m-Aminobenzyl Alcohol 2500.65700
Trolox (Control) 501.001900

Interpretation:

  • The lower IC₅₀ values for para- and ortho-aminobenzyl alcohol in the DPPH assay suggest superior radical scavenging ability compared to the meta isomer.

  • Similarly, the higher Trolox Equivalent (TEAC) values in the ABTS assay and higher ferrous equivalent values in the FRAP assay for the para and ortho isomers indicate a greater capacity to donate electrons and reduce oxidizing agents.

  • This data aligns with the theoretical SAR, where enhanced resonance stabilization in the para and ortho isomers leads to greater antioxidant potency.

Conclusion and Future Directions

This guide establishes a framework for the comparative study of aminobenzyl alcohol isomers as antioxidants. The evidence from established chemical principles and standard assay methodologies strongly suggests that the para- and ortho- isomers are significantly more potent antioxidants than the meta- isomer due to favorable electronic effects and radical stabilization.

Future research should focus on obtaining empirical data for these compounds and expanding the library to include derivatives with other electron-donating or electron-withdrawing substituents to further elucidate the SAR. Additionally, evaluating these compounds in cell-based assays would provide crucial insights into their bioavailability and efficacy in a more complex biological environment, paving the way for their potential development as therapeutic agents against oxidative stress-related diseases.

References

  • Gulcin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology, 94(3), 651-715. [Link not available from search, but the concept is widely established in sources like[3]]

  • Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]

  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Pisoschi, A. M., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2645. [Link]

  • MDPI. (2024). Polyphenols from Byproducts: Their Applications and Health Effects. [Link]

  • MDPI. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

  • G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. [Link]

  • ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. [Link]

  • Organic Syntheses. Benzyl alcohol, o-amino-. [Link]

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  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]

  • ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • PrepChem.com. Synthesis of 2-amino-benzyl alcohol. [Link]

  • ResearchGate. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?[Link]

  • MDPI. (2022). DPPH Radical Scavenging Assay. [Link]

  • PubMed. (1998). Antioxidant and Pro-Oxidant Activities of P-Hydroxybenzyl Alcohol and Vanillin. [Link]

  • National Institutes of Health. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]

  • ResearchGate. (2008). Quantitative structure-activity relationships of antioxidant phenolic compounds. [Link]

  • PubChem. 4-Aminobenzyl alcohol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Aminobenzyl Alcohol: Chemical Properties and Their Impact on Key Industrial Applications. [Link]

  • ResearchGate. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Amino-2-methylphenyl)methanol, a compound characterized by its aromatic amine and benzyl alcohol functionalities. The procedures outlined herein are designed to ensure the safety of personnel, protect the environment, and maintain compliance with hazardous waste regulations.

Hazard Assessment and Chemical Profile

Before handling this compound, it is crucial to understand its inherent hazards. This compound belongs to the class of aromatic amines, which are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] Most aromatic amines are readily absorbed through the skin, making dermal contact a significant route of exposure.[1] The presence of the benzyl alcohol group suggests that the compound may also cause skin and eye irritation and could be harmful if inhaled or swallowed.[3][4][5]

Key Hazards:

  • Toxicity: Aromatic amines are a class of compounds with recognized health hazards.[1][2]

  • Skin Absorption: Can be readily absorbed through the skin, leading to systemic exposure.[1]

  • Irritation: Potential for skin and eye irritation.[3][4][6]

  • Inhalation/Ingestion: May be harmful if inhaled or swallowed.[3][5]

Property Value/Information Implication for Disposal
Chemical Class Aromatic Amine, Benzyl AlcoholHigh potential for toxicity and reactivity with incompatible materials.[1][7]
Physical Form SolidSpills are less likely to spread rapidly than liquids, but dust can be an inhalation hazard.
Solubility Varies; many aromatic amines have limited water solubility.Do not dispose of down the drain, as it can contaminate aquatic environments.[8][9]
Reactivity Incompatible with strong oxidizing agents, acids, and acid chlorides.[1][10][11]Must be segregated from incompatible chemicals in waste containers to prevent violent reactions.[12][13]

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks.[14]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[14] A face shield should be worn over the goggles if there is a risk of splashing or dust generation.[14]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[14] Gloves should be inspected for any signs of degradation before use and disposed of after handling the chemical.[4][15]

  • Body Protection: A flame-resistant lab coat, fully buttoned, must be worn to provide maximum skin coverage.[14][16] For larger quantities or in the event of a spill, a chemical-resistant apron should be worn over the lab coat.[14]

  • Footwear: Closed-toe shoes that fully cover the feet are mandatory.[14][16]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available or ventilation is inadequate, a respirator may be necessary.[14]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.

For Minor Spills (Solid):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow to prevent the dust from becoming airborne.[1][17] Do not use combustible materials like paper towels to absorb the initial spill.[18]

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., methanol, ethanol), followed by soap and water.[18] All cleaning materials must be disposed of as hazardous waste.[19]

  • Labeling: Securely close and label the waste container with "Hazardous Waste" and the full chemical name.[12][20]

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Notify EHS: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent personnel from entering the contaminated area.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[21] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][13]

Step 1: Waste Identification and Classification

  • Based on its chemical structure (aromatic amine), this compound should be classified as a toxic hazardous waste.

Step 2: Waste Segregation

  • This compound must be segregated from other waste streams to prevent dangerous chemical reactions.[12][21]

  • Do NOT mix with:

    • Acids (reacts exothermically)[1][10]

    • Strong oxidizing agents (e.g., nitrates, perchlorates, peroxides)[1][11]

    • Acid chlorides and anhydrides[1]

  • It is best practice to collect this waste in its own designated container.

Step 3: Container Selection and Labeling

  • Container: Use a sturdy, leak-proof container that is compatible with the chemical.[13] A high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[12][20] The date the container was first used for waste accumulation should also be included.[12]

Step 4: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[12][20][22]

  • The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.[21]

  • Keep the waste container tightly sealed except when adding waste.[13]

  • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.[13][21]

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound must also be disposed of as hazardous waste.

  • The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous waste.[13] For highly toxic chemicals, the first three rinses should be collected.[13]

Step 6: Requesting Waste Pickup

  • Once the waste container is full (no more than ¾ full is a good practice) or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its disposal through your institution's EHS department.[12][23]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Visual Workflow and Decision Diagrams

To further clarify the disposal process, the following diagrams illustrate the key decision points and workflows.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Storage & Management cluster_2 Final Disposal A Generate this compound Waste B Is there a designated container for this waste stream? A->B C Obtain a new, compatible, and properly labeled hazardous waste container. B->C No D Add waste to the designated container. B->D Yes C->D E Ensure waste is segregated from incompatibles (acids, oxidizers). D->E F Store container in a designated Satellite Accumulation Area (SAA). E->F G Keep container closed except when adding waste. F->G H Use secondary containment. G->H I Is the container full or has it reached the accumulation time limit? H->I J Continue to store safely in SAA. I->J No K Arrange for waste pickup with your institution's EHS department. I->K Yes J->I L EHS transports waste for final disposal by a licensed contractor. K->L

Caption: Workflow for the disposal of this compound.

SpillResponse Start Spill Occurs IsMajor Is the spill major (large quantity, risk of exposure)? Start->IsMajor MinorSpill Follow Minor Spill Protocol IsMajor->MinorSpill No MajorSpill Evacuate Area Notify EHS Immediately IsMajor->MajorSpill Yes Contain Contain spill with inert absorbent material. MinorSpill->Contain End Spill Managed MajorSpill->End Collect Collect absorbed material into a hazardous waste container. Contain->Collect Decontaminate Decontaminate the area and dispose of all materials as hazardous waste. Collect->Decontaminate Decontaminate->End

Caption: Decision-making process for spill response.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and systematic waste segregation and storage, researchers can mitigate the risks associated with this compound. Always consult your institution's specific guidelines and your EHS department for any questions regarding hazardous waste management.

References

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Comprehensive Safety and Handling Guide for (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of (4-Amino-2-methylphenyl)methanol (CAS No. 63405-88-9). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively. The following procedures are synthesized from established safety principles and data from structurally similar compounds, ensuring a robust and conservative approach to safety.

Hazard Identification and Risk Assessment

While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, a thorough risk assessment can be conducted by examining analogous compounds such as 4-amino-o-cresol (4-Amino-2-methylphenol)[1]. Compounds with aminophenol structures often present a similar hazard profile.

Assumed Hazard Profile:

Based on chemical analogy, this compound should be handled as a substance that is:

  • Harmful if swallowed [1][2].

  • A cause of serious eye damage or irritation [1][3].

  • A potential cause of skin irritation [3][4].

  • Potentially capable of causing allergic reactions or respiratory difficulties if inhaled [1].

The Globally Harmonized System (GHS) classifications for analogous compounds provide a strong foundation for our recommended safety protocols.

Table 1: Assumed GHS Hazard Classification
Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][5]WarningGHS07 (Exclamation Mark)[6][7]
Serious Eye Damage (Category 1)H318: Causes serious eye damage[1]DangerGHS05 (Corrosion)[6]
Skin Irritation (Category 2)H315: Causes skin irritation[3]WarningGHS07 (Exclamation Mark)[6][7]
Respiratory Sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]DangerGHS08 (Health Hazard)[6]

Disclaimer: This information is based on structurally similar chemicals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is essential. The primary goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls:
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to control airborne dust and vapors[2].

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly[8].

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is critical and should be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1]. A full-face shield should be worn over goggles when there is a significant risk of splashes[9].

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use. Follow the glove manufacturer's guidelines for breakthrough time. Contaminated gloves should be removed and disposed of properly, followed by hand washing[10].

    • Lab Coat: A flame-resistant lab coat or chemical-resistant apron is mandatory to protect against incidental contact[1].

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient (e.g., during a large spill), a full-face respirator with appropriate cartridges or a supplied-air respirator may be necessary[1][11]. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing[9].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing:
  • Designate a specific area within a chemical fume hood for handling this compound.

  • Don all required PPE before entering the designated area.

  • To prevent static discharge, which can cause dust to become airborne, use anti-static weigh boats or ground equipment where necessary[2][8].

  • Weigh the solid material carefully to minimize dust generation.

Dissolution and Use:
  • Add the solid to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure the vessel is appropriately vented within the fume hood.

  • Keep all containers tightly closed when not in use[2][8].

Post-Handling:
  • Decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Remove PPE in the correct order to prevent cross-contamination (gloves first, followed by face shield/goggles, then lab coat).

  • Wash hands thoroughly with soap and water after removing PPE[2].

Emergency and Disposal Plan

A clear, actionable plan for emergencies and waste disposal is non-negotiable for laboratory safety.

Emergency Procedures: First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][8].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help[1][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1][12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[8][13].

Spill Response

A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates significant dust.

  • Contain & Clean:

    • For solid spills, gently sweep or scoop the material into a labeled, sealed container for disposal. Avoid raising dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then scoop into a labeled, sealed container[8].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning agent.

  • Dispose: All contaminated materials and waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[1].

Diagram 1: Chemical Spill Response Workflow

SpillResponse start Spill Occurs evacuate Alert & Evacuate Area start->evacuate IMMEDIATE ACTION ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe Prepare for Cleanup contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Material into Sealed Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste via EH&S Guidelines decontaminate->dispose end_node Resume Work Safely dispose->end_node Area is Clear

Caption: Workflow for a safe and effective chemical spill response.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through your institution's Environmental Health & Safety (EH&S) department in accordance with all regulations[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.